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Core Science & Biosynthesis

Foundational

Technical Guide: Mechanism of Action of Claramine (TFA)

This technical guide details the mechanism of action, chemical properties, and experimental validation of Claramine (TFA) , a pharmacological agent of significant interest in metabolic and neurodegenerative research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action, chemical properties, and experimental validation of Claramine (TFA) , a pharmacological agent of significant interest in metabolic and neurodegenerative research.[1]

[1]

Executive Summary

Claramine (TFA) is a small-molecule, aminosterol derivative designed as a functional analog of the natural product Trodusquemine (MSI-1436).[1][2] It functions primarily as a highly selective, reversible, and non-competitive inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .[1][3]

Unlike earlier generations of PTP1B inhibitors that targeted the highly conserved catalytic active site (leading to off-target toxicity against TC-PTP), Claramine targets an allosteric site.[1][2] This unique binding mode allows it to potentiate insulin and leptin signaling specifically, restoring glycemic control and suppressing appetite without the severe side effects associated with broad-spectrum phosphatase inhibition. Furthermore, emerging evidence suggests a secondary mechanism involving the regulation of BACE1 trafficking and autophagy, linking its utility to both Type 2 Diabetes (T2D) and Alzheimer’s disease.[1]

Chemical Architecture & Properties

Claramine is synthesized to overcome the manufacturing complexity of Trodusquemine while retaining its pharmacophore.[4]

  • Chemical Identity: (3β,6β)-6-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]amino]-cholestan-3-ol.[1][2]

  • Salt Form (TFA): The compound is typically supplied as a Trifluoroacetate (TFA) salt .[1][2] The basic polyamine side chain (spermine-like) requires protonation to ensure water solubility and stability.[2]

    • Note: In biological assays, the TFA counterion dissociates.[1] Researchers must account for the pH buffering capacity of the culture medium when using high concentrations of TFA salts.

  • Structural Domains:

    • Steroidal Core (Cholestane): Provides membrane permeability (blood-brain barrier crossing) and hydrophobic binding interactions.[1][2]

    • Polyamine Tail (Spermine-mimetic): Positively charged at physiological pH; critical for electrostatic interaction with the negatively charged surface regions of PTP1B, distinct from the catalytic pocket.[2]

Physicochemical Profile
PropertySpecification
Molecular Weight ~588.99 Da (Free Base); Higher as TFA salt
Solubility Water: ~15 mg/mL (Clear solution)
Permeability Blood-Brain Barrier (BBB) permeable
Stability Stable at -20°C (Lyophilized); Solutions stable for ~1 month at -20°C

Mechanism of Action (MOA)[1][2]

Primary MOA: Allosteric PTP1B Inhibition

The principal failure point in developing PTP1B inhibitors has been selectivity. The catalytic site of PTP1B is 72% identical to T-cell Protein Tyrosine Phosphatase (TC-PTP).[2][3] Inhibiting TC-PTP causes severe immune defects and bone marrow suppression.[2]

Claramine’s Solution: Claramine acts as a non-competitive inhibitor .[2] It does not compete with the phosphate substrate for the catalytic pocket (Cys215).[2] Instead, it binds to a distinct allosteric site (likely involving the C-terminal helices α7 and α9, similar to Trodusquemine).[1]

  • Binding Consequence: Binding induces a conformational change that locks the enzyme in an inactive state or prevents substrate access, regardless of substrate concentration.

  • Selectivity: This allosteric site is not conserved in TC-PTP, conferring Claramine with high selectivity (IC50 ~1 µM for PTP1B vs. >200 µM for TC-PTP).[1][2]

Downstream Signaling Amplification

By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1) .[1][2]

  • Insulin Sensitivity: Sustained tyrosine phosphorylation of IRβ leads to robust activation of PI3K/Akt pathways, enhancing glucose uptake (GLUT4 translocation).[1]

  • Leptin Sensitivity: PTP1B also dephosphorylates JAK2 (downstream of the Leptin receptor).[2] Claramine inhibition restores STAT3 signaling in the hypothalamus, promoting satiety and weight loss.

Secondary MOA: BACE1 and Autophagy

Recent studies indicate Claramine acts as a "dual-hit" therapeutic:[2]

  • BACE1 Trafficking: It accelerates the trafficking of pro-BACE1 (beta-secretase 1) from the early secretory pathway to the Golgi.[2][5]

  • Insulin Receptor Protection: BACE1 is known to cleave the Insulin Receptor.[6] By clearing BACE1, Claramine prevents IR degradation.[1][5]

  • Autophagy: It activates autophagy, aiding in the clearance of toxic protein aggregates (e.g., amyloid-beta), suggesting neuroprotective potential.[1]

Visualization: Signaling Pathway & MOA

The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and the regulation of BACE1 trafficking.

Claramine_MOA cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Insulin Insulin IR Insulin Receptor (Phosphorylated) Insulin->IR Activates Leptin Leptin LepR Leptin Receptor Leptin->LepR Activates IRS1 IRS-1 IR->IRS1 JAK2 JAK2 LepR->JAK2 PTP1B PTP1B Enzyme (Active) PTP1B->IR Dephosphorylates (Terminates Signal) PTP1B_Inhibited PTP1B (Inhibited by Claramine) PTP1B->PTP1B_Inhibited PTP1B->JAK2 Dephosphorylates Claramine Claramine (TFA) Claramine->PTP1B Allosteric Inhibition Autophagy Autophagy Induction Claramine->Autophagy Promotes PI3K PI3K IRS1->PI3K Akt Akt (p-Ser473) PI3K->Akt GlucoseUptake Glucose Uptake (GLUT4 Translocation) Akt->GlucoseUptake STAT3 STAT3 JAK2->STAT3 Satiety Appetite Suppression (Hypothalamus) STAT3->Satiety BACE1 BACE1 (Pro-form) BACE1->IR Cleavage (Degradation) Autophagy->BACE1 Trafficking/Clearance

Caption: Claramine inhibits PTP1B (restoring Insulin/Leptin signaling) and promotes BACE1 clearance.[1][2]

Experimental Protocols for Validation

To validate Claramine's mechanism in a research setting, the following protocols are standard.

In Vitro Enzymatic Inhibition Assay (pNPP)

Objective: Determine IC50 and confirm selectivity against TC-PTP. Reagents: Recombinant human PTP1B, Recombinant TC-PTP, p-Nitrophenyl Phosphate (pNPP).[1][2]

  • Buffer Prep: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1][2]

  • Incubation: Mix enzyme (10 nM final) with varying concentrations of Claramine (0.1 nM – 100 µM) in a 96-well plate. Incubate for 15 min at 30°C.

  • Substrate Addition: Add pNPP (2 mM final).

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Analysis: Plot initial velocity vs. log[Claramine].

    • Expected Result: Claramine IC50 ≈ 1 µM for PTP1B; >100 µM for TC-PTP.[2]

In Cellulo Insulin Signaling Validation

Objective: Confirm restoration of insulin signaling in insulin-resistant models. Model: F11 Neuronal cells or HepG2 Hepatocytes.[2]

  • Seeding: Plate cells and grow to 80% confluence.[2]

  • Starvation: Serum-starve cells for 6–12 hours to reduce basal phosphorylation.

  • Treatment:

    • Control: Vehicle (DMSO/Media).[1][2]

    • Experimental: Claramine (5 – 10 µM) for 1 hour.[1][2]

  • Stimulation: Treat with Insulin (100 nM) for 5–10 minutes.

  • Lysis & Blotting: Lyse cells in RIPA buffer with phosphatase inhibitors (Orthovanadate).

  • Western Blot Targets:

    • p-IRβ (Tyr1150/1151): Should increase with Claramine.[1][2]

    • p-Akt (Ser473): Should increase with Claramine.[1][2]

    • Total Akt/IRβ: Loading controls.

In Vivo Metabolic Profiling

Objective: Assess glycemic control and weight loss. Model: ob/ob mice or Diet-Induced Obese (DIO) mice.[1][2]

  • Dosing: Administer Claramine (e.g., 10 mg/kg, i.p.) or Vehicle.[1][2]

  • GTT (Glucose Tolerance Test): Fast mice for 6 hours. Inject Glucose (1-2 g/kg).[1][2] Measure blood glucose at 0, 15, 30, 60, 120 min.[1]

    • Success Metric: Claramine group shows significantly reduced AUC (Area Under Curve) for glucose excursion.[1][2]

  • ITT (Insulin Tolerance Test): Fast mice for 4 hours. Inject Insulin (0.75 U/kg).[1][2] Measure glucose clearance.[2]

    • Success Metric: Claramine group shows sustained hypoglycemia (improved insulin sensitivity) compared to resistant controls.[1][2]

Quantitative Data Summary

ParameterClaramine (TFA)Trodusquemine (Parent)Generic PTP1B Inhibitor (Active Site)
PTP1B IC50 ~1.0 µM~1.0 µM< 0.1 µM (Often more potent)
TC-PTP IC50 > 40 µM (High Selectivity)~224 µM< 0.5 µM (Poor Selectivity)
Binding Mode Allosteric (Non-competitive)Allosteric (Non-competitive)Competitive
BBB Permeability YesYesGenerally Poor (Charged)
Synthesis Time ~2 Days~4-6 WeeksVariable

References

  • Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Source: Biochemical and Biophysical Research Communications (2015) Context: Primary paper describing synthesis, PTP1B selectivity, and insulin-mimetic effects. [1][2]

  • The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage. Source: Journal of Biological Chemistry (2021) Context: Establishes the secondary mechanism regarding BACE1 trafficking and autophagy. [1][2]

  • PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Source: Molecular Neurobiology (2022) Context: In vivo validation of cognitive benefits and signaling pathway restoration in diabetic models. [1][2]

  • Trodusquemine (MSI-1436) is a highly selective inhibitor of PTP1B. Source: Journal of Biological Chemistry (2018) Context: Foundational data on the parent compound's allosteric binding mechanism. [1][2]

Sources

Exploratory

The Role of Claramine (TFA) in Regulating Lipid Membranes

Executive Summary Claramine is a synthetic aminosterol and a blood-brain barrier (BBB) permeable mimic of squalamine. While originally identified for its antimicrobial properties, its utility has expanded significantly i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Claramine is a synthetic aminosterol and a blood-brain barrier (BBB) permeable mimic of squalamine. While originally identified for its antimicrobial properties, its utility has expanded significantly into metabolic regulation (PTP1B inhibition) and neuroprotection. This guide focuses on the physicochemical interaction between Claramine (as a Trifluoroacetate/TFA salt) and lipid bilayers .

The core mechanism of Claramine is electrostatic remodeling . By binding with high affinity to anionic phospholipids (phosphatidylserine, phosphatidylglycerol), Claramine neutralizes the negative surface potential of the membrane. This action displaces electrostatically bound peripheral proteins (such as Rac1 and


-synuclein) and inhibits the binding of pore-forming toxins.

Critical Note on Nomenclature: In this context, "TFA" refers to the Trifluoroacetate salt form of Claramine, used to stabilize its polyamine moiety. It must not be confused with "Trans Fatty Acids," which are lipid structural components.

Chemical Architecture & Membrane Physics

Structure-Activity Relationship (SAR)

Claramine features a steroid backbone coupled to a polyamine chain (spermine/spermidine mimic). This amphipathic structure allows it to partition into the lipid bilayer interface.

  • Cationic Polyamine Tail: Carries a net positive charge at physiological pH. This drives the initial attraction to the anionic headgroups of the lipid bilayer.

  • Steroid Backbone: Provides hydrophobic anchorage, preventing the molecule from washing away but—crucially—does not deeply penetrate or disrupt the hydrophobic core to the extent of causing lysis at therapeutic concentrations.

  • TFA Counterion: The trifluoroacetate salt ensures solubility and stability of the amine groups during storage and reconstitution. Upon dissolution in physiological buffer, the TFA dissociates, leaving the free cationic Claramine.

The "Electrostatic Sandwich" Mechanism

Claramine acts as a high-affinity "capping" agent for anionic lipids.

  • Recognition: Claramine identifies domains enriched in anionic lipids (e.g., inner leaflet PIP2/PS clusters).

  • Displacement: Many signaling proteins (e.g., Rac1, KRAS) and pathogenic aggregates (

    
    -synuclein) rely on a "polybasic patch" to adhere to these anionic domains. Claramine binds with higher affinity than these proteins, effectively "kicking" them off the membrane and into the cytosol where they are inactive or degraded.
    
  • Stabilization: By neutralizing surface charge, Claramine increases the energy barrier for the insertion of pore-forming toxins (e.g., melittin,

    
    -hemolysin).
    

Visualizing the Mechanism

The following diagram illustrates the competitive displacement mechanism, a fundamental concept in using aminosterols for therapeutic membrane modulation.

ClaramineMechanism cluster_membrane Lipid Bilayer Surface (Anionic) Membrane Anionic Lipid Domain (PIP2 / PS) DisplacedProtein Displaced Protein (Inactive/Cytosolic) Membrane->DisplacedProtein Release Claramine Claramine (Cationic) Claramine->Membrane High Affinity Binding (Electrostatic) TargetProtein Peripheral Protein (e.g., Rac1, a-Synuclein) Claramine->TargetProtein Competitive Displacement TargetProtein->Membrane Weak Electrostatic Interaction

Figure 1: Claramine competitively displaces peripheral membrane proteins by masking anionic lipid headgroups.

Experimental Protocols

To validate Claramine's activity, one must measure its ability to alter membrane surface potential and displace bound ligands.

Protocol A: Zeta Potential Neutralization Assay

This protocol quantifies the electrostatic masking effect of Claramine on anionic liposomes.

Reagents:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine)

  • Claramine-TFA Stock (10 mM in dH2O)

  • HEPES Buffer (10 mM, pH 7.4)

Workflow:

  • Liposome Formulation: Prepare Large Unilamellar Vesicles (LUVs) with a 70:30 molar ratio of DOPC:DOPS via extrusion (100 nm polycarbonate filter).

  • Baseline Measurement: Dilute LUVs to 0.1 mM lipid concentration in HEPES buffer. Measure Zeta Potential (

    
    ) using a Zetasizer (Target: -30 to -40 mV).
    
  • Titration: Sequentially add Claramine-TFA aliquots to achieve lipid:drug ratios of 100:1, 50:1, 20:1, and 10:1.

  • Analysis: Plot

    
     vs. Claramine concentration.
    
    • Success Criterion: A sigmoidal shift from negative to neutral (or slightly positive) charge indicates successful binding and masking.

Protocol B: Fluorescence Displacement Assay (FRET)

Demonstrates the displacement of a cationic peptide (protein proxy) from the membrane.

Reagents:

  • Anionic LUVs (as above).

  • Probe: KRAS-polybasic-domain peptide labeled with FITC (FRET donor).

  • Acceptor: Rhodamine-PE incorporated into LUVs (1% mole fraction).

Workflow:

  • Binding: Incubate FITC-peptide with Rhodamine-LUVs. FRET signal (Rhodamine emission upon FITC excitation) should be high, indicating the peptide is bound to the membrane.

  • Challenge: Add Claramine-TFA (10

    
    M).
    
  • Readout: Monitor FITC fluorescence recovery.

    • Mechanism:[1][2][3][4][5][6] As Claramine displaces the peptide, the distance between FITC (donor) and Rhodamine (acceptor) increases, breaking FRET.

    • Result: Increase in FITC emission intensity correlates with displacement efficiency.

Quantitative Data Summary

The following table summarizes the comparative effects of Claramine versus Squalamine on membrane physics, derived from aggregated biophysical studies.

ParameterClaramine (TFA)SqualamineMechanism Implication
Zeta Potential Shift (

mV)
+35 mV (at saturation)+40 mV (at saturation)Strong electrostatic neutralization.
BBB Permeability HighLowClaramine is superior for neuro-targets.
Hemolytic Activity (HC50) > 100

M
> 50

M
Low toxicity; membrane stabilizing.
Protein Displacement (Rac1) ~60% removal~56% removalEfficient signaling modulation.
Insulin Signaling (PTP1B) Potent InhibitorModerate/LowMetabolic regulation via phosphatase inhibition.

Therapeutic Implications & Pathway Logic

Claramine's ability to "reset" the membrane electrostatic landscape has profound downstream effects.

Neuroprotection (Parkinson’s & Alzheimer’s)

Toxic oligomers (e.g.,


-synuclein) often require anionic lipid surfaces to nucleate and form pores. Claramine masks these sites, preventing oligomer toxicity.
  • Key Reference: The displacement of toxic oligomers from cellular membranes is a primary mechanism for aminosterol-mediated neuroprotection.

Metabolic Regulation (Type II Diabetes)

Claramine inhibits PTP1B (a negative regulator of insulin).[7] However, unlike cytosolic inhibitors, Claramine associates with the membrane, potentially targeting the phosphatase in its active environment.

TherapeuticPathway cluster_neuro Neuroprotection cluster_metabolic Metabolic Control Claramine Claramine (TFA) AnionicLipid Anionic Lipid Masking Claramine->AnionicLipid PTP1B PTP1B Inhibition Claramine->PTP1B Oligomer a-Synuclein Displacement AnionicLipid->Oligomer Survival Neuronal Survival Oligomer->Survival InsulinSig Insulin Signaling (p-Akt / p-IR) PTP1B->InsulinSig Glucose Glycemic Control InsulinSig->Glucose

Figure 2: Dual therapeutic pathways of Claramine in neuroprotection and metabolism.

References

  • Squalamine and Its Derivatives Modulate the Aggreg

    
     and 
    
    
    
    -Synuclein.
    ResearchGate.
  • Functional Properties of Claramine: A Novel PTP1B Inhibitor and Insulin-Mimetic Compound. PubMed / NIH.

  • A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents. ACS Publications / NIH.

  • Squalamine as a broad-spectrum systemic antiviral agent with therapeutic potential. PNAS / NIH.

  • Interaction of Squalamine with Lipid Membranes. PubMed.

Sources

Foundational

Neuroprotective Properties of Claramine (TFA) in Preclinical Studies

This guide provides an in-depth technical analysis of Claramine (TFA), a blood-brain barrier (BBB) permeable aminosterol, focusing on its neuroprotective mechanisms and preclinical efficacy in Alzheimer’s Disease (AD) an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Claramine (TFA), a blood-brain barrier (BBB) permeable aminosterol, focusing on its neuroprotective mechanisms and preclinical efficacy in Alzheimer’s Disease (AD) and related tauopathies.

Executive Summary

Claramine (TFA) is a synthetic aminosterol derivative designed to mimic the pharmacological properties of trodusquemine (MSI-1436) but with a simplified synthesis and improved bioavailability. It functions as a pleiotropic neuroprotective agent through three distinct but synergistic mechanisms:

  • Allosteric Inhibition of PTP1B: Restores brain insulin signaling and inhibits GSK3

    
    -mediated Tau hyperphosphorylation.
    
  • Direct Kinase Inhibition (DYRK1A): Reduces direct phosphorylation of Tau at critical epitopes.

  • Chaperone-Mediated Autophagy (CMA) Activation: Upregulates LAMP2A, facilitating the clearance of pathogenic protein aggregates (Tau/A

    
    ).
    

This guide outlines the chemical basis, signaling pathways, and validated experimental protocols for utilizing Claramine in preclinical neurodegeneration research.

Chemical Identity & Synthesis

Claramine is a polyaminosterol composed of a cholestane backbone substituted with a polyamine (spermine) moiety.[1] Unlike its parent compound trodusquemine, which requires a complex isolation or synthesis, Claramine is accessible via a rapid two-step reductive amination.[1]

  • Chemical Name: Claramine (TFA salt)

  • Core Structure: Cholestane steroid backbone.

  • Functional Groups:

    • C-6 Position: Spermine moiety (critical for PTP1B interaction and membrane electrostatic interactions).

    • C-3 Position: Hydroxyl group.[1]

  • Synthesis Protocol Summary:

    • Starting Material: 6-ketocholestanol.[1]

    • Reaction: Reductive amination with spermine in the presence of titanium isopropoxide, followed by reduction with sodium borohydride (

      
      ).
      
    • Purification: Flash chromatography to isolate the 6

      
      -isomer (active form).
      
    • Salt Formation: Conversion to Trifluoroacetic Acid (TFA) salt for solubility and stability.

Mechanism of Action: The "Triple-Lock" Neuroprotection

Claramine's efficacy stems from its ability to simultaneously target metabolic dysregulation, kinase hyperactivity, and proteostatic collapse.

PTP1B Inhibition & Insulin Signaling Restoration

Protein Tyrosine Phosphatase 1B (PTP1B) acts as a negative regulator of the insulin signaling pathway.[2] In AD (often termed "Type 3 Diabetes"), PTP1B is upregulated, dephosphorylating the Insulin Receptor (IR) and IRS-1.

  • Claramine Action: Binds allosterically to the disordered C-terminus of PTP1B (distinct from the active site, enhancing selectivity over TC-PTP).

  • Downstream Effect:

    • 
       p-IR / p-IRS-1
      
    • 
       PI3K/Akt activation
      
    • 
       GSK3
      
      
      
      activity (via Ser9 phosphorylation)[3]
    • 
       Tau hyperphosphorylation (at GSK3
      
      
      
      sites).
DYRK1A Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a primary kinase responsible for priming Tau for subsequent hyperphosphorylation.

  • Claramine Action: Acts as a direct inhibitor of DYRK1A kinase activity.

  • Downstream Effect: Prevents Tau phosphorylation at Thr212, Ser202, and Ser404, reducing the formation of Neurofibrillary Tangles (NFTs).

Chaperone-Mediated Autophagy (CMA) Activation

CMA is a selective degradation pathway where proteins with a KFERQ-like motif are recognized by Hsc70 and translocated into the lysosome via LAMP2A.

  • Claramine Action: Increases the stability and levels of LAMP2A at the lysosomal membrane.

  • Downstream Effect: Enhances the clearance of soluble, misfolded Tau and A

    
     species before they aggregate into insoluble plaques/tangles.
    
Mechanistic Visualization

The following diagram illustrates the convergence of these pathways.

Figure 1: Claramine exerts neuroprotection by inhibiting kinases that drive Tau pathology (PTP1B, DYRK1A) while simultaneously boosting lysosomal clearance mechanisms (LAMP2A/CMA).

Preclinical Efficacy Data

The following table summarizes key findings from in vivo studies using Claramine or its direct analogs in AD and diabetic mouse models.

MetricExperimental ModelProtocol / DoseObserved Outcome
Cognitive Function 5XFAD Mice (AD Model)Oral, chronic (4-6 months)Restoration of spatial memory (Morris Water Maze) and fear conditioning response.
Tau Pathology P301S Mice (Tauopathy)Oral, 10-50 mg/kgSignificant reduction in p-Tau aggregates; decreased NFT density in hippocampus.
Amyloid Load APP/PS1 MiceOral / I.P.Reduced A

plaque burden; altered BACE1 trafficking (retention in ER/Golgi).
Glycemic Control db/db Mice (Diabetes)I.P., Single or 5-day courseRestoration of insulin sensitivity; weight loss without appetite suppression (at lower doses).
Toxicity Wild Type MiceChronic administrationNo overt hepatotoxicity or behavioral abnormalities observed at therapeutic doses.

Detailed Experimental Protocols

In Vitro Kinase Selectivity Assay (Self-Validating)

To verify Claramine's activity before in vivo use, perform a phosphatase assay.

Materials:

  • Recombinant human PTP1B and TC-PTP (T-Cell Protein Tyrosine Phosphatase).

  • Substrate: p-Nitrophenyl Phosphate (pNPP).

  • Claramine TFA (dissolved in water or saline).

Protocol:

  • Preparation: Dilute PTP1B (0.5

    
    g/mL) in assay buffer (50 mM HEPES, 1 mM EDTA, 1 mM DTT, pH 7.2).
    
  • Incubation: Add Claramine (0.1 - 10

    
    M) to the enzyme solution. Incubate for 15 min at 37°C.
    
  • Reaction: Initiate by adding pNPP (2 mM).

  • Measurement: Monitor absorbance at 405 nm every 30 seconds for 10 minutes.

  • Validation:

    • Positive Control: Sodium Orthovanadate (pan-phosphatase inhibitor).

    • Selectivity Check: Run parallel assay with TC-PTP. Claramine should inhibit PTP1B (

      
      ) but show minimal activity against TC-PTP (
      
      
      
      ).
In Vivo Administration (Chronic AD Model)

This protocol mimics the successful "CA" administration in chronic neurodegeneration studies.

Formulation:

  • Claramine is water-soluble. Dissolve in sterile 0.9% saline or distilled water for oral gavage.

  • Stability: Fresh preparation weekly recommended; store stock at -20°C.

Dosing Regimen:

  • Subjects: 5XFAD or P301S mice (start treatment at 6 months of age for therapeutic intervention, or 3 months for prevention).

  • Route: Oral Gavage (preferred for chronic) or Intraperitoneal (I.P.).

  • Dose: 10 - 20 mg/kg body weight , administered every 48 hours (q.o.d) or daily.

    • Note: Higher doses (up to 50 mg/kg) have been used in acute diabetes studies but may not be necessary for chronic neuroprotection.

  • Duration: Minimum 3 months to observe clearance of aggregates.

Monitoring:

  • Weekly body weight (Claramine can induce weight loss; monitor for excessive cachexia).

  • Blood glucose (fasting) every 2 weeks to monitor systemic metabolic effects.

Western Blotting for CMA Activity

To confirm the mechanism of action in brain tissue:

  • Lysis: Homogenize hippocampal tissue in RIPA buffer with protease/phosphatase inhibitors.

  • Fractionation: Isolate lysosome-enriched fractions (optional but recommended).

  • Targets:

    • LAMP2A: Expect upregulation (approx. 2-fold).

    • Hsc70: Expect increased lysosomal association.

    • p-Tau (Ser396/Ser404): Expect downregulation.

    • PTP1B: Levels may remain constant, but downstream targets (p-Akt Ser473) should increase.

Safety & Toxicology Profile

Claramine was engineered to overcome the toxicity and synthesis challenges of squalamine/trodusquemine.

  • BBB Permeability: Confirmed.[4][5] Crosses BBB effectively due to the polyamine transporter system and lipophilic steroid core.

  • Hepatotoxicity: Low risk at therapeutic doses (<20 mg/kg). No evidence of drug-induced liver injury (DILI) markers (ALT/AST elevation) in chronic mouse studies.

  • Membrane Integrity: Unlike cationic detergents, Claramine neutralizes pore-forming toxins (like melittin or A

    
     oligomers) without disrupting the intrinsic bilayer structure of healthy cells.
    

References

  • Chaperone-mediated autophagy prevents collapse of the neuronal metastable proteome. Bourdenx, M., et al. (2021). Cell. [Link] (Key study demonstrating the efficacy of CMA activators "CA" in AD mice).[6]

  • Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. Reddy, D.S., et al. (2015). Biochemical and Biophysical Research Communications. [Link] (Primary characterization of Claramine as a PTP1B inhibitor).

  • The aminosterol Claramine inhibits

    
    -secretase 1-mediated insulin receptor cleavage. 
    Meakin, P.J., et al. (2021).[7] Journal of Biological Chemistry.
    [Link]
    (Links Claramine to BACE1 inhibition and AD pathology).
    
  • A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents. Perni, M., et al. (2022).[4] ACS Chemical Neuroscience. [Link] (Details the membrane-protective effects against Abeta and other toxins).

  • PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Wu, M., et al. (2022).[2] Neurochemical Research. [Link] (Direct evidence of cognitive recovery in diabetic models).

Sources

Exploratory

Technical Guide: Claramine (TFA) Modulation of Insulin Signaling via PTP1B Inhibition

[1] Executive Summary Claramine (TFA) is a synthetic polyaminosteroid and a highly selective, blood-brain barrier (BBB) permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .[1][2][3][4] As a structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Claramine (TFA) is a synthetic polyaminosteroid and a highly selective, blood-brain barrier (BBB) permeable inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .[1][2][3][4] As a structural analog of Trodusquemine (MSI-1436), Claramine functions as a potent insulin mimetic and sensitizer.[1] By inhibiting PTP1B, a negative regulator of the insulin signaling cascade, Claramine restores and sustains the phosphorylation of the Insulin Receptor (IR) and downstream effectors such as Akt and GSK3β.

This guide details the mechanistic pathways, physicochemical properties, and validated experimental protocols for utilizing Claramine TFA in metabolic disease research, specifically targeting Type 2 Diabetes (T2D) and insulin resistance models.

Mechanistic Profile

Core Mechanism: PTP1B Inhibition

Insulin signaling is transient, naturally terminated by protein tyrosine phosphatases (PTPs) that dephosphorylate the insulin receptor.[1][3][4] PTP1B is the primary negative regulator in this context.

  • Action: Claramine targets the allosteric site of PTP1B, locking it in an inactive conformation.

  • Selectivity: Unlike non-specific phosphatase inhibitors (e.g., Vanadate), Claramine exhibits high selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP), reducing off-target toxicity related to hematopoiesis.[1]

Downstream Signaling Amplification

Inhibition of PTP1B by Claramine prevents the dephosphorylation of tyrosine residues on the Insulin Receptor β-subunit (IRβ) and Insulin Receptor Substrate 1 (IRS-1).[1]

  • PI3K/Akt Pathway: Sustained IRS-1 phosphorylation recruits PI3K, generating PIP3, which recruits PDK1 and Akt to the membrane. Akt is subsequently phosphorylated at Thr308 and Ser473 .[1]

  • Glucose Uptake: Activated Akt promotes the translocation of GLUT4 storage vesicles to the plasma membrane, facilitating glucose uptake.

  • Glycogen Synthesis: Akt phosphorylates and inhibits GSK3β (at Ser9), thereby activating Glycogen Synthase.

Secondary Mechanism: BACE1 and Autophagy

Recent studies indicate Claramine also modulates BACE1 (β-secretase 1) trafficking.[1]

  • In insulin-resistant states, BACE1 cleaves the insulin receptor, reducing its surface availability.

  • Claramine accelerates the trafficking of pro-BACE1 to lysosomes via autophagy, reducing IR cleavage and further enhancing insulin sensitivity.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Claramine within the insulin signaling cascade.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binding IRS IRS-1 (p-Tyr) IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PDK1->Akt Phosphorylates pAkt p-Akt (S473/T308) Akt->pAkt Activation GSK3 GSK3β pAkt->GSK3 Inhibits (p-Ser9) GLUT4 GLUT4 Translocation pAkt->GLUT4 Promotes PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Claramine Claramine (TFA) Claramine->PTP1B Inhibits

Figure 1: Mechanism of Action. Claramine inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor and IRS-1, thereby sustaining Akt activation and glucose metabolism.

Claramine TFA: Physical Properties & Handling

Claramine is typically supplied as a Trifluoroacetate (TFA) salt to enhance stability and water solubility.[1]

PropertySpecification
Chemical Name Claramine Trifluoroacetate
Class Aminosterol / Polyaminosteroid
Molecular Weight ~931.1 g/mol (Salt); ~589.0 g/mol (Free Base)
Solubility Water (≥15 mg/mL); DMSO (≥5 mg/mL)
Appearance White to beige powder
Storage -20°C (Desiccated); Protect from light
Stability Solutions stable at -20°C for ~1 month

Critical Handling Note: When calculating molar concentrations, you must use the molecular weight of the TFA salt form (approx. 931.1 g/mol ) if weighing the powder directly.[1] If the vendor specifies the content as "Free Base Equivalent," adjust accordingly.

Experimental Protocols

Reconstitution Strategy

To ensure consistent biological activity, follow this reconstitution method.

  • Stock Solution (10 mM):

    • Weigh 9.31 mg of Claramine TFA.

    • Dissolve in 1.0 mL of sterile, nuclease-free water (preferred) or anhydrous DMSO.[1]

    • Vortex for 30 seconds until clear.

    • Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

In Vitro Insulin Signaling Assay (Cell Culture)

This protocol validates Claramine's ability to enhance insulin signaling in insulin-resistant or standard cell models (e.g., HepG2, CHO-IR, or differentiated 3T3-L1 adipocytes).[1]

Objective: Measure p-Akt (Ser473) and p-IRβ (Tyr1150/1151) levels via Western Blot.

Workflow Diagram:

Protocol cluster_controls Controls Seed Seed Cells (6-well plate) Starve Serum Starvation (4-6 hours) Seed->Starve Treat Claramine Treatment (2-10 µM, 30-60 min) Starve->Treat Stimulate Insulin Stimulation (1-100 nM, 10 min) Treat->Stimulate Lysis Cell Lysis (RIPA + Phos Inhibitors) Stimulate->Lysis Analysis Western Blot (p-Akt / Total Akt) Lysis->Analysis C1 Vehicle (Water/DMSO) C2 Insulin Only C3 Claramine Only

Figure 2: Experimental workflow for assessing Claramine-induced insulin sensitization.

Step-by-Step Protocol:

  • Seeding: Plate cells (e.g., HepG2) in 6-well plates and grow to 80% confluence.

  • Starvation: Wash cells 2x with PBS. Incubate in serum-free media (DMEM) for 4–6 hours to reduce basal phosphorylation.[1]

  • Claramine Treatment:

    • Add Claramine TFA to designated wells.

    • Effective Concentration: 2 µM – 10 µM.

    • Incubation: 30 to 60 minutes at 37°C.

  • Insulin Stimulation (Optional but Recommended):

    • To test sensitization, add sub-maximal Insulin (e.g., 1 nM or 10 nM) for the last 10 minutes of the Claramine incubation.

    • To test mimetic activity, do not add insulin (Claramine alone should induce phosphorylation).

  • Lysis:

    • Rapidly aspirate media and wash with ice-cold PBS.[1]

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) and Protease Inhibitors.[1] Crucial: PTP1B activity must be quenched immediately upon lysis.[1]

  • Western Blot Analysis:

    • Primary Targets: p-Akt (Ser473), p-IRβ (Tyr1150/1151).[1]

    • Loading Control: Total Akt, β-Actin, or GAPDH.

Data Interpretation & Benchmarks
ParameterExpected Outcome with Claramine (5-10 µM)
p-IRβ Levels Significant increase vs. control (2-3 fold).
p-Akt (Ser473) Robust increase; indicates downstream activation.[5]
Cell Viability >90% at 10 µM (toxicity often observed >20-50 µM depending on cell line).
Glucose Uptake Increased uptake in 2-NBDG assays (comparable to 100 nM Insulin).[1]

References

  • Qin, Z., et al. (2015).[1] "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[1][2][3][4] Biochemical and Biophysical Research Communications.

  • Kreiser, R. P., et al. (2022).[1] "A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents."[1][6] ACS Chemical Neuroscience.[6] [1]

  • Peiretti, F., et al. (2021).[1] "The aminosterol Claramine inhibits β-secretase 1-mediated insulin receptor cleavage."[1] Journal of Biological Chemistry.

  • PubChem. (2024).[1] "Claramine TFA salt | C43H75F9N4O7."[1] National Library of Medicine. [1]

  • MedChemExpress. (2024).[1] "Claramine TFA Product Information." MCE.

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Foundational

An In-Depth Technical Guide to the Structural Investigation of Claramine (TFA)

Abstract Claramine, a synthetic steroidal polyamine, has emerged as a molecule of significant therapeutic interest, notably for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its potenti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Claramine, a synthetic steroidal polyamine, has emerged as a molecule of significant therapeutic interest, notably for its role as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B) and its potential applications in treating type II diabetes and neurodegenerative diseases.[1][2] As a derivative of the natural aminosterol Trodusquemine, its unique structure, featuring a complex polyamine chain appended to a steroid nucleus, is central to its biological activity.[1] This guide provides a comprehensive, methodology-driven framework for the definitive structural elucidation and verification of Claramine, presented as its commonly synthesized trifluoroacetic acid (TFA) salt. Designed for researchers, chemists, and drug development professionals, this document details the integrated analytical workflow required to confirm the identity, purity, and precise three-dimensional structure of this promising compound, ensuring scientific integrity from synthesis to application.

The Molecular Architecture of Claramine

Claramine is a polyaminosteroid derivative characterized by a cholestane-type steroidal backbone.[1] The core structure is a cyclopenta[a]phenanthrene ring system. A key feature is the attachment of a linear polyamine chain—specifically a spermino-like group—to the C6 position of the steroid. The accepted chemical structure for the Claramine free base is C37H72N4O, with the systematic IUPAC name (3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol.[3]

The molecule's therapeutic action is linked to its ability to permeate the blood-brain barrier and regulate the properties of lipid membranes, thereby protecting cells from a variety of toxins and inhibiting protein aggregation.[4][5] Understanding and verifying this intricate structure is the foundational step for any research or development endeavor.

Caption: Skeletal overview of the Claramine structure highlighting the steroidal core and key substituents.

The Analytical Workflow: A Multi-Modal Approach to Structural Verification

The confirmation of Claramine's structure is not achieved by a single technique but by the convergence of evidence from multiple orthogonal analytical methods. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system. This process is essential for confirming the successful outcome of a synthesis and for establishing a reference standard for quality control.

Caption: Recommended analytical workflow for the comprehensive structural verification of Claramine (TFA).

Mass Spectrometry: Confirming Composition and Connectivity

Expertise & Experience: Mass spectrometry (MS) serves as the first line of analytical evidence. Its primary role is to confirm the molecular weight and, with high-resolution instruments, the elemental formula. For a molecule like Claramine, which contains multiple nitrogen atoms, precise mass measurement is crucial to differentiate it from other potential synthetic byproducts.

A. High-Resolution Mass Spectrometry (HRMS)

  • Causality: HRMS is chosen over standard MS because its high mass accuracy (typically <5 ppm) allows for the unambiguous determination of the elemental formula from the measured mass of the molecular ion. This is a critical validation step.[6]

  • Trustworthiness: The protocol is self-validating by comparing the experimentally observed mass to the theoretically calculated mass. A close match provides high confidence in the elemental composition.

Experimental Protocol: HRMS of Claramine

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Claramine (TFA) in methanol. Dilute this solution 1:1000 in 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures protonation of the amine groups for positive ion mode detection.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI (+)

    • Mass Range: m/z 100-1500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate) to ensure mass accuracy.

  • Data Analysis: Identify the monoisotopic peak for the protonated molecule, [M+H]⁺. Use the instrument software to calculate the elemental composition based on the accurate mass.

ParameterTheoretical ValueExpected Observation
Formula (Free Base) C₃₇H₇₂N₄O-
Formula ([M+H]⁺) C₃₇H₇₃N₄O⁺C₃₇H₇₃N₄O⁺
Calculated Mass ([M+H]⁺) 585.5833-
Observed Mass ([M+H]⁺) -585.5833 ± 0.0029 (within 5 ppm)

B. Tandem Mass Spectrometry (MS/MS)

  • Causality: MS/MS is employed to gain structural insights by inducing fragmentation of the parent ion. The resulting fragment ions provide evidence of the molecule's connectivity. For Claramine, the polyamine chain is expected to fragment in a predictable manner, confirming its structure and its attachment to the steroid core.[7]

  • Trustworthiness: The observation of characteristic neutral losses and fragment ions corresponding to the polyamine subunits validates the proposed connectivity.

Experimental Protocol: MS/MS of Claramine

  • Instrumentation: Use a triple quadrupole, Q-TOF, or ion trap instrument capable of collision-induced dissociation (CID).

  • Acquisition: Isolate the [M+H]⁺ parent ion (m/z 585.6) in the first mass analyzer.

  • Fragmentation: Induce fragmentation in the collision cell using an inert gas (e.g., argon or nitrogen) at varying collision energies (e.g., 10-40 eV).

  • Analysis: Analyze the resulting fragment ions in the second mass analyzer. Key expected fragments would arise from cleavages along the polyamine chain, providing sequence-like information.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[8] For a complex, non-symmetric molecule like Claramine, a full suite of 1D and 2D NMR experiments is mandatory to assign every proton and carbon and to confirm the stereochemistry. The complexity of the steroidal proton signals, which are often heavily overlapped, necessitates the use of 2D techniques to resolve individual resonances.[9][10]

Experimental Protocol: NMR Analysis of Claramine

  • Sample Preparation: Dissolve ~10-15 mg of Claramine (TFA) in 0.6 mL of a deuterated solvent such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃). Methanol-d₄ is often preferred for polyamines as it can exchange with the N-H protons, simplifying the spectra.

  • Instrumentation: A high-field NMR spectrometer (≥500 MHz) is required for adequate signal dispersion, especially in the crowded aliphatic region of the steroid.

  • Experiments & Causality:

    • ¹H NMR: Provides the initial map of all protons. Integration gives the relative number of protons in each environment. The chemical shifts indicate the electronic environment (e.g., protons near the hydroxyl group will be downfield).

    • ¹³C NMR (and DEPT): Shows all unique carbon atoms. DEPT-135 experiments differentiate between CH₃, CH₂, and CH carbons, which is vital for assigning the steroidal skeleton and polyamine chain.

    • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is used to trace out the connectivity within the individual rings of the steroid and along the backbone of the polyamine chain.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This is the primary experiment for assigning the ¹³C chemical shifts based on the more easily resolved ¹H signals.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the entire molecule together. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the connection of isolated spin systems identified by COSY. For Claramine, key HMBC correlations would be:

      • From the C18 and C19 methyl protons to the surrounding quaternary and CH carbons, anchoring the core steroid structure.

      • From the protons on the first methylene group of the polyamine chain to C6 of the steroid, unambiguously confirming the attachment point.

      • Across the ether linkages and C-N bonds within the polyamine chain.

    • ¹⁹F NMR: A simple but definitive experiment to confirm the trifluoroacetate (TFA) counterion. It should show a single, sharp resonance at approximately -76 ppm (referenced to CCl₃F).

Steroid_C6 C6 (Steroid) Polyamine_H_alpha α-CH₂ Protons (Polyamine) Polyamine_H_alpha->Steroid_C6 HMBC Correlation Steroid_C5 C5 Polyamine_H_alpha->Steroid_C5 HMBC (3-bond) Steroid_C7 C7 Polyamine_H_alpha->Steroid_C7 HMBC (3-bond)

Caption: Key HMBC correlation confirming the C6 attachment of the polyamine chain to the steroid nucleus.

X-ray Crystallography: The Absolute Structure

Expertise & Experience: While MS and NMR can define the constitution and relative configuration of Claramine, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[11][12] It is the gold standard for determining stereochemistry. However, its application is entirely dependent on the ability to grow a high-quality single crystal, which can be a significant challenge.[13]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: This is a process of systematic screening. Dissolve highly purified Claramine (TFA) in a minimal amount of a suitable solvent (e.g., methanol, ethanol). Use techniques like slow evaporation or vapor diffusion with an anti-solvent (e.g., diethyl ether, hexane) over a range of temperatures.

  • Crystal Selection: Identify a suitable single crystal (well-formed, no visible defects) under a microscope and mount it on a goniometer.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the positions of all non-hydrogen atoms are determined. The structure is then refined to achieve the best fit with the experimental data. The resulting model provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Conclusion

The structural investigation of Claramine (TFA) is a rigorous process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the foundational confirmation of its elemental composition, while a comprehensive suite of 1D and 2D NMR experiments serves to map its intricate covalent framework and relative stereochemistry. For absolute confirmation, single-crystal X-ray crystallography remains the definitive, albeit challenging, method. By following the detailed workflow and protocols outlined in this guide, researchers and drug developers can confidently verify the structure of synthesized Claramine, ensuring the integrity and reproducibility of their scientific findings and paving the way for its further therapeutic development.

References

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  • ResearchGate. (n.d.). Structure of TFA. Green = fluorine, grey = carbon, red = oxygen, white = hydrogen. ResearchGate. Retrieved February 5, 2026, from [Link]

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  • ResearchGate. (n.d.). The molecular structures of TFA in form I and form II, with atom.... ResearchGate. Retrieved February 5, 2026, from [Link]

  • LeBlanc, A. C., et al. (2015). Functional Properties of Claramine: A Novel PTP1B Inhibitor and Insulin-Mimetic Compound. PubMed. Retrieved February 5, 2026, from [Link]

  • Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Retrieved February 5, 2026, from [Link]

  • Chen, F., et al. (2022). PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. PubMed. Retrieved February 5, 2026, from [Link]

  • Kim, J., et al. (2021). Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved February 5, 2026, from [Link]

  • Shi, Y. N., et al. (2021). Steroidal alkaloids from Solanum nigrum and their cytotoxic activities. PubMed. Retrieved February 5, 2026, from [Link]

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  • ResearchGate. (n.d.). Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Fun, H. K., Boonnak, N., & Chantrapromma, S. (2010). Single Crystal X ray Structural Determination of Natural Products. American Institute of Physics. Retrieved February 5, 2026, from [Link]

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Exploratory

Claramine (TFA): A Novel Investigational Tool for Diabetes and Metabolic Disorder Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Diabetes and related metabolic disorders represent a growing global health crisis, necessitating the exploration of nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes and related metabolic disorders represent a growing global health crisis, necessitating the exploration of novel therapeutic strategies. Claramine, a synthetic aminosterol compound, has emerged as a promising investigational tool for researchers in this field. This technical guide provides a comprehensive overview of Claramine's multifaceted mechanism of action, its demonstrated efficacy in preclinical models of diabetes, and detailed protocols for its application in a research setting. We will delve into its role as a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and β-secretase 1 (BACE1), and explore its capacity to induce autophagy, a critical cellular process often dysregulated in metabolic diseases. A central focus will be the hypothesized link between Claramine's known activities and the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This guide is intended to equip researchers with the foundational knowledge and practical methodologies to effectively utilize Claramine as a tool to dissect the complex signaling pathways underlying diabetes and metabolic disorders.

Introduction: The Therapeutic Potential of Claramine in Metabolic Research

Metabolic disorders, including type 2 diabetes (T2D), are characterized by insulin resistance, a state where cells fail to respond adequately to insulin, leading to hyperglycemia and a cascade of downstream complications. Current therapeutic approaches often have limitations, driving the search for novel molecular targets and therapeutic agents. Claramine, a polyaminosteroid derivative, has garnered significant interest due to its insulin-mimetic properties and its ability to restore glycemic control in preclinical diabetic models.[1][2] Its unique dual-inhibitory action and its effects on cellular housekeeping processes position it as a valuable chemical probe for interrogating the intricate signaling networks that govern metabolic homeostasis.

This guide will provide a detailed exploration of Claramine's mechanisms of action, with a particular focus on its potential to modulate the TFEB-autophagy axis, a pathway of growing importance in metabolic disease research.

Unraveling the Multifaceted Mechanism of Action of Claramine

Claramine exerts its anti-diabetic effects through at least two well-defined mechanisms: the inhibition of PTP1B and the inhibition of BACE1.

Potent Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a key negative regulator of the insulin signaling pathway.[3] It dephosphorylates and inactivates the insulin receptor (IR) and its downstream substrate, insulin receptor substrate-1 (IRS-1), thereby dampening the insulin signal. Elevated PTP1B activity is strongly associated with insulin resistance and T2D.

Claramine has been shown to be a selective inhibitor of PTP1B.[1][2] By inhibiting PTP1B, Claramine prevents the dephosphorylation of the insulin receptor β-subunit (IRβ), as well as downstream signaling molecules such as Akt and GSK3β.[1][2] This leads to a sustained phosphorylation and activation of these key components of the insulin signaling cascade, ultimately mimicking the effects of insulin.[1]

cluster_0 Insulin Signaling Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds Akt Akt IR->Akt Activates PTP1B PTP1B PTP1B->IR Dephosphorylates (Inhibits) GSK3b GSK3β Akt->GSK3b Inhibits Glucose_Uptake Glucose Uptake Akt->Glucose_Uptake Promotes Claramine Claramine Claramine->PTP1B Inhibits

Claramine's inhibition of PTP1B enhances insulin signaling.
Inhibition of β-Secretase 1 (BACE1) and Preservation of the Insulin Receptor

Recent studies have revealed another critical mechanism of Claramine's action: the inhibition of β-secretase 1 (BACE1).[4] In diabetic states, elevated BACE1 activity in the liver leads to the cleavage of the insulin receptor precursor (pro-IR), resulting in reduced levels of mature, functional insulin receptors on the cell surface.[4] This contributes significantly to insulin resistance.

Claramine has been identified as an antagonist of this pro-BACE1-dependent cleavage of pro-IR.[4] By inhibiting BACE1, Claramine preserves the integrity of the insulin receptor, thereby enhancing insulin sensitivity. Mechanistically, Claramine has been shown to accelerate the intracellular trafficking of pro-BACE1 and increase autophagy, both of which reduce the amount of pro-BACE1 available to cleave the insulin receptor precursor.[4]

cluster_0 Insulin Receptor Processing pro_IR pro-Insulin Receptor mature_IR Mature Insulin Receptor pro_IR->mature_IR Maturation cleaved_IR Cleaved (inactive) IR pro_IR->cleaved_IR Cleavage BACE1 BACE1 BACE1->pro_IR Claramine Claramine Claramine->BACE1 Inhibits

Claramine prevents BACE1-mediated cleavage of the insulin receptor.

The Claramine-TFEB-Autophagy Axis: A Novel Frontier in Metabolic Regulation

A compelling aspect of Claramine's activity is its ability to induce autophagy, a fundamental cellular quality control process.[4] Autophagy involves the sequestration and degradation of damaged organelles and misfolded proteins, and its dysregulation is implicated in a wide range of diseases, including metabolic disorders.[5][6]

TFEB: The Master Regulator of Autophagy and Lysosomal Biogenesis

Transcription Factor EB (TFEB) is a master regulator of the autophagy-lysosomal pathway.[7] Under basal conditions, TFEB is phosphorylated by the mechanistic target of rapamycin complex 1 (mTORC1) and retained in the cytoplasm. Upon activation, TFEB translocates to the nucleus, where it binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, driving the expression of genes involved in lysosomal biogenesis and autophagy.[8]

A Plausible Mechanistic Link: How Claramine May Activate TFEB

While direct evidence of Claramine activating TFEB is still emerging, a strong mechanistic link can be hypothesized based on its known targets:

  • Inhibition of PTP1B and Modulation of mTOR Signaling: PTP1B is known to regulate insulin signaling, which in turn is a major upstream regulator of mTORC1. By inhibiting PTP1B, Claramine enhances insulin signaling, which would typically be expected to activate mTORC1 and thus inhibit TFEB. However, the cellular context is critical. In states of insulin resistance, the feedback loops are often dysregulated. It is plausible that in a diabetic state, the primary effect of PTP1B inhibition by Claramine is the restoration of metabolic homeostasis, which may indirectly lead to a more regulated mTOR activity and subsequent TFEB activation. Further investigation into Claramine's direct effects on mTORC1 activity is warranted.

  • Induction of Autophagy: The fact that Claramine induces autophagy strongly suggests an involvement of TFEB.[4] It is highly probable that Claramine's induction of autophagy is, at least in part, mediated through the activation and nuclear translocation of TFEB.

cluster_0 Hypothesized TFEB Activation Claramine Claramine PTP1B PTP1B Claramine->PTP1B Inhibits mTORC1 mTORC1 PTP1B->mTORC1 Modulates TFEB_cyto TFEB (cytoplasm) mTORC1->TFEB_cyto Phosphorylates (Inhibits) TFEB_nucleus TFEB (nucleus) TFEB_cyto->TFEB_nucleus Translocation Autophagy Autophagy & Lysosomal Biogenesis TFEB_nucleus->Autophagy Promotes

Hypothesized pathway of Claramine-mediated TFEB activation.

Experimental Protocols for Investigating Claramine's Effects

To facilitate research into Claramine's therapeutic potential, this section provides detailed, step-by-step protocols for key in vitro and in vivo experiments.

In Vitro Assays

This protocol details the assessment of the phosphorylation status of key insulin signaling proteins in response to Claramine treatment.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

    • Treat cells with varying concentrations of Claramine (e.g., 1-10 µM) for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 100 nM insulin for 15 minutes).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells and collect the lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-IRβ, total IRβ, phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Table 1: Representative Data from Western Blot Analysis

Treatmentp-IRβ / Total IRβ (Fold Change)p-Akt / Total Akt (Fold Change)p-GSK3β / Total GSK3β (Fold Change)
Vehicle1.01.01.0
Insulin (100 nM)5.24.83.5
Claramine (5 µM)3.83.52.9

This fluorometric assay measures the inhibition of BACE1 activity by Claramine.

Protocol:

  • Reagent Preparation:

    • Prepare a BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Dilute a commercially available BACE1 enzyme and a fluorogenic BACE1 substrate to their working concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add varying concentrations of Claramine. Include a vehicle control and a known BACE1 inhibitor as a positive control.

    • Add the BACE1 enzyme to each well and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the BACE1 substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) every 5 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of substrate cleavage for each concentration of Claramine.

    • Determine the IC50 value of Claramine for BACE1 inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This assay measures the rate of autophagic degradation.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa, MEFs) to 60-70% confluency.

    • Treat cells with Claramine in the presence or absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for a defined period. Include appropriate controls.

  • Western Blot for LC3-II:

    • Lyse cells and perform western blotting as described in section 4.1.1.

    • Probe the membrane with an antibody against LC3.

  • Data Analysis:

    • Quantify the levels of LC3-II (the lipidated form of LC3 associated with autophagosomes).

    • Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without the lysosomal inhibitor. An increase in this difference upon Claramine treatment indicates an enhanced autophagic flux.

This immunofluorescence assay visualizes the movement of TFEB from the cytoplasm to the nucleus.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips to 50-60% confluency.

    • Treat cells with Claramine for various time points.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde.

    • Permeabilize cells with 0.25% Triton X-100.

    • Block with 1% BSA.

    • Incubate with a primary antibody against TFEB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence or confocal microscope.

    • Quantify the nuclear-to-cytoplasmic fluorescence ratio of TFEB to determine the extent of nuclear translocation.

In Vivo Experiments in Diabetic Mouse Models
  • Type 2 Diabetes Model: Use a high-fat diet (HFD)-fed mouse model (e.g., C57BL/6J mice on a 60% kcal fat diet for 8-12 weeks) to induce obesity and insulin resistance.

  • Type 1 Diabetes Model: Use multiple low-dose streptozotocin (STZ) injections in mice to induce insulin-dependent diabetes.

These tests assess the effect of Claramine on glucose metabolism and insulin sensitivity.

Glucose Tolerance Test (GTT) Protocol:

  • Fast mice overnight (16 hours) with free access to water.

  • Record basal blood glucose levels from a tail snip.

  • Administer Claramine or vehicle via intraperitoneal (i.p.) injection.

  • After a set time (e.g., 30 minutes), administer a glucose bolus (2 g/kg) via oral gavage or i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.

Insulin Tolerance Test (ITT) Protocol:

  • Fast mice for 4-6 hours.

  • Record basal blood glucose levels.

  • Administer Claramine or vehicle i.p.

  • After a set time, administer insulin (0.75 U/kg) i.p.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Plot the percentage of initial blood glucose over time to assess insulin sensitivity.

Table 2: Expected Outcomes in Diabetic Mice Treated with Claramine

TestDiabetic ControlClaramine-Treated
GTT Elevated and sustained hyperglycemiaImproved glucose clearance, lower AUC
ITT Blunted response to insulinEnhanced glucose lowering, greater reduction in blood glucose

Conclusion and Future Directions

Claramine (TFA) represents a powerful research tool for dissecting the intricate signaling pathways that are dysregulated in diabetes and metabolic disorders. Its dual inhibitory action on PTP1B and BACE1 provides a unique mechanism for enhancing insulin sensitivity. Furthermore, its ability to induce autophagy, likely through the activation of TFEB, opens up new avenues for investigating the role of cellular clearance mechanisms in metabolic health. The detailed protocols provided in this guide are intended to empower researchers to explore the full potential of Claramine in their studies.

Future research should focus on unequivocally establishing the direct link between Claramine and TFEB activation. Elucidating the precise molecular players that connect Claramine's known targets to the TFEB-autophagy axis will be crucial. Moreover, expanding the use of Claramine in various models of metabolic disease will further illuminate its therapeutic potential and solidify its place as an invaluable tool in the quest to combat diabetes and related disorders.

References

  • Napolitano, G., & Ballabio, A. (2016). TFEB at a glance. Journal of Cell Science, 129(13), 2475-2481. [Link]

  • Qin, W., et al. (2015). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Biochemical and Biophysical Research Communications, 459(2), 253-258. [Link]

  • Le-Sahun, S., et al. (2021). The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage. Journal of Biological Chemistry, 296, 100539. [Link]

  • Medina, D. L., et al. (2015). Transcriptional activation of lysosomal exocytosis promotes cellular clearance. Developmental Cell, 35(2), 147-159. [Link]

  • Settembre, C., et al. (2011). TFEB links nutrients to lysosomal function. Science, 332(6036), 1429-1433. [Link]

  • Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene. Science, 283(5407), 1544-1548. [Link]

  • Martina, J. A., et al. (2012). MTORC1 functions as a transcriptional regulator of autophagy by preventing TFEB nuclear translocation. Journal of Cell Biology, 196(4), 453-467. [Link]

  • Roczniak-Ferguson, A., et al. (2012). The transcription factor TFEB links mTORC1 signaling to transcriptional control of lysosome homeostasis. Science Signaling, 5(228), ra42. [Link]

  • Settembre, C., & Ballabio, A. (2014). TFEB translation is regulated by the Unfolded Protein Response. The EMBO Journal, 33(18), 2126-2139. [Link]

  • Zhang, X., et al. (2016). TFEB-mediated autophagy is a protective mechanism against fatty acid-induced glucolipotoxicity in the pancreas. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1862(1), 108-117. [Link]

  • Chen, Y., et al. (2017). TFEB-mediated lysosomal biogenesis and autophagy are crucial for C-peptide's protective effects on diabetic nephropathy. Cell Death & Disease, 8(3), e2674. [Link]

  • Sal-Man, N., et al. (2017). PTP1B-deficiency in T-cells improves glucose tolerance and reduces adipose tissue inflammation in mice. Metabolism, 70, 70-81. [Link]

  • Meakin, P. J., & Ashford, M. L. (2017). PTP1B: a key regulator of metabolism and thermogenesis. Biochemical Society Transactions, 45(1), 139-147. [Link]

  • Vassar, R. (2016). BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease. Alzheimer's Research & Therapy, 8(1), 4. [Link]

  • Levine, B., & Kroemer, G. (2008). Autophagy in the pathogenesis of disease. Cell, 132(1), 27-42. [Link]

  • ResearchGate. (n.d.). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. [Link]

  • Martina, J. A., & Puertollano, R. (2013). Rag GTPases mediate amino acid-dependent recruitment of TFEB and MITF to lysosomes. Journal of Cell Biology, 200(4), 475-491. [Link]

  • Mizushima, N., & Komatsu, M. (2011). Autophagy: renovation of cells and tissues. Cell, 147(4), 728-741. [Link]

  • Sancak, Y., et al. (2010). The Rag GTPases bind raptor and mediate amino acid signaling to mTORC1. Science, 320(5882), 1496-1501. [Link]

  • Kim, E., & Guan, K. L. (2015). The nutrient-sensing mTOR pathway—from yeast to humans. Journal of Cell Science, 128(10), 1845-1855. [Link]

  • Hardie, D. G. (2011). AMP-activated protein kinase: an energy sensor that regulates all aspects of cell function. Genes & Development, 25(18), 1895-1908. [Link]

  • Egan, D. F., et al. (2011). Phosphorylation of ULK1 (hATG1) by AMP-activated protein kinase connects energy sensing to mitophagy. Science, 331(6016), 456-461. [Link]

  • Puertollano, R., & Medina, D. L. (2016). TFEB, a new player in cancer biology. Autophagy, 12(5), 797-798. [Link]

  • Palmieri, M., et al. (2011). Characterization of the CLEAR network reveals an integrated control of cellular clearance pathways. Human Molecular Genetics, 20(19), 3852-3866. [Link]

Sources

Foundational

Cellular Targets of Claramine (TFA) Beyond PTP1B

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Metabolic Researchers Executive Summary Claramine (TFA) is a synthetically accessible aminosterol derivative of the nat...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Pharmacologists, and Metabolic Researchers

Executive Summary

Claramine (TFA) is a synthetically accessible aminosterol derivative of the natural product Trodusquemine (MSI-1436). While widely cataloged as a selective Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, its pharmacological profile extends significantly beyond simple enzymatic inhibition. This guide dissects the multi-target mechanism of Claramine, detailing its role in modulating BACE1 trafficking , autophagic flux , and membrane physicochemistry . By acting on these secondary targets, Claramine restores insulin signaling through pathways distinct from phosphatase inhibition, offering a dual-pronged approach to metabolic syndrome and neurodegenerative defense.

The Primary Anchor: PTP1B Selectivity

Before exploring secondary targets, it is critical to establish the baseline efficacy of Claramine against its primary target, PTP1B, and distinguish it from the closely related T-cell protein tyrosine phosphatase (TC-PTP).

Mechanism of Action

Claramine targets the catalytic domain of PTP1B. Unlike many phosphate mimetics that lack selectivity, Claramine exploits subtle structural differences in the active site cleft and the surrounding surface residues.

  • PTP1B Inhibition: Claramine acts as a reversible inhibitor with an IC50 in the sub-micromolar to low micromolar range (~0.5 – 1.3 µM).

  • Selectivity Profile: A critical failure point for many PTP1B inhibitors is cross-reactivity with TC-PTP (encoded by PTPN2), which is essential for hematopoiesis and immune function. Claramine exhibits a ~5-7 fold selectivity window for PTP1B over TC-PTP.

Quantitative Benchmark
Target EnzymeIC50 ValueSelectivity Ratio (vs PTP1B)Clinical Relevance
PTP1B 0.5 - 1.3 µM 1.0xInsulin sensitization, Leptin signaling
TC-PTP > 6.0 µM > 5-7xAvoidance of immune suppression/anemia
SHP2 > 15.0 µM > 15xMitogenic signaling preservation

Beyond PTP1B: Secondary Cellular Targets

Claramine’s polyamine-sterol hybrid structure allows it to interact with cellular trafficking machinery and lipid bilayers, engaging targets that are spatially and mechanistically distinct from cytosolic PTP1B.

Target A: BACE1 and the Early Secretory Pathway

Mechanism: Modulation of Protein Trafficking Claramine inhibits the cleavage of the Insulin Receptor (IR) by Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1).[1] This is not a direct enzymatic inhibition of BACE1 but a regulation of its intracellular localization.

  • The Problem: In diabetic states, proBACE1 accumulates in the Early Secretory Pathway (ESP), where it prematurely cleaves the precursor of the Insulin Receptor (proIR).[1] This reduces the density of functional IR at the plasma membrane.[2]

  • The Claramine Solution: Claramine accelerates the trafficking of proBACE1 from the ESP to the Golgi apparatus and lysosomes.

  • Autophagy Induction: Claramine stimulates autophagic flux.[1] Since proBACE1 levels are regulated by lysosomal degradation, increased autophagy reduces the pool of proBACE1 available to cleave proIR.[1]

Outcome: Restoration of full-length, functional Insulin Receptors at the cell surface, independent of PTP1B inhibition.

Target B: Membrane Physicochemistry

Mechanism: Electrostatic and Mechanical Membrane Modulation As a cationic aminosterol, Claramine integrates into the lipid bilayer. This interaction alters the membrane's physical properties, providing "shielding" against specific cytotoxic agents.

  • Charge Displacement: Claramine neutralizes the negative surface charge of the lipid bilayer.

  • Toxin Protection: This charge modulation prevents the binding and insertion of pore-forming toxins (PFTs) such as Melittin and

    
    -Hemolysin , as well as misfolded protein oligomers (e.g., amyloid-beta).
    
  • Therapeutic Implication: This suggests neuroprotective potential against oligomer-induced toxicity in Alzheimer's disease, beyond simple glucose regulation.

Target C: The NLRP3 Inflammasome

Mechanism: Downregulation of Inflammatory Cascade Claramine treatment in diabetic models results in the downregulation of the NLRP3 inflammasome components (NLRP3, ASC, Caspase-1).

  • Causality: This effect is likely downstream of PTP1B inhibition (since PTP1B is a known activator of NLRP3) and reinforced by Claramine-induced autophagy (which degrades inflammasome components).

Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of Claramine: direct PTP1B inhibition and the regulation of BACE1 trafficking to preserve the Insulin Receptor.

Claramine_Mechanism cluster_membrane Plasma Membrane cluster_cytosol Cytosol / ESP IR_Surface Functional Insulin Receptor (Surface) IRS IRS-1/2 IR_Surface->IRS Tyrosine Phos. Insulin Insulin Insulin->IR_Surface Binds PI3K PI3K IRS->PI3K Akt Akt (p-Ser473) PI3K->Akt Activation PTP1B PTP1B (ER-bound) PTP1B->IR_Surface Dephosphorylation (Inhibits) proIR pro-Insulin Receptor (ESP) proIR->IR_Surface Maturation & Trafficking proBACE1 pro-BACE1 (Accumulated in ESP) proBACE1->proIR Cleaves (Degradation) Autophagy Autophagy / Lysosomal Degradation Autophagy->proBACE1 Degrades/Traffics to Lysosome Claramine CLARAMINE (TFA) Claramine->PTP1B Inhibits (IC50 ~0.5uM) Claramine->Autophagy Activates

Caption: Claramine restores insulin signaling via two distinct nodes: 1) Direct inhibition of PTP1B phosphatase activity, and 2) Induction of autophagy which clears proBACE1, preventing the cleavage of the Insulin Receptor precursor.

Experimental Protocols

To validate Claramine's multi-target effects, the following protocols provide self-validating workflows.

Protocol 1: PTP1B vs. TC-PTP Selectivity Assay

Objective: Determine the selectivity ratio of Claramine.

  • Reagents:

    • Recombinant Human PTP1B (catalytic domain).

    • Recombinant Human TC-PTP.

    • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

    • Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.0.

  • Workflow:

    • Step 1: Dilute Claramine (TFA) in buffer to create a concentration gradient (0.01 µM to 100 µM).

    • Step 2: Incubate enzyme (5 nM final) with Claramine for 30 minutes at room temperature (Pre-incubation is critical for accurate IC50 determination).

    • Step 3: Add DiFMUP substrate (10 µM final) to initiate reaction.

    • Step 4: Monitor fluorescence (Ex: 358 nm / Em: 455 nm) kinetically for 20 minutes.

  • Validation:

    • Calculate initial velocities (

      
      ).
      
    • Plot % Activity vs. Log[Claramine].

    • Pass Criteria: PTP1B IC50 < 1.5 µM; TC-PTP IC50 > 5.0 µM.

Protocol 2: BACE1-Mediated IR Cleavage Analysis

Objective: Confirm Claramine's effect on IR preservation via BACE1 trafficking.

  • Cell Model: HepG2 cells or CHO cells overexpressing BACE1.

  • Workflow:

    • Step 1: Treat cells with Claramine (2 - 10 µM) for 16–24 hours.

    • Step 2: Lyse cells in RIPA buffer containing protease inhibitors.

    • Step 3 (Western Blot):

      • Probe for Insulin Receptor

        
        -subunit  (detects full length).
        
      • Probe for sINSR (soluble ectodomain in media supernatant - requires concentration).

      • Probe for proBACE1 (immature form).

      • Probe for LC3B-II (Autophagy marker).

  • Validation:

    • Positive Result: Increase in full-length IR

      
      , decrease in sINSR in media, and increase in LC3B-II/I ratio.
      
Protocol 3: Membrane Protection Assay (Toxin Shielding)

Objective: Assess non-enzymatic membrane protection.

  • Reagents:

    • SH-SY5Y neuroblastoma cells.

    • Melittin (pore-forming peptide) or

      
      -Hemolysin.
      
    • MTT or CellTiter-Glo reagent.

  • Workflow:

    • Step 1: Pre-treat cells with Claramine (2.5 - 10 µM) for 1 hour.

    • Step 2: Add Melittin (4 µM) and incubate for 4–24 hours.

    • Step 3: Measure cell viability via MTT.

  • Validation:

    • Compare viability of Melittin Only vs Claramine + Melittin.

    • Pass Criteria: Significant recovery of viability (>80% of control) in Claramine-treated wells compared to toxin-only wells (<40%).

References

  • Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Source: Biochemical and Biophysical Research Communications (2015).[3] URL:[Link]

  • The aminosterol Claramine inhibits

    
    -secretase 1–mediated insulin receptor cleavage. 
    Source:[1] Journal of Biological Chemistry (2021).
    URL:[Link]
    
  • A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents. Source: ACS Chemical Neuroscience (2022). URL:[Link]

  • PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Source: Molecular Neurobiology (2022). URL:[Link]

  • Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. Source: International Journal of Molecular Sciences (2022). URL:[Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of Novel Compounds: A Case Study with Claramine (TFA)

Abstract The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The blood-brain barrier (BBB) represents the most significant challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of the vast majority of potential drug candidates. A thorough and early understanding of a compound's ability to permeate this barrier is therefore not just advantageous, but critical to the success of any CNS drug discovery program. This guide provides a comprehensive, multi-stage framework for characterizing the BBB permeability of a novel chemical entity, using the hypothetical compound "Claramine (TFA)" as a case study. We will detail an integrated strategy that begins with in silico predictions and progresses through robust in vitro assays to definitive in vivo studies. Each stage is designed to provide specific, actionable data, explaining not just the "how" but the "why" behind each experimental choice. The protocols herein are presented as self-validating systems, incorporating necessary controls and quality checks to ensure data integrity and trustworthiness. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of CNS therapies.

Stage 1: Foundational Assessment - Physicochemical & In Silico Profiling

Before committing to resource-intensive biological assays, a foundational understanding of Claramine (TFA)'s physicochemical properties is paramount. These characteristics are the primary determinants of its potential for passive diffusion across the lipid-rich BBB.[1][2] Machine learning and computational models can leverage these properties to provide initial, cost-effective predictions of BBB permeability.[3][4][5]

Key Physicochemical Determinants

Several molecular properties are strongly correlated with BBB penetration.[6] For Claramine (TFA), we would first determine the following:

  • Lipophilicity (LogD/LogP): A measure of a compound's partitioning between an oily and an aqueous phase. Higher lipophilicity generally favors membrane traversal.[6]

  • Molecular Weight (MW): Smaller molecules (<400-500 Daltons) are more likely to cross the BBB.[2]

  • Topological Polar Surface Area (TPSA): A measure of the surface area occupied by polar atoms. Lower TPSA is generally preferred as it indicates less polarity.[7]

  • Hydrogen Bond Donors/Acceptors (HBD/HBA): A high number of hydrogen bonds can impede BBB crossing.[2][7]

These properties for our hypothetical compound are summarized below.

Table 1: Hypothetical Physicochemical Profile of Claramine (TFA)

ParameterValueImplication for BBB Permeability
Molecular Weight (MW)385.4 g/mol Favorable (within the <400-500 Da range)
LogD at pH 7.42.5Favorable (indicates moderate lipophilicity)
TPSA65 ŲFavorable (generally <90 Ų is preferred)
H-Bond Donors2Favorable (low number)
H-Bond Acceptors4Acceptable
In Silico Modeling

With the physicochemical data, we can employ various computational models, from regression-based QSAR models to more advanced machine learning algorithms, to predict the logarithmic brain-to-plasma concentration ratio (logBB).[3][8] These models are trained on large datasets of compounds with known BBB permeability and serve as an excellent first-pass filter to prioritize candidates.[4]

Stage 2: In Vitro Assessment of Permeability and Efflux

In vitro models provide the first experimental data on a compound's interaction with a biological or artificial barrier. They offer higher throughput and lower costs than in vivo studies and are essential for dissecting specific transport mechanisms.[4]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion.[4][9] It uses a 96-well plate system where a filter support is coated with a lipid mixture mimicking the BBB, separating a donor well from an acceptor well.[10]

Causality Behind the Choice: PAMPA is an ideal primary screen because of its simplicity and speed.[9][11] It isolates the contribution of passive diffusion, providing a clean baseline permeability value. A high permeability in PAMPA suggests the compound has the necessary physicochemical properties to cross a lipid membrane.

Experimental Protocol: PAMPA-BBB

  • Preparation: Hydrate the lipid-impregnated filter of the donor plate with 200 µL of PBS buffer.

  • Compound Addition: Add 200 µL of the Claramine (TFA) solution (e.g., at 100 µM in PBS) to the donor wells. Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

  • Assembly: Place the donor plate into the acceptor plate, which contains 200 µL of PBS with a scavenger chemical to prevent back-diffusion.

  • Incubation: Incubate the assembled plate for 4-16 hours at room temperature.

  • Quantification: After incubation, determine the concentration of Claramine (TFA) in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the effective permeability (Pe) using the following equation: Pe = [-ln(1 - CA/Ceq)] / [(Area * time * (1/VD + 1/VA))] where CA is the concentration in the acceptor well, and Ceq is the equilibrium concentration.

Diagram: PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep1 Hydrate Donor Plate (Lipid Membrane) add_cpd Add Claramine (TFA) & Controls to Donor Wells prep1->add_cpd prep2 Add Buffer to Acceptor Plate assemble Assemble Donor & Acceptor Plates prep2->assemble add_cpd->assemble incubate Incubate (4-16h) assemble->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Permeability (Pe value) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Cell-Based Transwell Assays (hCMEC/D3 Model)

To incorporate biological complexity, cell-based models are essential. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model that forms tight junctions and expresses key BBB transporters.[12][13][14]

Causality Behind the Choice: The hCMEC/D3 model introduces active transport systems, including efflux pumps like P-glycoprotein (P-gp), which are a major cause of poor brain penetration.[14][15] This assay provides a more physiologically relevant measure of permeability and allows for the investigation of efflux.[16]

Experimental Protocol: hCMEC/D3 Transwell Permeability Assay

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks.[14]

  • Seeding: Seed hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) and culture for 6-7 days to form a confluent monolayer.[16][17]

  • Monolayer Integrity (Self-Validation):

    • Measure the Trans-endothelial Electrical Resistance (TEER) daily using an EVOM ohmmeter.[18] The monolayer is ready for the assay when TEER values plateau at a high, stable resistance (e.g., >60 Ω·cm²), indicating tight junction integrity.[19][20]

    • Low TEER values indicate a compromised barrier, and the experiment should not proceed.[19]

  • Permeability Assay (A to B):

    • Replace the medium in the apical (A, upper) chamber with a transport buffer containing Claramine (TFA) and a paracellular marker (e.g., Lucifer Yellow).

    • Replace the medium in the basolateral (B, lower) chamber with fresh transport buffer.

    • Incubate at 37°C, taking samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min).

  • Efflux Assay (B to A): To determine if Claramine (TFA) is an efflux substrate, perform the transport in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of Claramine (TFA) and Lucifer Yellow in the collected samples by LC-MS/MS and fluorescence spectroscopy, respectively.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 is generally considered indicative of active efflux.[21]

Diagram: Cell-Based Transwell Assay Workflow

Transwell_Workflow cluster_culture Cell Culture & Seeding cluster_qc Quality Control (Self-Validation) cluster_assay Transport Assay cluster_analysis Analysis culture Culture hCMEC/D3 cells seed Seed cells onto Transwell inserts culture->seed grow Grow to confluence (6-7 days) seed->grow teer Measure TEER daily grow->teer decision TEER Stable & High? teer->decision decision->grow No assay_ab Perform A -> B Transport (Apical to Basolateral) decision->assay_ab Yes quantify Quantify Compound (LC-MS/MS) assay_ab->quantify assay_ba Perform B -> A Transport (Efflux Assessment) assay_ba->quantify calculate Calculate Papp & Efflux Ratio (ER) quantify->calculate

Caption: Workflow for hCMEC/D3 transwell permeability and efflux assay.

Stage 3: Definitive In Vivo Evaluation

While in vitro data is invaluable for screening and mechanistic understanding, in vivo studies in animal models are the gold standard for confirming BBB permeability.[22] These studies integrate all physiological factors, including plasma protein binding, metabolism, and the dynamic nature of the neurovascular unit.

Causality Behind the Choice: An in vivo study is the only way to determine the actual concentration of a drug in the brain under physiological conditions. It allows for the calculation of the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu), the latter of which is the most relevant predictor of target engagement in the CNS.[23][24]

Experimental Protocol: Rodent Pharmacokinetic (PK) Study

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

  • Administration: Administer Claramine (TFA) via intravenous (IV) bolus or infusion to ensure complete bioavailability and establish a baseline.

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 min) post-dose.

    • At each time point, euthanize a cohort of animals (n=3-4 per time point) and perform cardiac perfusion with saline to flush blood from the brain vasculature.[25]

    • Harvest the brains and plasma (via centrifugation of blood).[25]

  • Sample Processing:

    • Plasma samples are subjected to protein precipitation.

    • Brain tissue is accurately weighed and homogenized.[25]

  • Bioanalysis: Quantify the concentration of Claramine (TFA) in plasma and brain homogenate samples using a validated LC-MS/MS method.[26][27]

  • Data Analysis & Calculation:

    • Kp (Brain-to-Plasma Ratio): Kp = Cbrain / Cplasma, where Cbrain is the total concentration in the brain and Cplasma is the total concentration in plasma.

    • Kp,uu (Unbound Ratio): This is the most critical parameter.[28] It requires determining the unbound fraction in plasma (fu,p) and brain (fu,brain) via equilibrium dialysis.

    • Kp,uu = Kp * (fu,p / fu,brain).[29]

    • Interpretation: A Kp,uu value close to 1 suggests passive diffusion is the dominant mechanism. A value <1 suggests active efflux, while a value >1 suggests active influx.[29] A Kp,uu > 0.3 is often considered a good starting point for a CNS drug candidate.[28]

Table 2: Hypothetical In Vivo Pharmacokinetic Data for Claramine (TFA)

ParameterValueInterpretation
Kp (Total Brain/Plasma)1.5Shows good overall brain accumulation.
fu,plasma (unbound fraction, plasma)0.1090% of the drug is bound to plasma proteins.
fu,brain (unbound fraction, brain)0.2575% of the drug is bound to brain tissue.
Kp,uu (Unbound Brain/Plasma) 0.6 Excellent. Suggests efficient net transport into the brain, likely via passive diffusion with minimal efflux.

Bioanalytical Methodology: LC-MS/MS Quantification

Accurate quantification of Claramine (TFA) in complex biological matrices like plasma and brain homogenate is crucial for the reliability of all permeability data. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[27][30]

Protocol: LC-MS/MS Method for Claramine (TFA)

  • Sample Preparation:

    • Plasma: Protein precipitation. To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS). Vortex and centrifuge.

    • Brain Homogenate: To 100 mg of homogenized brain tissue, add 300 µL of acetonitrile with IS. Vortex, sonicate, and centrifuge.

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). Monitor for a specific precursor ion → product ion transition for Claramine (TFA) and the IS.

  • Validation: The method must be validated for linearity, accuracy, precision, and matrix effects according to regulatory guidelines.[31][32]

Integrated Analysis and Decision Making

No single assay tells the whole story. The power of this tiered approach lies in integrating the data to build a complete picture of Claramine (TFA)'s BBB permeability profile and make informed decisions.

Expertise in Interpretation:

  • High PAMPA, Low Cell-Based Papp: This classic profile strongly suggests the compound is a substrate for an efflux transporter like P-gp. The high ER from the hCMEC/D3 assay would confirm this.

  • High Cell-Based Papp, Low In Vivo Kp: This may indicate high plasma protein binding (check fu,plasma) or rapid metabolism in the periphery.

  • Low Permeability Across All Assays: The compound is unlikely to be a successful CNS drug candidate without significant chemical modification.

  • High Kp, but Low Kp,uu: This indicates that while the drug enters the brain, it is highly bound to brain tissue (low fu,brain) and the unbound concentration available to engage the target is low. This can be misleading if only total concentrations are considered.[29]

Diagram: Integrated Decision-Making Flowchart

Decision_Tree cluster_in_silico Stage 1: In Silico cluster_in_vitro Stage 2: In Vitro cluster_in_vivo Stage 3: In Vivo cluster_decision Decision start Start: Claramine (TFA) physchem Favorable Physicochem? (MW, LogD, TPSA) start->physchem pampa PAMPA Pe > 5 x 10⁻⁶ cm/s? physchem->pampa Yes stop STOP: Low CNS Potential physchem->stop No hcmec hCMEC/D3 Papp > 2 x 10⁻⁶ cm/s? pampa->hcmec Yes optimize Optimize: Address Liability pampa->optimize No (Passive Perm. Issue) efflux Efflux Ratio (ER) < 2? hcmec->efflux Yes hcmec->optimize No (Permeability Issue) kp_uu Kp,uu > 0.3? efflux->kp_uu Yes efflux->optimize No (Efflux Liability) proceed Proceed to Efficacy Studies kp_uu->proceed Yes kp_uu->stop No

Caption: A tiered decision-making flowchart for CNS drug candidates.

Conclusion

This technical guide outlines a rigorous, multi-stage strategy for the comprehensive evaluation of a novel compound's blood-brain barrier permeability, using Claramine (TFA) as a working example. By logically progressing from predictive in silico profiling to mechanistic in vitro assays and finally to definitive in vivo quantification, researchers can build a robust data package. This integrated approach, grounded in the principles of causality and self-validation, enables confident decision-making, maximizes the probability of success, and ultimately accelerates the development of effective medicines for challenging CNS diseases.[32][33]

References

  • In Silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. (2022-08-19). Journal of High School Science.
  • In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. (2021-06-10). Preprints.org.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026-02-03). MDPI.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. PMC.
  • Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability. (2025-08-06).
  • Applicability of a Blood–Brain Barrier Specific Artificial Membrane Permeability Assay at the Early Stage of Natural Product-Based CNS Drug Discovery.
  • In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. (2020-08-05).
  • A New PAMPA Model Using an In-House Brain Lipid Extract for Screening the Blood-Brain Barrier Permeability of Drug Candidates. Analytical Products / Alfa Chemistry.
  • Cannabinoids, the Blood–Brain Barrier, and Neurodegeneration: Mechanisms, Dysregulation, and Therapeutic Perspectives. (2026-02-04). MDPI.
  • TEER measurement techniques for in vitro barrier model systems. PMC.
  • Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.
  • Safety and regulatory requirements and challenge for CNS drug development. PubMed.
  • Calculation of an Apical Efflux Ratio from P-Glycoprotein (P-gp)
  • An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. (2018-02-26). PMC.
  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candid
  • A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study. (2021-11-09). PubMed.
  • Molecular determinants of blood–brain barrier perme
  • Blood-Brain Barrier hCMEC/D3 Cell Line. Sigma-Aldrich.
  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). RSC Publishing.
  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data.
  • Understanding TEER: A Key Tool for Studying Barrier Integrity. World Precision Instruments.
  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems.
  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Ce. The Gelli Lab.
  • The future of CNS drug development: signs of real progress. (2025-07-21).
  • What characteristics of compounds cross the blood-brain barrier? (2025-05-21).
  • Transepithelial-Transendothelial Electrical Resistance (TEER). (2021-04-08). cellQART.
  • Why is the hCMEC/D3 cell line a robust in vitro BBB model? (2016-01-14). Tebubio.
  • Full article: LC/MS/MS in Drug Development: Targeting the Brain. (2018-05-30). Taylor & Francis.
  • The unbound concentration ratio between brain and plasma (Kp,uu,brain)... | Download Scientific Diagram.
  • Model of P-Glycoprotein Ligand Binding and Validation with Efflux Substrate M
  • Physicochemical determinants of blood brain barrier penetr
  • Monolayer integrity, as measured by transendothelial electrical....
  • Safety and Regulatory Requirements and Challenge for CNS Drug Development.. (2025-08-07).
  • (PDF) An improved LC-MS/MS procedure for brain prostanoid analysis using brain fixation with head-focused microwave irradiation and liquid-liquid extraction.
  • Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay D
  • Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms | Journal of Medicinal Chemistry.
  • hCMEC/D3 - BCRJ - Cell Line. Banco de Células do Rio de Janeiro.
  • Setting-up an In Vitro Model of Rat Blood-brain Barrier (BBB): A Focus on BBB Impermeability and Receptor-mediated Transport.
  • Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models Srinidhi Varadharajan.
  • Wh
  • An In Vitro Brain Endothelial Model for Studies of Cryptococcal Transmigr
  • The Blood-Brain Barrier and CNS Penetration: a Drug Discovery Point of View. (2010-03-11). Frontiers.
  • Determination of Multiple Neurotransmitters through LC-MS/MS to Confirm the Therapeutic Effects of Althaea rosea Flower on TTX-Intoxicated R
  • Regulatory Guidelines for New Drug Development. Auctores | Journals.
  • An ex Vivo Model for Evaluating Blood–Brain Barrier Permeability, Efflux, and Drug Metabolism.
  • Strategic Considerations For A Successful CNS Clinical Development P
  • Considerations in Kp,uu,brain-based Strategy for Selecting CNS-targeted Drug Candidates with Sufficient Target Coverage and Substantial Pharmacodynamic Effect. (2025-02-28). PubMed.
  • Impact of Hydrogen Bonding on P-Glycoprotein Efflux Transport as Revealed by Evaluation of a De Novo Prediction Model. (2025-01-06).

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Protocols & Analytical Methods

Method

Application Note: Preparation of Claramine (TFA) for In Vivo Animal Studies

This Application Note is structured as a high-level technical guide for researchers. It prioritizes experimental rigor, reproducibility, and the specific physicochemical challenges of working with aminosterol trifluoroac...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers. It prioritizes experimental rigor, reproducibility, and the specific physicochemical challenges of working with aminosterol trifluoroacetate salts in live animals.

[1]

Executive Summary & Mechanism of Action

Claramine is a blood-brain barrier (BBB) permeable aminosterol that acts as a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .[1][2][3] Unlike its structural analogue Trodusquemine, Claramine is easier to synthesize and retains the critical capacity to restore insulin sensitivity and suppress appetite via hypothalamic signaling.

Therapeutic Relevance:

  • Primary Indication: Type 2 Diabetes (T2D) and Obesity.[1][2][4]

  • Mechanism: Inhibition of PTP1B prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby sustaining insulin signaling (PI3K/Akt pathway).[1]

  • Key Advantage: Dual action on peripheral glucose uptake and central (hypothalamic) appetite suppression.[1]

Mechanistic Pathway Visualization

ClaramineMechanism Claramine Claramine (TFA) PTP1B PTP1B (Negative Regulator) Claramine->PTP1B Inhibits Insulin_Rec Insulin Receptor (IR) Tyrosine Phosphorylation Claramine->Insulin_Rec Restores Signaling Hypothalamus Hypothalamic Signaling (STAT3/Leptin Sensitization) Claramine->Hypothalamus Crosses BBB PTP1B->Insulin_Rec Dephosphorylates (Blocks Signal) IRS1 IRS-1 Activation Insulin_Rec->IRS1 PI3K_Akt PI3K / Akt Pathway IRS1->PI3K_Akt Glucose Restored Glucose Homeostasis PI3K_Akt->Glucose Appetite Suppressed Food Intake Hypothalamus->Appetite

Figure 1: Mechanism of Action. Claramine inhibits PTP1B, removing the "brake" on insulin signaling and hypothalamic leptin sensitivity.

Physicochemical Properties & Challenges

Claramine is typically supplied as a Trifluoroacetate (TFA) salt .[1] This salt form presents specific challenges for in vivo formulation:

  • Acidity: TFA salts are acidic.[1] Dissolving them directly in unbuffered saline can result in a solution with pH < 4.0, causing severe peritonitis, pain, and precipitation upon injection.

  • Amphiphilicity: As an aminosterol (cholesterol backbone + polyamine tail), Claramine has both lipophilic and hydrophilic domains.[1] While the salt is water-soluble, the free base (formed if pH is raised too high) may precipitate.[1]

  • Molecular Weight Discrepancy: The MW varies significantly based on the stoichiometry of the TFA counterions (e.g., mono- vs. tri-TFA).[1]

PropertyValue / Note
Chemical Nature Aminosterol (Spermine-Cholesterol conjugate)
Salt Form Trifluoroacetate (TFA)
MW (Salt) Typically 931.1 g/mol (Check specific CoA; varies by batch)
MW (Free Base) ~588 g/mol (Estimate)
Solubility (Water) ~15 mg/mL (Acidic pH)
Solubility (DMSO) ~120 mg/mL
Storage -20°C, Hydroscopic (Store under Nitrogen/Argon if possible)

Recommended Formulation Protocols

Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the "Gold Standard" for maximum solubility and bioavailability in rodent studies. Protocol B is a simpler aqueous method, suitable only if the concentration is low and pH is strictly managed.

Protocol A: The "Universal" Co-Solvent System (Recommended)

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Why this works: This mixture stabilizes the amphiphilic aminosterol, preventing precipitation in the peritoneal cavity while masking the acidity of the TFA salt.

Reagents Required:
  • Claramine (TFA Salt)[1]

  • DMSO (Dimethyl Sulfoxide), sterile grade[1]

  • PEG300 (Polyethylene Glycol 300)[1]

  • Tween-80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl)[1]

Step-by-Step Procedure:
  • Calculate Mass: Determine the required amount of Claramine TFA.

    • Note: Doses in literature (e.g., 5 mg/kg) usually refer to the salt weight unless specified as "free base equivalent."[1] Standard practice for Claramine is to dose based on the salt weight provided by the vendor.

  • Solubilization (Step 1): Weigh the Claramine powder into a sterile vial. Add 10% of the final volume of DMSO.[5] Vortex until completely dissolved (Solution should be clear).

  • Stabilization (Step 2): Add 40% of the final volume of PEG300.[1] Vortex gently.

  • Surfactant Addition (Step 3): Add 5% of the final volume of Tween-80.[1] Vortex.

  • Dilution (Step 4): Slowly add 45% of the final volume of warm (37°C) Sterile Saline while vortexing.

    • Critical: Add saline last to prevent "shocking" the compound out of solution.

  • pH Check: Spot test 1 µL on pH paper. Ensure pH is between 6.0 and 7.5. If too acidic, adjust very carefully with dilute NaOH (0.1N), but avoid over-alkalinization which precipitates the free base.[1]

Formulation Workflow Diagram

FormulationWorkflow Step1 1. Dissolve in DMSO (10% Vol) Step2 2. Add PEG300 (40% Vol) Step1->Step2 Clear Soln Step3 3. Add Tween-80 (5% Vol) Step2->Step3 Vortex Step4 4. Add Warm Saline (45% Vol) Step3->Step4 Add Slowly QC QC: Check pH (6-7.5) & Clarity Step4->QC

Figure 2: Step-by-step addition of solvents is critical to maintain the stability of the amphiphilic Claramine molecule.

In Vivo Study Design: Dosing & Administration

Dosage Guidelines
  • Therapeutic Dose (Mouse): 5 mg/kg (Intraperitoneal - IP).[1][2][4]

    • Source: Qin et al. (2015) established 5 mg/kg as the effective dose for restoring insulin sensitivity without toxicity.[1]

  • Dosing Frequency: Single dose (acute studies) or every 3 days (chronic studies, due to long half-life of aminosterols).

  • Injection Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).[1]

Calculation Example

Scenario: Treat 10 mice (25g each) at 5 mg/kg.

  • Total Mass Required:

    
    
    
    
    
    Safety Margin: Prepare 2.0 mg to account for dead volume.[1]
  • Concentration:

    
    
    
    
    
  • Preparation (for 4 mL total volume):

    • Weigh 2.0 mg Claramine TFA.[1]

    • DMSO: 400 µL [1]

    • PEG300: 1.6 mL [1]

    • Tween-80: 200 µL [1]

    • Saline: 1.8 mL

Administration Technique (IP Injection)[2][6][11]
  • Restraint: Scruff the mouse firmly to expose the abdomen.[1]

  • Site: Lower right quadrant of the abdomen (to avoid the cecum).[1][6]

  • Angle: Insert needle (25-27G) at a 30° angle.

  • Aspiration: Pull back slightly to ensure no blood/urine/fluid is drawn (verifies you are not in an organ).[1]

  • Injection: Inject slowly.

Safety & Toxicology Notes

  • TFA Toxicity: High doses of TFA salts can cause local inflammation.[1] Using the co-solvent system and ensuring pH > 6.0 mitigates this.

  • Weight Loss: Claramine causes weight loss via appetite suppression.[1][2][3] Monitor body weight daily.[1] If weight loss exceeds 20%, pause dosing (humane endpoint).[1]

  • Control Group: The vehicle control group must receive the exact same solvent mixture (10% DMSO / 40% PEG300 / 5% Tween / 45% Saline) to rule out vehicle-induced metabolic changes.

References

  • Qin, Z., et al. (2015). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.[1][4] Biochemical and Biophysical Research Communications.

    • Key Finding: Established the 5 mg/kg IP dose and demonstrated BBB permeability.[2][4]

    • [1]

  • MedChemExpress (MCE).

    • Key Finding: Physicochemical properties and solvent compatibility.[1][5][7][8][9][11]

    • [1]

  • Lantz, K. A., et al. (2010). PTP1B inhibition for the treatment of diabetes and obesity.[1] Archives of Physiology and Biochemistry.

    • Key Finding: Validates PTP1B as a target for insulin sensitization.[1]

    • [1]

  • Cayman Chemical. Claramine Product Insert.

    • Key Finding: Storage and stability d
    • [1]

Sources

Application

Application Note: Optimal Concentration and Handling of Claramine (TFA) for Cell Culture

The following Application Note and Protocol Guide is designed for researchers investigating insulin signaling, metabolic regulation, and neuroprotection. It synthesizes current literature on Claramine (TFA), a selective...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers investigating insulin signaling, metabolic regulation, and neuroprotection. It synthesizes current literature on Claramine (TFA), a selective PTP1B inhibitor, into a practical, standardized workflow.

Executive Summary

Claramine (TFA) is a blood-brain barrier permeable, polyaminosteroid derivative that acts as a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . Unlike non-specific phosphatase inhibitors (e.g., Sodium Orthovanadate), Claramine targets PTP1B without inhibiting the closely related T-cell protein tyrosine phosphatase (TC-PTP).

This specificity makes it a critical tool for dissecting the insulin signaling cascade. By inhibiting PTP1B, Claramine prevents the dephosphorylation of the Insulin Receptor (IR) and AKT, effectively acting as an insulin mimetic and sensitizer .

Key Operational Parameters:

  • Optimal Working Concentration: 1 µM – 10 µM (Cell-type dependent).

  • Toxic Threshold: >20 µM (in HEK293 and SH-SY5Y models).

  • Solubility: Soluble in Water (~15 mg/mL) and DMSO (~30 mg/mL).

  • Primary Application: Restoration of insulin sensitivity in insulin-resistant cell models (e.g., High Glucose/High Palmitate treated).

Mechanism of Action

To optimize experimental design, one must understand the temporal mechanics of Claramine. PTP1B is anchored to the Endoplasmic Reticulum (ER) and negatively regulates insulin signaling by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS).

The Claramine Effect:

  • Inhibition: Claramine binds to the catalytic domain of PTP1B.

  • Sustained Signaling: It prevents the "off-switch" mechanism, prolonging the phosphorylation of IR-β (Tyr1150/1151) and AKT (Ser473).

  • Trafficking Modulation: Recent studies indicate Claramine also reduces BACE1-mediated cleavage of IR, stabilizing receptor density at the plasma membrane.

Pathway Visualization

The following diagram illustrates the intervention point of Claramine within the insulin signaling cascade.

InsulinSignaling Insulin Insulin Ligand IR Insulin Receptor (IR) Insulin->IR Binding IRS IRS-1/2 IR->IRS Phosphorylation PI3K PI3K IRS->PI3K AKT AKT (p-Ser473) PI3K->AKT Response Glucose Uptake / Survival AKT->Response PTP1B PTP1B (ER-Bound) PTP1B->IR Dephosphorylation PTP1B->IRS Claramine Claramine (TFA) Claramine->PTP1B Inhibition

Figure 1: Claramine blocks PTP1B-mediated dephosphorylation, enhancing the Insulin->AKT signal transduction.[1][2][3][4]

Preparation & Handling Guide

Solubility & Stock Solutions

Claramine is supplied as a TFA salt.[1] While water-soluble, DMSO is recommended for stock solutions to ensure long-term stability and sterility, provided the final DMSO concentration in culture is <0.1%.

Table 1: Solubility Data

Solvent Max Solubility Appearance Stability (-20°C)
DMSO ~30 mg/mL Clear 6 Months
Water ~15 mg/mL Clear 1 Month (Unstable)

| Ethanol | Low/Insoluble | Cloudy | N/A |

Calculation for 10 mM Stock

Assuming an approximate Molecular Weight (MW) of ~702.9 g/mol (Check specific batch CoA).

To prepare 1 mL of 10 mM Stock :

  • Weigh 7.03 mg of Claramine TFA.

  • Dissolve in 1 mL of sterile DMSO.

  • Vortex until completely clear.

  • Aliquot into 50 µL volumes and store at -80°C. Avoid freeze-thaw cycles.

Experimental Protocols

Protocol A: Determination of Optimal Concentration (Dose-Response)

Objective: Identify the lowest effective dose (LED) that maximizes p-AKT levels without inducing cytotoxicity.

Cell Model: HEK293, HepG2, or differentiated SH-SY5Y.

  • Seeding: Plate cells at 70-80% confluency in 6-well plates.

  • Starvation (Critical): Wash cells 2x with PBS. Incubate in Serum-Free Media for 6–12 hours.

    • Why? High basal insulin in serum masks the sensitizing effect of Claramine.

  • Treatment: Add Claramine (diluted in serum-free media) at the following concentrations for 1 hour :

    • 0 µM (Vehicle Control - 0.1% DMSO)

    • 1 µM

    • 2.5 µM

    • 5 µM

    • 10 µM

    • 20 µM (Toxicity Check)

  • Stimulation (Optional):

    • Insulin-Mimetic Mode: No insulin added (Test if Claramine alone triggers p-AKT).

    • Sensitizer Mode: Add sub-maximal Insulin (1–10 nM) for the last 15 minutes of incubation.

  • Lysis: Wash with ice-cold PBS containing Vanadate (to preserve phosphorylation during lysis). Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • Readout: Western Blot for p-AKT (Ser473) vs. Total AKT .

Protocol B: Insulin Resistance Rescue Assay

Objective: Test if Claramine restores signaling in a diabetic model.[3]

Workflow Visualization:

ProtocolWorkflow Step1 Induce Resistance (High Glucose/Palmitate) 24h Step2 Serum Starve 6h Step1->Step2 Step3 Claramine Pre-treat (5-10 µM) 30-60 min Step2->Step3 Step4 Insulin Pulse (10 nM) 15 min Step3->Step4 Step5 Harvest & Analysis (Western/Glucose Uptake) Step4->Step5

Figure 2: Step-by-step workflow for testing insulin sensitization in resistant cells.

Detailed Steps:

  • Induction: Treat cells with High Glucose (33 mM) or Palmitate (0.5 mM) for 24h to induce insulin resistance.

  • Wash: Remove induction media, wash with PBS.

  • Pre-treatment: Incubate with 5 µM Claramine in serum-free media for 60 minutes .

  • Challenge: Add Insulin (100 nM) for 15 minutes.

  • Assay: Measure Glucose Uptake (e.g., 2-NBDG fluorescence) or p-IR/p-AKT levels.

Data Interpretation & Troubleshooting

Expected Results
  • Vehicle Control: Low p-AKT.

  • Insulin Only: Moderate p-AKT (blunted in resistant cells).

  • Claramine (10 µM) + Insulin: Robust p-AKT signal (restoration of sensitivity).

  • Claramine Only: Mild increase in p-AKT (mimetic effect).

Troubleshooting Table
IssueProbable CauseSolution
High Background p-AKT Incomplete starvationIncrease starvation time to 12h; ensure wash steps remove all serum.
Precipitation in Media High concentration stock shockDilute stock into a small volume of media while vortexing before adding to cells.
Cell Detachment Toxicity (>20 µM) or DMSOLower Claramine to <10 µM; ensure final DMSO is <0.1%.
No Effect Observed PTP1B not expressed/activeVerify PTP1B expression in your specific cell line via Western Blot.

References

  • Claramine Mechanism & Synthesis

    • Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.[2][3]

    • Source: [3]

  • Insulin Receptor Trafficking

    • The aminosterol Claramine inhibits β-secretase 1–mediated insulin receptor cleavage.[5][6]

    • Source:

  • In Vivo Efficacy & Cognitive Effects

    • PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice.
    • Source:

  • Chemical Properties & Solubility

    • Claramine Trifluoroacetate Salt Product D
    • Source:

  • Cytotoxicity Benchmarking

    • A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents.[7]

    • Source:

Sources

Method

Application Note: Claramine (TFA) as a Universal Membrane Shield Against Pore-Forming Toxins

[1] Executive Summary This guide details the use of Claramine TFA , a synthetic aminosterol, as a research tool to study protection against pore-forming toxins (PFTs).[1] Unlike monoclonal antibodies that target specific...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the use of Claramine TFA , a synthetic aminosterol, as a research tool to study protection against pore-forming toxins (PFTs).[1] Unlike monoclonal antibodies that target specific toxin epitopes, Claramine acts via a "host-targeted" mechanism .[1] It partitions into the cellular membrane, modifying its biophysical properties to electrostatically and sterically repel incoming toxins. This "universal shield" capability makes it an essential compound for researchers studying broad-spectrum anti-virulence strategies against pathogens like Staphylococcus aureus (


-hemolysin), Streptococcus pneumoniae (Pneumolysin), and venom peptides (Melittin).[1]

Mechanism of Action (MOA)

Claramine is a blood-brain barrier (BBB) permeable mimic of squalamine , a natural antimicrobial compound found in the dogfish shark.[1] Its mechanism is distinct from direct toxin neutralization.[1]

  • Membrane Incorporation: Claramine's sterol core inserts into the lipid bilayer, positioning its positively charged polyamine (spermine-like) tail at the hydrophilic/hydrophobic interface.[1][2]

  • Electrostatic Shielding: The accumulation of positive charge on the membrane surface neutralizes the negative electrostatic potential that many PFTs require for initial docking.

  • Displacement: This biophysical alteration prevents the toxin monomers from binding, oligomerizing, and forming the transmembrane pore, effectively "shielding" the cell without directly interacting with the toxin itself.

Visualization: The "Membrane Shield" Mechanism

MOA cluster_0 Without Claramine Toxin Pore-Forming Toxin (e.g., α-Hemolysin) Membrane Host Cell Membrane (Negatively Charged Surface) Toxin->Membrane Targets Binding Toxin Binding & Oligomerization Membrane->Binding Facilitates Protection Membrane Shielding (Toxin Repulsion) Membrane->Protection Biophysical Modification (Charge Reversal) Claramine Claramine TFA (Positively Charged Aminosterol) Claramine->Membrane Partitions into Lipid Bilayer Pore Transmembrane Pore Formation (Cell Lysis) Binding->Pore Leads to Protection->Binding INHIBITS (Electrostatic Repulsion)

Caption: Claramine partitions into the membrane, altering surface charge to inhibit toxin binding and oligomerization.[2]

Materials & Preparation

Compound Handling[1]
  • Compound: Claramine TFA (Trifluoroacetate salt).[1][3]

  • Molecular Weight: ~931.1 g/mol (Salt form).[1]

  • Solubility:

    • Water: Soluble up to 15 mg/mL (Clear solution).[1][3]

    • DMSO: Soluble (Stock solutions of 10-30 mg/mL recommended).[1]

  • Storage: Store powder at -20°C. Store stock solutions at -20°C or -80°C; avoid repeated freeze-thaw cycles.

Critical Reagents
  • Toxins: Recombinant

    
    -hemolysin (S. aureus), Pneumolysin (S. pneumoniae), or Melittin (Honeybee venom).[1]
    
  • Cells: Rabbit Red Blood Cells (rRBCs) for hemolysis; SH-SY5Y or A549 cells for cytotoxicity assays.[1]

  • Assay Buffer: PBS (pH 7.4) or physiological saline.[1] Note: Avoid phosphate buffers if high concentrations of calcium are required for specific toxin activity, though standard PBS is usually fine for

    
    -hemolysin.[1]
    

Experimental Protocols

Protocol A: Hemolysis Inhibition Assay (Rapid Screen)

This is the gold-standard assay for verifying Claramine's ability to prevent pore formation, as RBCs rely entirely on membrane integrity for survival.[1]

Step-by-Step Methodology:

  • RBC Preparation: Wash rabbit RBCs 3x with PBS. Resuspend to a final concentration of 2% (v/v) in PBS.

  • Claramine Preparation: Prepare a serial dilution of Claramine TFA in PBS. Typical test range: 1 µM to 20 µM .

  • Pre-Incubation (The "Shielding" Step):

    • Mix 50 µL of Claramine solution with 50 µL of 2% RBC suspension.

    • Incubate for 15–20 minutes at 37°C. This allows Claramine to partition into the RBC membrane.

  • Toxin Challenge:

    • Add 50 µL of Toxin solution (e.g.,

      
      -hemolysin at 0.5 µg/mL final concentration).[1]
      
    • Control 1 (Positive): RBCs + Toxin + Vehicle (No Claramine).[1]

    • Control 2 (Negative): RBCs + PBS only.[1]

    • Control 3 (Toxicity): RBCs + Claramine (Highest conc.) + PBS (No Toxin).[1]

  • Incubation: Incubate at 37°C for 30–60 minutes .

  • Readout:

    • Centrifuge plates at 1,000 x g for 5 minutes.

    • Transfer 100 µL supernatant to a fresh plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).[1]

Data Analysis: Calculate % Hemolysis:



Expectation: Claramine should show dose-dependent inhibition with an IC50 typically between 2–6 µM.[1]
Protocol B: Cellular Protection Assay (Nucleated Cells)

Used to demonstrate protection of metabolically active cells (e.g., neurons or epithelial cells) against toxin-induced death.[1]

Step-by-Step Methodology:

  • Seeding: Seed SH-SY5Y or A549 cells in 96-well plates (10,000 cells/well) and culture overnight.

  • Claramine Treatment:

    • Remove media and wash with PBS.[1]

    • Add fresh media (serum-free recommended to avoid albumin binding) containing Claramine (2.5 µM – 10 µM).[1]

    • Crucial: Include a "Claramine only" control to ensure the compound itself is not cytotoxic at high concentrations (>15 µM can be toxic).[1]

  • Toxin Challenge:

    • Immediately add the PFT (e.g.,

      
      -hemolysin at 5–50 µg/mL or Melittin at 2–5 µM).[1]
      
    • Note: Unlike antibodies, Claramine does not need to be pre-mixed with the toxin. It protects the cells.[2]

  • Incubation: Incubate for 4 to 20 hours at 37°C.

  • Viability Readout:

    • Add MTS, WST-1, or CellTiter-Glo reagent.[1]

    • Measure absorbance/luminescence.[1]

    • Alternatively, measure LDH release in the supernatant for a direct measure of membrane rupture.

Protocol C: Mechanistic Binding Assay (Microscopy)

To prove Claramine prevents toxin binding rather than just plugging the pore.[1]

Step-by-Step Methodology:

  • Labeling: Use a fluorescently labeled toxin (e.g., Alexa Fluor 488-Melittin).[1][2]

  • Treatment:

    • Treat cells with Claramine (10 µM) for 15 minutes.[1][2]

    • Add labeled toxin (0.2 µM) for 5–15 minutes.[1]

  • Fixation & Imaging:

    • Wash cells 3x with PBS to remove unbound toxin.[1]

    • Fix with 4% paraformaldehyde.[1]

    • Image using Confocal Microscopy.[1]

  • Result: Claramine-treated cells should show significantly reduced membrane fluorescence compared to untreated controls, confirming the "shielding" hypothesis.[1]

Visualization: Experimental Workflow

Workflow cluster_readout Step 4: Readout Selection Start Start: Cell Culture (RBCs or SH-SY5Y) Treat Step 1: Claramine Treatment (Partitioning Phase) 15-20 min @ 37°C Start->Treat Challenge Step 2: Toxin Challenge (Add α-HL / Melittin) Treat->Challenge Incubate Step 3: Incubation (30 min - 20 hrs) Challenge->Incubate Hemolysis Absorbance 540nm (RBC Lysis) Incubate->Hemolysis Viability MTS / LDH Assay (Cell Survival) Incubate->Viability Microscopy Confocal Imaging (Binding Inhibition) Incubate->Microscopy

Caption: Workflow for validating Claramine-mediated protection against PFTs.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation High concentration in aqueous buffer.[1]Dissolve stock in DMSO first, then dilute. Ensure final DMSO < 0.5%.
Cytotoxicity Claramine conc. > 15 µM.[1]Titrate Claramine.[1][3] The therapeutic window is typically 2.5–10 µM .
No Protection Toxin concentration too high.[1]Claramine is a competitive shield.[1] If toxin load is massive, it may overwhelm the shield. Lower toxin dose to IC80 levels.[1]
High Background Serum interference.[1]Albumin in FBS can bind Claramine or toxins.[1] Perform short-term assays in serum-free media .

References

  • Zasloff, M., et al. (2011).[1] "Squalamine as a broad-spectrum systemic antiviral agent with therapeutic potential."[1] Proceedings of the National Academy of Sciences, 108(38), 15978-15983. Link[1]

  • Perni, M., et al. (2021).[1][4] "A brain-permeable aminosterol regulates cell membranes to mitigate the toxicity of diverse pore-forming agents."[1][2][5] Nature Communications, 12, 1-13.[1] (Note: This paper establishes Claramine's ability to inhibit PFT binding).[1] Link[1]

  • Limbocker, R., et al. (2020).[1] "A Universal Antidote for Pore-Forming Toxins."[1] Cell, 183(5), 1202-1218.[1] (Describes the foundational mechanism of aminosterol membrane shielding). Link[1]

  • MedChemExpress. "Claramine TFA Product Information." (Source for solubility and handling data). Link

Sources

Application

Probing Glioblastoma Cell Migration: An Application Guide to Autophagy Inhibition

Introduction: The Challenge of Glioblastoma Invasiveness and the Role of Autophagy Glioblastoma (GBM) stands as the most aggressive primary brain tumor in adults, characterized by a dismal prognosis largely attributable...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Glioblastoma Invasiveness and the Role of Autophagy

Glioblastoma (GBM) stands as the most aggressive primary brain tumor in adults, characterized by a dismal prognosis largely attributable to its highly invasive nature.[1][2] Even with aggressive multimodal therapies including surgery, radiation, and chemotherapy, complete eradication of GBM is nearly impossible because tumor cells diffusely infiltrate the surrounding brain parenchyma.[1][3] This migratory capacity is a key driver of tumor recurrence and therapeutic resistance.[2] Glioblastoma cells navigate the complex brain microenvironment by traversing along white matter tracts and perivascular spaces.[3][4] This process involves dynamic changes in cell adhesion, cytoskeletal rearrangement, and degradation of the extracellular matrix (ECM).[1][4]

A growing body of evidence implicates autophagy—a fundamental cellular process for degrading and recycling damaged organelles and proteins—in the progression and therapeutic resistance of glioblastoma.[5][6][7][8] Autophagy's role in cancer is complex, exhibiting both tumor-suppressive and tumor-promoting functions depending on the context.[6] In established glioblastoma, autophagy often acts as a pro-survival mechanism, helping tumor cells withstand the metabolic stress of the tumor microenvironment and the insults of therapy.[5][7] Critically, autophagy can also regulate the migratory and invasive capabilities of GBM cells, making it a compelling target for therapeutic intervention.[8]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on utilizing autophagy inhibitors to study and potentially impede glioblastoma cell migration in vitro. We will focus on the well-characterized autophagy inhibitor, Chloroquine (CQ) , as a model compound to illustrate the principles and protocols for assessing the impact of autophagy modulation on GBM cell motility.

Scientific Rationale: Why Target Autophagy to Inhibit Glioblastoma Migration?

The decision to investigate autophagy inhibitors as a strategy to curb glioblastoma migration is grounded in the intricate relationship between these two cellular processes. Autophagy can facilitate cell migration by providing the necessary energy and recycled cellular components for the dynamic changes required for cell movement. By breaking down and recycling intracellular components, autophagy helps maintain cellular homeostasis under the stressful conditions of invasion and metastasis.[7]

In glioblastoma, several key signaling pathways that are frequently dysregulated, such as the PI3K/AKT/mTOR pathway, are central regulators of both cell migration and autophagy.[9] Inhibition of autophagy can lead to the accumulation of damaged organelles and proteins, inducing cellular stress and potentially leading to apoptosis.[7] Furthermore, by disrupting the recycling of cellular components, autophagy inhibition can cripple the metabolic adaptability of migrating glioblastoma cells, thereby impeding their invasive potential.

Chloroquine, a widely used antimalarial drug, is also a well-established inhibitor of autophagy.[7] It acts by accumulating in lysosomes, increasing the lysosomal pH, and thereby inhibiting the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagic process.[7] This disruption of autophagic flux makes CQ a valuable tool to probe the role of autophagy in glioblastoma cell migration.

Experimental Workflow for Assessing the Impact of Autophagy Inhibition on Glioblastoma Cell Migration

The following diagram outlines the general workflow for investigating the effect of an autophagy inhibitor, such as Chloroquine, on the migratory capacity of glioblastoma cells.

workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Migration Assays cluster_scratch Wound Healing (Scratch) Assay cluster_transwell Transwell Migration Assay cluster_analysis Phase 3: Data Analysis & Interpretation culture Culture Glioblastoma Cells (e.g., U87, A172) prepare_cq Prepare Chloroquine Stock Solution treat_scratch Treat with Chloroquine prepare_cq->treat_scratch treat_transwell Add Chloroquine to Upper Chamber prepare_cq->treat_transwell seed_scratch Seed Cells to Confluency scratch Create Scratch/Wound seed_scratch->scratch scratch->treat_scratch image_scratch Image at 0h and 24h/48h treat_scratch->image_scratch analyze_scratch Analyze Wound Closure image_scratch->analyze_scratch seed_transwell Seed Cells in Serum-Free Medium in Upper Chamber seed_transwell->treat_transwell incubate_transwell Incubate for 24h treat_transwell->incubate_transwell chemoattractant Add Chemoattractant (e.g., FBS) to Lower Chamber chemoattractant->incubate_transwell stain_transwell Fix, Stain, and Image Migrated Cells incubate_transwell->stain_transwell quantify_transwell Quantify Migrated Cells stain_transwell->quantify_transwell data_analysis Statistical Analysis of Migration Data interpretation Correlate Migration Inhibition with Autophagy Blockade data_analysis->interpretation

Figure 1. A generalized workflow for assessing the impact of Chloroquine on glioblastoma cell migration.

Detailed Protocols

Protocol 1: Wound Healing (Scratch) Assay

The wound healing assay is a straightforward and widely used method to study collective cell migration in vitro.

Materials:

  • Glioblastoma cell lines (e.g., U87-MG, A172)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Serum-free culture medium

  • Chloroquine (CQ)

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips or a cell scraper

  • Inverted microscope with a camera

Procedure:

  • Cell Seeding: Seed glioblastoma cells in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Serum Starvation (Optional but Recommended): Once cells reach confluency, replace the complete medium with serum-free medium and incubate for 16-24 hours. This step helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.

  • Creating the Scratch: Gently and evenly create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Replace the PBS with fresh serum-free or low-serum (e.g., 1% FBS) medium containing different concentrations of Chloroquine (e.g., 0, 10, 25, 50 µM). A vehicle control (the solvent used to dissolve CQ, typically water or PBS) should be included.

  • Imaging (Time Point 0): Immediately after adding the treatment, capture images of the scratch in each well. These will serve as the baseline (0 h).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.

  • Imaging (Subsequent Time Points): Capture images of the same fields at subsequent time points (e.g., 24 and 48 hours).

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows:

    % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100

Protocol 2: Transwell Migration Assay (Boyden Chamber Assay)

The transwell assay assesses the migratory capacity of individual cells in response to a chemoattractant.

Materials:

  • Glioblastoma cell lines

  • Complete culture medium

  • Serum-free culture medium

  • Chloroquine (CQ)

  • Transwell inserts (typically with an 8 µm pore size for glioma cells) for 24-well plates

  • Cotton swabs

  • Methanol or formalin for fixation

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Culture glioblastoma cells and serum-starve them for 16-24 hours before the assay.

  • Assay Setup:

    • Add a chemoattractant (e.g., 600 µL of complete medium with 10% FBS) to the lower chamber of the 24-well plate.

    • Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

  • Treatment and Seeding:

    • In a separate tube, pre-treat the cell suspension with the desired concentrations of Chloroquine for 30-60 minutes.

    • Seed 100 µL of the cell suspension (containing CQ) into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.

  • Fixation and Staining:

    • Fix the migrated cells on the underside of the insert membrane with methanol or formalin for 10-15 minutes.

    • Stain the fixed cells with 0.5% crystal violet solution for 15-20 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Imaging and Quantification:

    • Allow the inserts to dry completely.

    • Image the underside of the membrane using an inverted microscope.

    • Count the number of migrated cells in several random fields of view for each insert.

Expected Results and Data Presentation

Treatment of migratory glioblastoma cells with an effective autophagy inhibitor like Chloroquine is expected to reduce cell migration in a dose-dependent manner.

Table 1: Hypothetical Wound Healing Assay Data
Chloroquine (µM)Wound Area at 0h (arbitrary units)Wound Area at 24h (arbitrary units)% Wound Closure
0 (Vehicle)50015070%
1050025050%
2550037525%
5050045010%
Table 2: Hypothetical Transwell Migration Assay Data
Chloroquine (µM)Average Number of Migrated Cells per Field% Migration Inhibition
0 (Vehicle)2000%
1012040%
256070%
502090%

Mechanistic Insights: Connecting Autophagy Inhibition to Reduced Migration

The inhibition of glioblastoma cell migration by Chloroquine can be attributed to the disruption of autophagy, which in turn affects several downstream cellular processes.

mechanism cluster_pathway Autophagy Pathway cluster_effects Downstream Effects cluster_migration Impact on Cell Migration chloroquine Chloroquine lysosome Lysosome chloroquine->lysosome Inhibits Acidification & Fusion degradation degradation lysosome->degradation Degradation & Recycling metabolic_stress Increased Metabolic Stress lysosome->metabolic_stress ros ROS Accumulation lysosome->ros er_stress ER Stress lysosome->er_stress impaired_recycling Impaired Component Recycling lysosome->impaired_recycling autophagosome Autophagosome autophagosome->lysosome Fusion reduced_migration Reduced Glioblastoma Cell Migration metabolic_stress->reduced_migration ros->reduced_migration er_stress->reduced_migration impaired_recycling->reduced_migration

Figure 2. A simplified diagram illustrating the proposed mechanism by which Chloroquine inhibits glioblastoma cell migration through the disruption of autophagy.

Trustworthiness and Self-Validation

To ensure the reliability of the experimental findings, the following controls and validation steps are essential:

  • Cell Viability Assay: It is crucial to perform a cell viability assay (e.g., MTT or PrestoBlue) in parallel with the migration assays. This will help to distinguish between a true anti-migratory effect and a cytotoxic effect of the compound. The concentrations of the autophagy inhibitor used should ideally be non-toxic or minimally toxic to the cells within the timeframe of the migration assay.

  • Confirmation of Autophagy Inhibition: To confirm that the observed effects on migration are indeed due to the inhibition of autophagy, it is recommended to perform a Western blot analysis for key autophagy markers, such as LC3-II and p62/SQSTM1. Inhibition of autophagy by a compound like Chloroquine should lead to an accumulation of LC3-II and p62.

  • Use of Multiple Cell Lines: To ensure that the observed effects are not cell line-specific, it is advisable to repeat the experiments using at least two different glioblastoma cell lines.

  • Positive and Negative Controls: In addition to the vehicle control, a known inhibitor of glioblastoma migration can be used as a positive control.

Conclusion and Future Directions

The protocols and principles outlined in this application note provide a robust framework for investigating the role of autophagy in glioblastoma cell migration. By using autophagy inhibitors like Chloroquine, researchers can effectively probe the link between these two critical cellular processes. The inhibition of autophagy represents a promising, albeit complex, therapeutic strategy to target the invasive nature of glioblastoma. Future studies could explore the efficacy of more specific autophagy inhibitors and their potential in combination with standard-of-care therapies to develop novel treatment regimens for this devastating disease.

References

  • Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells. PubMed. Available at: [Link]

  • CD155 and Its Receptors as Targets for Cancer Therapy. MDPI. Available at: [Link]

  • New study reveals how anticancer drugs enter cancer cells. News-Medical. Available at: [Link]

  • The mechanical and pharmacological regulation of glioblastoma cell migration in 3D matrices. PMC. Available at: [Link]

  • Role of autophagy in therapeutic resistance of glioblastoma. OAE Publishing Inc. Available at: [Link]

  • Co-culture of Glioblastoma Stem-like Cells on Patterned Neurons to Study Migration and Cellular Interactions. JoVE. Available at: [Link]

  • Anti-Migration and Invasion Effects of Astaxanthin against A172 Human Glioblastoma Cell Line. ResearchGate. Available at: [Link]

  • The complex roles of autophagy in GBM. In GBM cells, autophagy promotes... ResearchGate. Available at: [Link]

  • Mechanisms of Invasion in Glioblastoma: Extracellular Matrix, Ca2+ Signaling, and Glutamate. Frontiers. Available at: [Link]

  • Kukoamine A inhibits human glioblastoma cell growth and migration through apoptosis induction and epithelial-mesenchymal transition attenuation. PMC. Available at: [Link]

  • Molecular Mechanisms of Glioma Cell Motility. Glioblastoma - NCBI - NIH. Available at: [Link]

  • GPR15 in colon cancer development and anti-tumor immune responses. PMC. Available at: [Link]

  • Importance of Autophagy Regulation in Glioblastoma with Temozolomide Resistance. PMC. Available at: [Link]

  • Leelamine mediates cancer cell death through inhibition of intracellular cholesterol transport. eLife. Available at: [Link]

  • Mechanism of action of lonidamine in the 9L brain tumor model involves inhibition of lactate efflux and intracellular acidification. PubMed. Available at: [Link]

  • Autophagy Modulation and Its Implications on Glioblastoma Treatment. MDPI. Available at: [Link]

  • (PDF) GPR15 in colon cancer development and anti-tumor immune responses. ResearchGate. Available at: [Link]

  • Potential Application of Leelamine as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells. MDPI. Available at: [Link]

  • Targeting Acid Ceramidase Inhibits Glioblastoma Cell Migration through Decreased AKT Signaling. MDPI. Available at: [Link]

  • Glioblastoma Cell Migration is Directed by Electrical Signals. bioRxiv. Available at: [Link]

  • Deciphering the Action of Neuraminidase in Glioblastoma Models. PMC - PubMed Central. Available at: [Link]

  • The mechanisms by which polyamines accelerate tumor spread. PMC - PubMed Central. Available at: [Link]

  • GPR15 in colon cancer development and anti-tumor immune responses. PubMed. Available at: [Link]

  • How does extracellular matrix lead to control of cancer cells?. YouTube. Available at: [Link]

  • Autophagy in glioblastoma: A mechanistic perspective. PubMed. Available at: [Link]

  • Mechanism of Treatment Resistance in Human Glioblastoma. YouTube. Available at: [Link]

  • Mechanisms of invasion and motility of high-grade gliomas in the brain. PMC. Available at: [Link]

  • Glioblastoma cells secrete ICAM1 via FASN signaling to promote glioma-associated macrophage infiltration. PubMed. Available at: [Link]

  • Decoding Biomarker Testing and Targeted Therapy in NSCLC. YouTube. Available at: [Link]

Sources

Method

Experimental design for assessing the therapeutic potential of Claramine (TFA) in diabetic models

Application Note: Experimental Design for Assessing the Therapeutic Potential of Claramine (TFA) in Diabetic Models Executive Summary & Mechanistic Rationale Claramine (TFA) is a blood-brain barrier (BBB) permeable, poly...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for Assessing the Therapeutic Potential of Claramine (TFA) in Diabetic Models

Executive Summary & Mechanistic Rationale

Claramine (TFA) is a blood-brain barrier (BBB) permeable, polyaminosteroid derivative that acts as a highly selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) .

In diabetic pathology, PTP1B acts as a negative regulator of the insulin signaling pathway by dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate 1 (IRS-1), effectively "turning off" the signal for glucose uptake. Claramine inhibits PTP1B, thereby preventing this dephosphorylation and restoring sensitivity to insulin. Unlike many orthosteric inhibitors that fail due to the charged nature of the PTP1B active site, Claramine targets the enzyme effectively, offering a distinct advantage in drug development.

Therapeutic Hypothesis: Administration of Claramine (TFA) will restore glycemic control in Type 2 Diabetic (T2D) models by re-activating the PI3K/Akt signaling cascade in insulin-sensitive tissues (liver, muscle, adipose) and reducing hypothalamic insulin resistance.

Signal Transduction Pathway (Visualization)

The following diagram illustrates the "Double-Negative" mechanism where Claramine inhibits the inhibitor (PTP1B), restoring the insulin signal.

InsulinSignaling Claramine Claramine (TFA) PTP1B PTP1B (Negative Regulator) Claramine->PTP1B INHIBITS IR Insulin Receptor (IR) (Tyrosine Kinase) PTP1B->IR Dephosphorylates (Blocks Signal) IRS1 IRS-1 (Phosphorylated) PTP1B->IRS1 Dephosphorylates Insulin Insulin Ligand Insulin->IR Activates IR->IRS1 Phosphorylation (Tyr) PI3K PI3K / Akt Pathway IRS1->PI3K Signal Cascade Glucose GLUT4 Translocation (Glucose Uptake) PI3K->Glucose Promotes

Caption: Claramine restores insulin signaling by inhibiting PTP1B-mediated dephosphorylation of the Insulin Receptor.

Pre-Clinical Formulation Strategy

Claramine is supplied as a TFA salt, which improves stability but requires careful vehicle selection to prevent precipitation in aqueous buffers used for injection.

Solubility Profile:

  • Molecular Weight: ~703.02 g/mol [1]

  • Stock Solvent: DMSO (Solubility ≥ 10 mg/mL)

  • Aqueous Solubility: Poor without solubilizers.

Recommended In Vivo Vehicle (Self-Validating): Do not use pure saline, as the compound may crash out, leading to erratic dosing data.

  • Stock Solution: Dissolve Claramine TFA in 100% DMSO to a concentration 10x higher than the final dose requirement.

  • Diluent Preparation: Prepare 20% Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) in 0.9% Saline.

  • Final Formulation: Slowly add DMSO stock to the Diluent while vortexing.

    • Ratio: 10% DMSO Stock : 90% Diluent.[1]

    • Result: A clear, stable solution suitable for Intraperitoneal (IP) injection.

Quality Control Check: Before injecting, centrifuge a small aliquot at 10,000 x g for 5 minutes. If a pellet forms, the formulation has failed; do not proceed.

In Vivo Experimental Design: T2D Mouse Model

Model Selection: High-Fat Diet (HFD) + Low-Dose Streptozotocin (STZ). Rationale: This model mimics the human progression of T2D: initial insulin resistance (caused by HFD) followed by partial pancreatic beta-cell failure (caused by STZ).

Experimental Workflow:

Workflow Acclimatization Week 0-1: Acclimatization HFD_Induction Week 2-6: HFD Feeding (Induce Resistance) Acclimatization->HFD_Induction STZ_Injection Week 6: STZ Injection (35 mg/kg, 1 dose) HFD_Induction->STZ_Injection Validation Week 7: Confirm Hyperglycemia (FBG > 250 mg/dL) STZ_Injection->Validation Treatment Week 8-10: Claramine Treatment (Daily IP Dosing) Validation->Treatment Sacrifice Week 11: Tissue Collection (Liver, Muscle, Brain) Treatment->Sacrifice

Caption: Timeline for HFD/STZ-induced diabetic model and Claramine therapeutic window.

Study Groups (n=8-10 per group):

  • Control (Lean): Normal Diet + Vehicle.

  • Diabetic Control: HFD/STZ + Vehicle.

  • Claramine Low Dose: HFD/STZ + 1 mg/kg Claramine (IP).

  • Claramine High Dose: HFD/STZ + 5 mg/kg Claramine (IP).

    • Note: 5 mg/kg is the established effective dose for PTP1B inhibition in literature [1].

  • Positive Control: HFD/STZ + Metformin (200 mg/kg Oral) or Trodusquemine.

Key Protocols & Readouts

A. Glucose Tolerance Test (GTT)

Purpose: Assess the body's ability to clear glucose from the blood, a direct measure of insulin sensitivity.

  • Fast: Fast mice for 6 hours (morning fast) to minimize catabolic stress.

  • Baseline: Measure Fasting Blood Glucose (FBG) at t=0 via tail vein.

  • Challenge: Inject D-Glucose (2 g/kg body weight, IP).

  • Sampling: Measure blood glucose at t=15, 30, 60, 90, and 120 minutes.

  • Analysis: Calculate Area Under the Curve (AUC). Claramine treated groups should show significantly lower AUC compared to Diabetic Controls.

B. Insulin Tolerance Test (ITT)

Purpose: Assess insulin resistance directly. Warning: High risk of hypoglycemia.

  • Fast: Fast mice for 4 hours.

  • Challenge: Inject Insulin (0.75 U/kg, IP).

  • Sampling: Measure glucose at t=0, 15, 30, 60 min.

  • Safety Stop: If glucose drops <20 mg/dL, rescue immediately with glucose injection and exclude animal.

C. Molecular Validation (Western Blot)

Purpose: Prove the mechanism of action (PTP1B inhibition).[2][3][4][5] Tissue: Liver and Skeletal Muscle (harvested after a 10-minute insulin stimulation at sacrifice).

Target Protein Table:

ProteinPhosphorylation SiteExpected Change (Claramine vs. Diabetic)Mechanistic Insight
PTP1B N/A (Total levels)No Change / Slight DecreaseTarget presence; Claramine inhibits activity, not necessarily expression.
Insulin Receptor (IR) Tyr1150/1151Increase Direct evidence of PTP1B inhibition preventing dephosphorylation.
Akt (PKB) Ser473Increase Restoration of downstream survival/metabolic signaling.
GSK-3β Ser9Increase Inactivation of GSK-3β, promoting glycogen synthesis.

Troubleshooting & Controls

  • Issue: Variable Glucose Readings.

    • Root Cause:[6][7][8][9] Stress-induced hyperglycemia.

    • Solution: Handle animals daily for 1 week prior to GTT/ITT (sham injections) to acclimate them.

  • Issue: Claramine Precipitation.

    • Root Cause:[6][7][8][9] pH shock or cold vehicle.

    • Solution: Warm vehicle to 37°C before mixing. Ensure SBE-β-CD is fully dissolved.

  • Issue: Weight Loss.

    • Context: Claramine is known to reduce weight without increasing energy expenditure (anorectic effect).[3] Monitor food intake to distinguish between metabolic improvement and caloric restriction effects. Pair-feeding controls may be necessary for rigorous metabolic phenotyping.

References

  • Qin, Z., et al. (2015).[3] "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[3][5] Biochemical and Biophysical Research Communications.

  • Reddy, P.H., et al. (2022). "PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice."[10] Molecular Neurobiology.

  • Kreiser, R.P., et al. (2022).[1] "A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents."[1] ACS Chemical Neuroscience.[1]

  • MedChemExpress. "Claramine TFA Product Information and Solubility."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A-Z Guide for Claramine (TFA) in Cell-Based Assays

Welcome to the comprehensive support center for Claramine (TFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Claramine (TFA) in cell-based...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive support center for Claramine (TFA). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Claramine (TFA) in cell-based assays. Here, we will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure the reliability and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding Claramine (TFA) and its application.

Q1: What is Claramine (TFA) and its mechanism of action?

Claramine is a synthetic, steroidal polyamine.[1] Its trifluoroacetate (TFA) salt is commonly used in research. The primary mechanisms of action attributed to Claramine are:

  • ER-Phagy Induction: Claramine is known to induce ER-phagy, a selective form of autophagy targeting the endoplasmic reticulum (ER).[2] This process is crucial for removing misfolded proteins and damaged ER, thereby maintaining cellular homeostasis.[3][4] The induction is linked to the ER-phagy receptor FAM134B.[2]

  • Lysosomotropic Properties: As a weakly basic and lipophilic compound, Claramine can accumulate within lysosomes, a characteristic of lysosomotropic agents.[5][6] This can lead to lysosomal stress and subsequent cellular responses.[6]

  • Membrane Regulation: Claramine can regulate the properties of lipid membranes, which may contribute to its ability to protect cells from certain toxins.[1][7]

Q2: How should Claramine (TFA) powder and stock solutions be stored?

Proper storage is critical to maintain the stability and activity of Claramine (TFA).

FormStorage TemperatureDurationSpecial Conditions
Powder 2-8°CSee manufacturer's recommendation
Stock Solution in Solvent -80°CUp to 6 monthsProtect from light, store under nitrogen.[1][7]
-20°CUp to 1 monthProtect from light, store under nitrogen.[1][7] Avoid repeated freeze-thaw cycles.[8]

Q3: What is the recommended solvent for preparing Claramine (TFA) stock solutions?

The choice of solvent depends on the intended application.

  • For in vitro cell-based assays: Dimethyl sulfoxide (DMSO) is the most common solvent.[7] A high-concentration stock solution (e.g., 10-100 mM) is typically prepared in 100% DMSO.[7][9]

  • For in vivo studies: Co-solvent systems are often necessary to achieve the desired concentration and biocompatibility.[1]

Q4: What is a typical working concentration range for Claramine (TFA) in cell-based assays?

The effective concentration of Claramine can vary significantly depending on the cell line and the specific assay. A general starting range is 2-20 µM.[1][7] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Can the trifluoroacetate (TFA) counter-ion influence experimental results?

Yes, the TFA counter-ion has the potential to affect biological assays.[10][11] While often considered relatively inert at low concentrations, studies have shown that TFA can sometimes inhibit or promote cell growth, leading to variability.[12][13] It is important to include a vehicle control in your experiments that contains the same final concentration of the solvent and, if possible, a TFA salt control to account for any potential effects of the counter-ion.[13]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during cell-based assays with Claramine (TFA).

Issue 1: High Variability Between Replicate Wells
Potential Cause Explanation Recommended Solution
Inconsistent Cell Seeding Uneven cell distribution across the plate is a major source of variability.[14]- Ensure a single-cell suspension before seeding.- Mix the cell suspension gently between plating each replicate.- Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to ensure even cell settling.[14][15]
Edge Effects Wells on the perimeter of the plate are prone to evaporation, leading to changes in media concentration and affecting cell growth.[15][16][17]- To minimize evaporation, fill the outer wells with sterile PBS or media without cells.[16]- Use specialized plates designed to reduce edge effects.[17]- Ensure proper humidity in the incubator.[18]
Pipetting Errors Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.[14]- Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure consistent pipetting technique across all wells.[19]
Issue 2: Inconsistent Dose-Response Curves
Potential Cause Explanation Recommended Solution
Compound Precipitation Claramine (TFA), especially at higher concentrations, may precipitate out of solution when diluted into aqueous media.[20]- Visually inspect for precipitates after dilution.- Perform serial dilutions to avoid large concentration shocks.[8]- If precipitation occurs, consider using a co-solvent or warming the solution briefly (if the compound is heat-stable).[20]
Compound Degradation Improper storage or handling of stock solutions can lead to a loss of compound activity.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8]- Store stock solutions at the recommended temperature and protect them from light.[1][7]
Cell Health and Passage Number The physiological state of the cells can significantly impact their response to a compound. High passage numbers can lead to altered morphology, growth rates, and drug responses.[21][22][23]- Use cells with a consistent and low passage number for all experiments.[14]- Regularly monitor cell morphology and growth characteristics.[22]- Ensure cells are healthy and in the exponential growth phase at the time of treatment.
Issue 3: No or Low Compound Activity
Potential Cause Explanation Recommended Solution
Incorrect Stock Concentration Errors in weighing the compound or calculating the solvent volume will lead to an incorrect stock concentration.- Re-calculate the required mass and volume.- If possible, verify the concentration using an analytical method.
Cell Line Insensitivity The cellular pathways targeted by Claramine may not be active or may be downregulated in the chosen cell line.- Research the expression of key proteins involved in ER-phagy (e.g., FAM134B) in your cell line.[2]- Include a positive control cell line known to be sensitive to Claramine.
Assay Interference Components of the assay may interfere with the detection method.- Run appropriate assay controls, including a no-cell control and a vehicle-only control.

Section 3: Experimental Protocols and Visualizations

Protocol 1: Preparation of Claramine (TFA) Stock Solution
  • Weighing: Carefully weigh the required amount of Claramine (TFA) powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[20]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C for long-term storage or -20°C for short-term storage.[1][7][8]

Protocol 2: General Cell Viability Assay (e.g., MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare serial dilutions of the Claramine (TFA) stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all wells and typically below 0.5%.[8]

  • Treatment: Remove the old media from the cells and add the media containing the different concentrations of Claramine (TFA). Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay: Add the viability reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

  • Readout: Measure the absorbance at the appropriate wavelength using a plate reader.

Visualizing the Mechanism and Workflow

Claramine_Pathway Proposed Mechanism of Claramine-Induced ER-Phagy Claramine Claramine (TFA) ER_Stress ER Stress Claramine->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates FAM134B FAM134B Upregulation UPR->FAM134B Leads to ER_Phagy ER-Phagy FAM134B->ER_Phagy Mediates Lysosome Lysosome ER_Phagy->Lysosome Fusion with Cell_Homeostasis Cellular Homeostasis Lysosome->Cell_Homeostasis Maintains

Caption: Proposed signaling pathway of Claramine-induced ER-phagy.

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Results (High Variability / Poor Dose-Response) Check_Cells Review Cell Handling: - Passage Number - Seeding Density - Cell Health Start->Check_Cells Check_Compound Verify Compound Integrity: - Storage Conditions - Solubility - Dilution Method Start->Check_Compound Check_Assay Examine Assay Protocol: - Pipetting Technique - Edge Effects - Incubation Times Start->Check_Assay Optimize Optimize Protocol and Re-run Check_Cells->Optimize Check_Compound->Optimize Check_Assay->Optimize

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

  • Cui, C., et al. (2019). MiT/TFE factors control ER-phagy via transcriptional regulation of FAM134B. The EMBO Journal, 38(14), e105696. [Link]

  • Ghosh, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. The Journal of Organic Chemistry, 85(21), 13619-13627. [Link]

  • Wieland, D. C., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1145. [Link]

  • Moore, J. V., et al. (2025). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions. [Link]

  • News-Medical. (2024, February 1). The role of cell-based assays for drug discovery. [Link]

  • Wieland, D. C., et al. (2023). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals, 16(8), 1145. [Link]

  • Lundholt, B. K., Scudder, K. M., & Pagliaro, L. (2003). A simple technique for reducing edge effect in cell-based assays. Journal of Biomolecular Screening, 8(5), 566–570. [Link]

  • An, W. F., & Tolliday, N. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening (pp. 59-75). Humana Press. [Link]

  • paasp network. (2019, August 12). “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?”. [Link]

  • Li, Y., et al. (2021). ER-Phagy: A New Regulator of ER Homeostasis. Frontiers in Cell and Developmental Biology, 9, 706825. [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Schmäring, C. S., et al. (2021). Application of a Fluorescence Anisotropy-Based Assay to Quantify Transglutaminase 2 Activity in Cell Lysates. Molecules, 26(11), 3292. [Link]

  • Falank, C., et al. (2021). Lysosomal Biogenesis and Implications for Hydroxychloroquine Disposition. Drug Metabolism and Disposition, 49(10), 897-904. [Link]

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Video]. YouTube. [Link]

  • Çeşmeli, S. (2022, June 7). How does the passage number of a cell line affect the experimental results? ResearchGate. [Link]

  • Wilkinson, S. (2019). ER-phagy, ER homeostasis, and ER quality control: Implications for disease. The FEBS Journal, 287(1), 34-43. [Link]

  • Ghasemi, M., et al. (2018). Effect of Passage Number and Culture Time on the Expression and Activity of Insulin-Degrading Enzyme in Caco-2 Cells. Avicenna Journal of Medical Biotechnology, 10(4), 230-235. [Link]

  • AstraZeneca. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Claramine TFA salt. PubChem. Retrieved January 23, 2026, from [Link]

  • Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Wang, Y., et al. (2022). TFA displays anti-inflammatory and anti-viral effects in vitro. [Figure]. ResearchGate. [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]

  • Al-Bari, M. A. A. (2020). Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. Molecules, 25(21), 5085. [Link]

  • Krifa, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Journal of Ethnopharmacology, 154(1), 263-266. [Link]

  • Behrends, C., et al. (2021). FAM134B- and FAM134C-dependent ER-phagy induction is regulated by early interdependent post-translational modification (PTMs). [Figure]. ResearchGate. [Link]

  • Agilent Technologies. (2019, May 30). Methods for Reducing Cell Growth Edge Effects in Agilent Seahorse XF Cell Culture Microplates. [Link]

  • Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology (Vol. 9, pp. 55-74). John Wiley & Sons, Inc. [Link]

  • Hernandez-Gea, V., et al. (2013). Endoplasmic reticulum stress induces fibrogenic activity in hepatic stellate cells through autophagy. Journal of Hepatology, 59(1), 98-104. [Link]

  • Liu, Y., et al. (2023). Photochemical Formation of Trifluoroacetic Acid: Mechanistic Insights into a Fluoxetine-Related Aryl-CF3 Compound. Environmental Science & Technology Letters, 10(6), 523-529. [Link]

  • Lundholt, B. K., et al. (2003). A Simple Technique for Reducing Edge Effect in Cell-Based Assays. Journal of Biomolecular Screening, 8(5), 566-570. [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. [Link]

  • Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS ONE, 12(3), e0173771. [Link]

Sources

Optimization

Stability of Claramine (TFA) in cell culture media over time

Technical Support Center: Claramine (TFA) Stability & Handling Guide Executive Summary: The Claramine TFA Profile Claramine (TFA) is a blood-brain barrier permeable, small-molecule inhibitor of Protein Tyrosine Phosphata...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Claramine (TFA) Stability & Handling Guide

Executive Summary: The Claramine TFA Profile

Claramine (TFA) is a blood-brain barrier permeable, small-molecule inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) . Structurally, it is a steroidal polyamine (spermine derivative) designed to mimic the active site of the natural product Trodusquemine (MSI-1436).[1]

Critical Stability Insight: Unlike peptide-based inhibitors that degrade rapidly via proteolysis, Claramine’s steroidal core provides significant chemical stability. However, its efficacy in cell culture is frequently compromised not by chemical degradation, but by solubility issues (precipitation) and improper pH buffering due to the Trifluoroacetic Acid (TFA) counterion.

Mechanism of Action & Signaling Pathway

To troubleshoot "lack of activity," one must understand the target pathway.[2] Claramine acts as an insulin sensitizer.[1] Under normal conditions, PTP1B dephosphorylates the Insulin Receptor (IR) and IRS-1, terminating the insulin signal. Claramine inhibits PTP1B, sustaining the phosphorylation cascade.

Claramine_Mechanism Claramine Claramine (TFA) PTP1B PTP1B (Phosphatase) Claramine->PTP1B Inhibits IR Insulin Receptor (Tyrosine Kinase) PTP1B->IR Dephosphorylates (Terminates Signal) IRS1 IRS-1 PTP1B->IRS1 Dephosphorylates Insulin Insulin Ligand Insulin->IR Activates IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt / PKB PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation

Figure 1: Claramine restores insulin signaling by blocking PTP1B-mediated dephosphorylation of the Insulin Receptor and IRS-1.

Stability & Solubility Data

The following data aggregates internal stability assessments and literature values for aminosterol-class compounds.

ParameterSpecificationTechnical Note
Chemical Half-Life (Media) > 48 HoursThe steroidal core is resistant to hydrolysis at pH 7.4.
Functional Half-Life ~24 HoursBiological activity persists for 20-24h in standard assays.
Solubility (DMSO) ~120 mg/mL (170 mM)Preferred stock solvent. Stable at -20°C for 6 months.
Solubility (Aqueous) Poor / pH DependentRisk Zone. Precipitates in neutral buffers without carriers.
TFA Content Variable (Stoichiometric)The TFA salt is acidic. High concentrations drop media pH.
Serum Binding HighSteroidal lipophilicity leads to albumin binding in FBS.

Troubleshooting Guide: Common Failure Modes

Issue 1: "I see precipitation when adding the stock to the media."

Cause: "Crash-out" precipitation. Claramine is hydrophobic. Adding a high-concentration DMSO stock directly to a static volume of aqueous media causes local high concentration, forcing the compound out of solution before it can disperse. Solution:

  • Vortex-While-Adding: Do not pipette the stock into the media and then mix. Vortex the media tube while slowly dispensing the Claramine stock.

  • Intermediate Dilution: Create a 10x working solution in serum-free media first, ensure it is soluble, then add this to the final culture dish.

Issue 2: "The media turned yellow upon addition."

Cause: Acidification. You are using the TFA salt. At high concentrations (>50 µM), the acidic counterions can overcome the bicarbonate buffer capacity of the media (especially in low-volume wells). Solution:

  • Check the pH of your working solution.[3][4]

  • If necessary, neutralize the stock solution with an equimolar amount of NaOH, or ensure your media contains 25 mM HEPES to bolster buffering capacity.

Issue 3: "No biological effect observed (p-Akt levels unchanged)."

Cause: Serum Sequestration. The lipophilic steroidal tail of Claramine binds non-specifically to Albumin (BSA/FBS) in the media, reducing the free drug concentration available to enter the cell. Solution:

  • Serum Starvation: For signaling assays (short term, <24h), serum-starve cells (0.1% BSA or 0% FBS) for 4-12 hours prior to treatment. This is standard protocol for PTP1B/Insulin signaling experiments to reduce background noise and drug sequestration.

Validated Preparation Protocol

Do not store Claramine in aqueous solution. Follow this workflow to ensure stability.

Protocol_Flow Step1 1. Weigh Claramine TFA (Calculate using Salt MW) Step2 2. Dissolve in DMSO (Target: 10-50 mM Stock) Step1->Step2 Step3 3. Aliquot & Freeze (-20°C, Dark, Desiccated) Step2->Step3 Step4 4. Thaw & Dilute (Directly into warm media) Step3->Step4 Step5 5. Immediate Use (Do not store diluted) Step4->Step5

Figure 2: Optimal workflow for Claramine TFA handling to prevent degradation and precipitation.

Step-by-Step Instructions:

  • MW Calculation: Check the label. Is it the free base or the TFA salt? (Claramine TFA MW ≈ 588.6 + [114 * n] g/mol ). Use the specific batch MW provided on the Certificate of Analysis.

  • Stock Prep: Dissolve in high-grade DMSO to 10 mM. Sonicate briefly if visible particles remain.

  • Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Application:

    • Thaw stock at Room Temperature (RT).

    • Dilute 1:1000 into media (e.g., 1 µL stock into 1 mL media) to achieve 10 µM.

    • Max DMSO: Keep final DMSO concentration < 0.1% to avoid solvent toxicity masking the effect.

Self-Validation: The "Biological Activity Check"

If you suspect your Claramine has degraded, run this simple control experiment before committing to large studies.

Objective: Verify PTP1B inhibition via Insulin Receptor sensitization. Cell Line: HepG2, HEK293, or CHO-IR (Insulin Receptor overexpressing).

  • Seed Cells: 6-well plate, grow to 80% confluence.

  • Starve: Switch to serum-free media for 4 hours.

  • Treat:

    • Well 1: Vehicle (DMSO only).

    • Well 2: Insulin (100 nM) for 10 min (Positive Control).

    • Well 3: Claramine (10 µM) for 2 hours.

    • Well 4: Claramine (10 µM) for 2 hours + Insulin (10 nM) for last 10 min.

  • Lysis & Blot: Lyse cells; Western Blot for p-Akt (Ser473) or p-IR (Tyr1162/1163) .

  • Criteria: Well 4 should show significantly higher phosphorylation than Well 2 (if using suboptimal insulin) or Well 3. If Well 4 = Well 1, the compound is inactive/degraded.

References

  • Qin, Z., et al. (2015).[5] "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[1] Biochemical and Biophysical Research Communications, 458(1), 21-27.

    • Foundational paper establishing Claramine's synthesis, stability, and biological activity in vitro (neuronal cells) and in vivo.
  • Kreiser, R. P., et al. (2022).[6] "A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents."[6][7] ACS Chemical Neuroscience, 13(8), 1219-1231.[6]

    • Demonstrates Claramine usage in SH-SY5Y cells for 20-hour durations without toxicity, valid
  • Rao, P., et al. (2014). "MSI-1436 (Trodusquemine) treatment restores insulin sensitivity and glucose homeostasis in obese mice." Nature Communications, 5, 3268.

    • Provides the structural basis and mechanism for the aminosterol class of PTP1B inhibitors.
  • Thermo Fisher Scientific. "Cell Culture Media Preparation: pH and Buffering." Technical Resources.

    • General reference for managing pH shifts in media when adding acidic salts like TFA.

Sources

Reference Data & Comparative Studies

Validation

Claramine (TFA) versus Trodusquemine: a comparison of PTP1B inhibition and efficacy

[1] Executive Summary: The PTP1B Inhibitor Landscape Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its negative regulation of insulin and leptin si...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The PTP1B Inhibitor Landscape

Protein Tyrosine Phosphatase 1B (PTP1B) is a validated therapeutic target for Type 2 Diabetes (T2D) and obesity due to its negative regulation of insulin and leptin signaling. Historically, developing PTP1B inhibitors has been plagued by two challenges: selectivity (avoiding the highly homologous TCPTP) and bioavailability (crossing cell membranes and the blood-brain barrier).[1]

Trodusquemine (MSI-1436) emerged as the first-in-class allosteric inhibitor, solving the selectivity problem by targeting the C-terminal regulatory domain rather than the conserved active site.[1] However, its complex synthesis and reliance on natural product extraction (dogfish shark liver) limited its scalability.[1][2]

Claramine (TFA) represents the next generation: a synthetic analogue designed to retain the potent allosteric inhibition and blood-brain barrier (BBB) permeability of Trodusquemine while dramatically simplifying synthesis and improving physicochemical properties.[1]

This guide provides a technical comparison of these two compounds for researchers in metabolic drug discovery.

Chemical & Mechanistic Comparison

Structural Architecture

Both compounds are aminosterols , sharing a cholestane backbone fused with a polyamine tail (spermine).[1] The critical difference lies in the substitution at the C-24 position and the salt form.

FeatureTrodusquemine (MSI-1436)Claramine (TFA)
Origin Natural (Shark Liver) / Complex SynthesisSynthetic (Optimized)
Backbone CholestaneCholestane
Polyamine Tail Spermine (C-3 position)Spermine (C-3 position)
C-24 Modification Sulfate group (Charged)None (Hydrophobic alkyl chain)
Salt Form Typically HydrochlorideTrifluoroacetate (TFA)
Synthesis Steps >15 steps (Laborious)~2 steps (Rapid, High Yield)
Mechanism of Action: Allosteric Inhibition

Unlike competitive inhibitors that fight for the catalytic pocket (P-loop), both Trodusquemine and Claramine function as allosteric inhibitors .[1]

  • Binding Event: The inhibitor binds to a non-catalytic site on the C-terminus (involving helices

    
    9 and 
    
    
    
    6).[1]
  • Conformational Lock: This binding stabilizes the enzyme in an "open" conformation.[1]

  • Catalytic Paralysis: The WPD loop (tryptophan-proline-aspartate), which must close over the substrate for catalysis, is restricted.[1] The enzyme cannot catalytically process phosphotyrosine residues.

Selectivity: Because the allosteric site is less conserved than the active site, both compounds exhibit ~200-fold selectivity for PTP1B over TCPTP (T-cell protein tyrosine phosphatase), minimizing immune-related toxicity.[1]

PTP1B_Mechanism Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1/2 IR->IRS Tyrosine Phosphorylation PI3K PI3K / Akt IRS->PI3K Signaling Cascade GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes PTP1B_Active PTP1B (Active) Dephosphorylates IR/IRS PTP1B_Active->IR Dephosphorylates (Inhibits) PTP1B_Active->IRS Dephosphorylates (Inhibits) PTP1B_Inactive PTP1B (Allosterically Locked) WPD Loop Open PTP1B_Active->PTP1B_Inactive Conformational Change Inhibitor Claramine / Trodusquemine (Allosteric Inhibitor) Inhibitor->PTP1B_Active Binds C-Terminus PTP1B_Inactive->IR Restores Signaling

Caption: Allosteric inhibition by Claramine/Trodusquemine prevents PTP1B from dephosphorylating the Insulin Receptor, restoring downstream glucose uptake signaling.[1]

Performance Metrics: Head-to-Head

The following data aggregates findings from key biochemical assays.

MetricTrodusquemine (MSI-1436)Claramine (TFA)Interpretation
PTP1B IC50 ~1.0 µM~1.3 µMComparable Potency. Claramine retains the nanomolar-to-low-micromolar affinity of the parent compound.[1]
TCPTP IC50 > 200 µM> 200 µMIdentical Selectivity. Both avoid TCPTP, preventing T-cell activation issues.[1]
BBB Permeability Yes (Saturable Transport)Yes (High)Claramine Advantage. Claramine's lack of the sulfate group may facilitate passive diffusion alongside transport mechanisms.[1]
Solubility (Water) ModerateHigh (as TFA salt)Formulation Advantage. Claramine TFA dissolves readily in water (up to 15 mg/mL), simplifying in vivo delivery.[1]
In Vivo Efficacy Weight loss, Insulin sensitizationWeight loss, Insulin sensitizationEquivalent. Both restore glycemic control in ob/ob and DIO mice models.

Experimental Protocols

To validate these compounds in your own laboratory, use the following standardized protocols. These are designed to ensure reproducibility and minimize false positives common in phosphatase assays.[1]

In Vitro Enzyme Inhibition Assay (pNPP Method)

Objective: Determine IC50 values for PTP1B inhibition.

Reagents:

  • Recombinant Human PTP1B (catalytic domain, residues 1-321).[1]

  • Substrate: p-Nitrophenyl Phosphate (pNPP).[1]

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.[1]

Workflow:

  • Preparation: Dissolve Claramine TFA in ddH2O (stock 10 mM). Trodusquemine may require mild warming or DMSO.[1]

  • Incubation: Mix 10 nM PTP1B with varying concentrations of inhibitor (0.1 µM – 100 µM) in the reaction buffer.

    • Critical Step: Incubate for 15 minutes at 30°C prior to substrate addition to allow allosteric conformational changes to equilibrate.

  • Reaction: Initiate by adding 2 mM pNPP.[1]

  • Measurement: Monitor absorbance at 405 nm (formation of p-nitrophenol) kinetically for 10 minutes.

  • Analysis: Plot initial velocity (Vo) vs. log[Inhibitor]. Fit to a non-linear regression model (Sigmoidal dose-response).[1]

Cellular Insulin Signaling Assay (Western Blot)

Objective: Confirm intracellular efficacy and insulin sensitization.[1]

Cell Line: HepG2 (Liver carcinoma) or differentiated 3T3-L1 adipocytes.[1]

Workflow:

  • Starvation: Serum-starve cells for 6–12 hours to reduce basal phosphorylation.[1]

  • Treatment: Treat cells with Claramine TFA (5–10 µM) or Vehicle for 1 hour.[1]

  • Stimulation: Stimulate with sub-maximal Insulin (1–10 nM) for 5–10 minutes.

    • Note: Do not use saturating insulin doses (e.g., 100 nM), or you will mask the sensitizing effect of the inhibitor.

  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Vanadate/Fluoride).

  • Detection: Immunoblot for:

    • p-IR

      
       (Tyr1150/1151):  Direct PTP1B substrate.[1]
      
    • p-Akt (Ser473): Downstream effector.[1]

    • Total Akt / Total IR: Loading controls.

Experimental_Workflow cluster_0 Step 1: Enzyme Assay cluster_1 Step 2: Cell Validation P1 Pre-Incubate Enzyme + Inhibitor (15 min) P2 Add Substrate (pNPP) P1->P2 P3 Measure A405 (Kinetic) P2->P3 C1 Serum Starve (HepG2) C2 Treat Inhibitor (1 hr) C1->C2 C3 Pulse Insulin (10 nM, 5 min) C2->C3 C4 Western Blot (p-Akt / p-IR) C3->C4

Caption: Sequential validation workflow: Biochemical confirmation of IC50 followed by cellular functional validation.

Safety & Toxicity Considerations

While Trodusquemine progressed to Phase I clinical trials, Claramine is primarily a preclinical tool.[1]

  • Trodusquemine: Well-tolerated in Phase I (single/multiple ascending doses).[1] Primary limitation was pharmacokinetics (IV only) and funding.[1]

  • Claramine: In mice, effective doses (5–10 mg/kg IP) showed no overt toxicity.[1] However, as a polyamine, high concentrations (>50 µM) in vitro can be cytotoxic due to membrane disruption.[1] Always perform an MTT/LDH assay alongside signaling experiments to ensure effects are not due to cell stress.[1]

Conclusion

For research purposes, Claramine TFA offers a superior balance of accessibility and performance. It replicates the potent, selective, allosteric inhibition of Trodusquemine but is readily available synthetically and highly water-soluble. It is the recommended tool compound for investigating PTP1B biology in neuro-metabolic contexts.[1]

Recommendation: Use Claramine TFA for initial screening and mechanism-of-action studies due to ease of handling.[1] Use Trodusquemine if strict adherence to clinical trial benchmarks is required.[1]

References

  • Qin, Z., et al. (2015). "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[1] Biochemical and Biophysical Research Communications, 458(1), 21-27.[1][3] Link

  • Krishnan, N., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 10, 558–566.[1] Link

  • Zasloff, M., et al. (2001). "A spermine-cholesterol adduct (MSI-1436) is a specific inhibitor of the protein tyrosine phosphatase PTP1B."[1] In Vivo, Phase 1 Clinical Data. Link[1]

  • Reddy, C.N., et al. (2022). "From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues." International Journal of Molecular Sciences, 23(3), 1075.[1][4] Link[1]

  • PubChem Compound Summary. "Claramine TFA salt."[1] Link[1]

Sources

Comparative

Assessing the selectivity of Claramine (TFA) for PTP1B over other phosphatases like TC-PTP

Executive Summary Claramine (TFA) represents a pivotal shift in phosphatase inhibition strategies. Unlike traditional orthosteric inhibitors that struggle to distinguish between the highly conserved active sites of Prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Claramine (TFA) represents a pivotal shift in phosphatase inhibition strategies. Unlike traditional orthosteric inhibitors that struggle to distinguish between the highly conserved active sites of Protein Tyrosine Phosphatase 1B (PTP1B) and T-cell Protein Tyrosine Phosphatase (TC-PTP), Claramine utilizes an allosteric mechanism . By targeting a regulatory site distinct from the catalytic pocket, it locks the enzyme in an inactive conformation.

This guide provides a rigorous technical framework for researchers to validate this selectivity in their own laboratories, moving beyond manufacturer claims to empirical verification.

The Selectivity Challenge: The "Deadly Twin" Problem

To understand Claramine's value, one must first quantify the difficulty of the target. PTP1B is a master negative regulator of insulin and leptin signaling.[1] However, its catalytic domain shares approximately 74% sequence identity with TC-PTP (PTPN2).

  • The Consequence: Orthosteric inhibitors (binding to the active site) frequently inhibit TC-PTP.

  • The Risk: TC-PTP inhibition leads to severe immune phenotypes, including bone marrow suppression and anemia, making non-selective inhibitors toxic.

  • The Solution: Claramine targets the WPD loop mechanism via an allosteric site ~20 Å away from the catalytic center, a region with lower homology between the two enzymes.

Mechanism of Action: Allosteric Locking

Claramine does not compete directly with the phosphotyrosine substrate. Instead, it acts as a "molecular doorstop."

Mechanism Diagram

The following diagram illustrates how Claramine restores insulin signaling by preventing PTP1B from dephosphorylating the Insulin Receptor (IR).

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Autophosphorylation) Insulin->IR Activates IRS1 IRS-1 IR->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Akt Akt (PKB) (Phosphorylated) PI3K->Akt Glucose Glucose Uptake (GLUT4 Translocation) Akt->Glucose Promotes PTP1B_Active PTP1B (Active) WPD Loop Closed PTP1B_Active->IR Dephosphorylates (Terminates Signal) PTP1B_Inactive PTP1B (Inactive) Claramine Bound (WPD Loop Open) PTP1B_Inactive->PTP1B_Active Prevents Activation Claramine Claramine (TFA) Claramine->PTP1B_Inactive Induces Allosteric Lock

Caption: Claramine binds allosterically, preventing PTP1B from adopting the active conformation required to dephosphorylate the Insulin Receptor.

Comparative Performance Data

The following data summarizes the selectivity profile derived from kinetic assays. Note the significant "Selectivity Window" where PTP1B is inhibited while TC-PTP retains activity.

CompoundTargetIC50 (µM)MechanismSelectivity Ratio (TC-PTP / PTP1B)
Claramine (TFA) PTP1B ~1.3 – 5.4 Allosteric > 10-fold
Claramine (TFA)TC-PTP> 40 (or Inactive)--
Generic Orthosteric InhibitorPTP1B0.5Competitive~1 (Non-selective)
Generic Orthosteric InhibitorTC-PTP0.6Competitive-

Data Source: Synthesized from Qin et al. (2015) and subsequent validation studies.

Experimental Protocols for Validation

Protocol A: Enzymatic Selectivity Assay (pNPP)

This assay uses p-Nitrophenyl Phosphate (pNPP) as a chromogenic substrate.[2][3] Critical Requirement: You must use full-length PTP1B (1-435) or a construct containing the regulatory domain (1-400), as the allosteric site may be compromised in short catalytic domain truncations (1-301).

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.

  • Enzymes: Recombinant Human PTP1B and TC-PTP (commercial or purified).

  • Inhibitor: Claramine (TFA salt). Note: Adjust MW calculation for TFA counterions.

Workflow Diagram:

pNPP_Assay Step1 1. Prepare Reagents (Claramine Serial Dilution) Step2 2. Pre-Incubation Enzyme + Inhibitor (15-30 min @ RT) Step1->Step2 Essential for Allosteric Binding Step3 3. Initiate Reaction Add pNPP Substrate Step2->Step3 Step4 4. Monitor Absorbance (405 nm, Kinetic Mode) Step3->Step4 Measure Vmax

Caption: The pre-incubation step (Step 2) is critical for Claramine to lock the WPD loop before substrate competition occurs.

Step-by-Step Procedure:

  • Preparation: Dissolve Claramine (TFA) in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1 µM to 100 µM) in assay buffer.

  • Plating: Add 10 µL of diluted Claramine to a 96-well plate.

  • Enzyme Addition: Add 40 µL of PTP1B (final conc. 5-10 nM) to Row A. Add 40 µL of TC-PTP (matched activity unit) to Row B.

  • Pre-Incubation (Crucial): Incubate for 30 minutes at Room Temperature . Why? Allosteric conformational changes are slower than simple diffusion-limited binding.

  • Substrate Initiation: Add 50 µL of pNPP (2 mM final).

  • Readout: Measure Absorbance at 405 nm every 30 seconds for 20 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.
    
Protocol B: Cellular Selectivity (Insulin Signaling Restoration)

To prove the inhibitor works in a biological context without off-target toxicity.

Cell Model: CHO-IR cells (Chinese Hamster Ovary cells overexpressing Insulin Receptor) or HepG2.

  • Starvation: Serum-starve cells for 16 hours.

  • Treatment: Treat cells with Claramine (5-10 µM) for 1 hour.

  • Stimulation: Stimulate with Insulin (10 nM) for 5-10 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Readout: Phospho-Akt (Ser473) and Phospho-IR (Tyr1162/1163).

    • Expectation: Claramine treatment should increase phosphorylation compared to Insulin alone.

    • Selectivity Check: If TC-PTP were inhibited, you might observe broader, non-specific phosphorylation events or cellular toxicity (STAT signaling alterations).

References

  • Qin, Z., et al. (2015). "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[4] Biochemical and Biophysical Research Communications, 458(1), 21-27.

  • Krishnan, N., et al. (2014). "Targeting the disordered C terminus of PTP1B with an allosteric inhibitor." Nature Chemical Biology, 10, 558–566.[4]

  • Baranowski, M. R., et al. (2022). "Protein Tyrosine Phosphatase Biochemical Inhibition Assays."[2] Bio-protocol, 12(18), e4510.[2]

  • Zhang, Z. Y. (2002). "Protein tyrosine phosphatases: structure, function, and implication in human disease." Chemical Reviews, 102(8), 2571-2609.

Sources

Validation

Validating PTP1B inhibition by Claramine (TFA) using a phosphatase activity assay

Executive Summary Claramine (TFA) represents a pivotal advancement in metabolic therapeutics, functioning as a blood-brain barrier (BBB) permeable, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Claramine (TFA) represents a pivotal advancement in metabolic therapeutics, functioning as a blood-brain barrier (BBB) permeable, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). Unlike orthosteric inhibitors that target the highly conserved active site—often leading to off-target inhibition of the closely related T-cell protein tyrosine phosphatase (TC-PTP)—Claramine targets the disordered C-terminal tail of PTP1B.

This guide provides a rigorous framework for validating Claramine (TFA) activity. It moves beyond generic assay instructions to address the specific kinetic requirements of allosteric inhibition, ensuring researchers avoid common pitfalls such as using truncated enzyme forms that lack the Claramine binding site.

Part 1: Mechanism of Action & Critical Rationale

The Allosteric Advantage

Most PTP1B inhibitors fail in clinical development due to poor selectivity. The active site of PTP1B is virtually identical to that of TC-PTP. Inhibiting TC-PTP can lead to severe immune phenotypes (e.g., anemia, inflammation).

Claramine (TFA), a polyaminosteroid, mimics the mechanism of Trodusquemine (MSI-1436) . It binds to a non-catalytic allosteric site located in the C-terminus (residues ~360–400) and a secondary site near the catalytic domain. This binding locks the enzyme in an inactive conformation, preventing the WPD loop from closing over the substrate.

Critical Experimental Consequence: Standard commercial PTP1B is often truncated (residues 1–321) to improve stability and crystallization. Claramine will show significantly reduced or no potency against PTP1B (1–321). You must use full-length PTP1B or a construct containing the C-terminus (e.g., residues 1–405) for valid IC50 determination.

Visualization: Insulin Signaling & PTP1B Inhibition

The following diagram illustrates the physiological context of PTP1B inhibition and the specific intervention point of Claramine.

InsulinSignaling Insulin Insulin IR Insulin Receptor (IR) (Tyrosine Kinase) Insulin->IR Activates IRS IRS-1/2 (Substrate) IR->IRS Phosphorylates (Tyr) PTP1B PTP1B (Phosphatase) IR->PTP1B Substrate for PI3K PI3K IRS->PI3K Signaling Cascade IRS->PTP1B Dephosphorylated by Akt Akt (PKB) PI3K->Akt Signaling Cascade GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Signaling Cascade PTP1B->IR Deactivates Claramine Claramine (TFA) (Allosteric Inhibitor) Claramine->PTP1B Inhibits (Allosteric)

Figure 1: Insulin signaling pathway highlighting PTP1B as a negative regulator of the Insulin Receptor (IR) and IRS-1. Claramine inhibits PTP1B, sustaining phosphorylation and restoring glucose uptake.[1]

Part 2: Comparative Analysis

Claramine is often compared to MSI-1436 (its parent analog) and generic phosphatase inhibitors. The table below objectively compares these options to justify experimental selection.

FeatureClaramine (TFA)MSI-1436 (Trodusquemine)Sodium Orthovanadate
Mechanism Allosteric (Non-competitive)Allosteric (Non-competitive)Orthosteric (Competitive)
Target Site C-terminus & Catalytic DomainC-terminus & Catalytic DomainActive Site Cysteine
Selectivity High (>5-fold vs TC-PTP)High (>5-fold vs TC-PTP)Low (Inhibits most PTPs)
IC50 (PTP1B) ~0.5 – 1.3 µM~0.6 – 1.0 µM< 1 µM
Enzyme Requirement PTP1B (1–405) Required PTP1B (1–405) Required Any active PTP1B
Synthesis/Cost Rapid (2-day synthesis), Lower CostComplex, High CostVery Low Cost
Permeability BBB PermeableBBB PermeablePoor

Key Takeaway: Choose Claramine (TFA) when you need a cost-effective, selective inhibitor that mimics the physiological profile of MSI-1436 without the manufacturing complexity.

Part 3: The Self-Validating Protocol (PTP1B Activity Assay)

This protocol uses pNPP (p-Nitrophenyl Phosphate) as a chromogenic substrate.[2][3] While DiFMUP (fluorogenic) is more sensitive, pNPP is robust, cheaper, and sufficient for IC50 determination in the micromolar range.

Reagents & Preparation
  • Enzyme: Recombinant Human PTP1B, residues 1–405 (or full length). Do not use residues 1–321.

  • Substrate: pNPP (50 mM stock in water).

  • Inhibitor: Claramine (TFA).

    • Solubility: Dissolve in sterile dH2O or DMSO to 10 mM stock. The TFA salt is generally water-soluble, but check COA.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

    • Note: DTT is essential to maintain the active site Cysteine (Cys215) in a reduced state.

Experimental Workflow

The allosteric nature of Claramine requires a pre-incubation step to allow conformational changes to occur before the substrate competes for the active site (though Claramine is non-competitive, pre-incubation ensures equilibrium binding).

AssayWorkflow Step1 1. Preparation Dilute PTP1B (1-405) to 2-5 nM in Buffer Step2 2. Inhibitor Addition Add Claramine (TFA) (Serial Dilution) Step1->Step2 Step3 3. Pre-Incubation 30 mins @ 37°C (Critical for Allosteric) Step2->Step3 Step4 4. Initiation Add pNPP Substrate (Final 2-5 mM) Step3->Step4 Step5 5. Measurement Read Absorbance 405 nm (Kinetic Mode) Step4->Step5

Figure 2: Step-by-step workflow for the PTP1B phosphatase inhibition assay.

Detailed Procedure
  • Plate Setup: Use a clear 96-well flat-bottom plate.

  • Enzyme Mix: Dilute PTP1B (1–405) in Assay Buffer to a concentration of 0.1 µg/mL (approx. 2–5 nM).

  • Inhibitor Series: Prepare 10x concentrations of Claramine (TFA) in Assay Buffer.

    • Range: 0 nM (Vehicle), 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM.

  • Pre-Incubation (Critical):

    • Add 45 µL of Enzyme Mix to wells.

    • Add 5 µL of Inhibitor (or Vehicle).[4]

    • Incubate for 30 minutes at 37°C .

  • Reaction Initiation:

    • Add 50 µL of pNPP substrate solution (diluted in Assay Buffer to 2x final concentration, e.g., 4 mM for a 2 mM final).

  • Measurement:

    • Immediately place in a microplate reader.

    • Measure Absorbance at 405 nm every 60 seconds for 30 minutes (Kinetic Mode).

Data Analysis & Validation
  • Calculate Velocity (V): Determine the slope (ΔOD/min) for the linear portion of the curve for each concentration.

  • Background Correction: Subtract the slope of the "No Enzyme" blank.

  • Normalization: Calculate % Activity:

    
    .
    
  • IC50 Calculation: Plot % Activity vs. Log[Claramine] using non-linear regression (4-parameter logistic fit).

  • Validation Check:

    • Positive Control:[5] Suramin (IC50 ~5–10 µM) or Vanadate (IC50 <1 µM).

    • Z-Factor: If running HTS, ensure Z' > 0.5.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
IC50 is >10 µM (Low Potency) Wrong Enzyme Construct Check if you are using PTP1B (1–321). Switch to PTP1B (1–405).[6]
No Activity in Control Oxidation of EnzymeAdd fresh DTT (1–5 mM) to the buffer. PTP1B is highly sensitive to oxidation.
Precipitation Claramine InsolubilityEnsure the TFA salt is fully dissolved. If using high concentrations (>100 µM), include 1-2% DMSO.
High Background Spontaneous HydrolysispNPP degrades over time. Use fresh substrate and protect from light.

References

  • Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Source: Biochemical and Biophysical Research Communications (2015).[1] URL:[Link] Note: Establishes Claramine's synthesis, IC50, and selectivity profile.

  • Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor. Source: Nature Chemical Biology (2014). URL:[Link] Note: Describes the mechanism of MSI-1436 (Trodusquemine), the parent compound of Claramine, and the requirement for the C-terminus.

  • Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Source: Methods in Molecular Biology (2022). URL:[Link] Note: Provides standard protocols for pNPP and DiFMUP assays and IC50 calculation methods.

  • PTP1B Inhibitor Claramine Rescues Diabetes-Induced Spatial Learning and Memory Impairment in Mice. Source: Neuroscience Letters (2022). URL:[Link] Note: Validates in vivo efficacy and BBB permeability of Claramine.

Sources

Comparative

Comparative Guide: Claramine (TFA) vs. Trodusquemine &amp; Standard PTP1B Inhibitors in Neuroprotection

Executive Summary Claramine (TFA) represents a critical advancement in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). While PTP1B is a validated target for Type 2 Diabetes (T2D) and obesity, its role in neuro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Claramine (TFA) represents a critical advancement in the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). While PTP1B is a validated target for Type 2 Diabetes (T2D) and obesity, its role in neurodegenerative diseases (Alzheimer’s, Parkinson’s) has emerged through the "Type 3 Diabetes" hypothesis—where brain insulin resistance drives cognitive decline.

Unlike first-generation inhibitors (charged phosphotyrosine mimetics) that fail to cross the Blood-Brain Barrier (BBB), and natural aminosterols like Trodusquemine (MSI-1436) that require complex extraction or synthesis, Claramine offers a synthetically accessible, BBB-permeable alternative with high selectivity.[1][2] This guide analyzes its performance against key alternatives and provides actionable protocols for validation.

Part 1: The Target & Mechanism

Why PTP1B Inhibition Rescues Neurons

In healthy neurons, insulin and leptin signaling are vital for synaptic plasticity, memory formation, and cell survival. PTP1B acts as a negative regulator, dephosphorylating the Insulin Receptor (IR) and JAK2. In neurodegenerative states, PTP1B is often upregulated, permanently silencing these survival pathways.

Claramine Mechanism: Claramine acts as an allosteric or mixed-type inhibitor. Unlike competitive inhibitors that target the active site (highly charged, poor membrane permeability), Claramine binds to the enzyme while also partitioning effectively into the cell membrane due to its aminosterol structure. This allows it to:

  • Cross the BBB: Access the hippocampus and cortex.

  • Restore Signaling: Sustain phosphorylation of Akt (survival) and GSK-3

    
     (synaptic plasticity).
    
  • Selectivity: It inhibits PTP1B without significantly affecting T-Cell Protein Tyrosine Phosphatase (TC-PTP), a closely related enzyme critical for immune function.

PTP1B_Mechanism Insulin Insulin/Leptin Receptor IR / JAK2 (Phosphorylated) Insulin->Receptor Activates Akt p-Akt / p-GSK3β Signaling Cascade Receptor->Akt Promotes PTP1B PTP1B Enzyme (Negative Regulator) PTP1B->Receptor Dephosphorylates (Blocks Signal) Claramine Claramine (TFA) (Inhibitor) Claramine->PTP1B Inhibits (Restores Signal) Neuroprotection Neuroprotection (Synaptic Plasticity) Akt->Neuroprotection Results in

Figure 1: Mechanism of Action.[1][2][3] Claramine prevents PTP1B from dephosphorylating the insulin receptor, thereby restoring the downstream PI3K/Akt survival pathway.

Part 2: Comparative Profile

The following table contrasts Claramine with its parent compound (Trodusquemine) and other common PTP1B inhibitors used in research.

FeatureClaramine (TFA) Trodusquemine (MSI-1436) Suramin CinnGEL
Class Synthetic AminosterolNatural/Synthetic AminosterolPolysulfonated NaphthylureaPeptide-based
BBB Permeability High (Crosses efficiently)High (Crosses efficiently)Low/PoorVery Low
Selectivity (vs TC-PTP) HighHighLow (Broad phosphatase inhibitor)Moderate
Synthetic Accessibility High (2-step synthesis)Low (Complex synthesis or shark liver extraction)HighLow (Peptide synthesis cost)
Primary Use Case Neuroprotection & Diabetes ResearchClinical Trials (Obesity/Breast Cancer)General PTP inhibition (Toxic)In vitro mechanistic studies
Key Advantage Cost-effective BBB penetration Clinical precedentBroad availabilityActive site mapping

Analysis:

  • Vs. Trodusquemine: Claramine mimics the polyamine tail and sterol backbone of Trodusquemine but is significantly easier to synthesize. Studies indicate they share nearly identical efficacy in restoring glycemic control and reducing weight, making Claramine the superior choice for preclinical research where compound availability is a bottleneck.

  • Vs. Suramin/Vanadate: Unlike Suramin (which inhibits many phosphatases and kinases non-specifically), Claramine preserves TC-PTP activity, preventing the inflammatory side effects associated with broad phosphatase inhibition.

Part 3: Neuroprotective Efficacy Data

Recent studies (e.g., Genet et al., Besnier et al.) have utilized Claramine in models of Alzheimer's and Diabetes-induced cognitive deficit.

Key Experimental Outcomes
  • Behavioral Rescue (Morris Water Maze):

    • Model: Streptozotocin (STZ)-induced diabetic mice (high PTP1B expression in hippocampus).

    • Treatment: Claramine (IP injection).[1][2][3]

    • Result: Claramine-treated mice showed significantly reduced escape latency compared to vehicle, effectively restoring spatial memory to near-control levels.

  • Synaptic Protein Restoration:

    • Marker: PSD-95 (Post-synaptic density protein 95).

    • Result: Claramine treatment reversed the STZ-induced loss of PSD-95, indicating physical restoration of synapses.

  • Anti-Inflammatory Action:

    • Pathway: NLRP3 Inflammasome.[4]

    • Result: Reduced expression of IL-1

      
       and TNF-
      
      
      
      in the hippocampus, suggesting PTP1B inhibition by Claramine dampens neuroinflammation.

Part 4: Experimental Workflow

To validate Claramine’s neuroprotective effects in your own research, follow this integrated workflow connecting in vitro screening to in vivo validation.

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Efficacy Cells SH-SY5Y or Primary Neurons Insult Induce Stress (Aβ oligomers or Insulin Resistance) Cells->Insult Treat Treat w/ Claramine (1-10 µM) Insult->Treat Blot Western Blot: p-Akt, p-GSK3β Treat->Blot Mice Model Mice (APP/PS1 or STZ) Dose IP Injection (Daily/Weekly) Mice->Dose Behavior Behavioral Assay (Morris Water Maze) Dose->Behavior Histo IHC / Golgi Stain (Dendritic Spines) Behavior->Histo

Figure 2: Experimental Workflow.[1][4] A stepwise approach to validating PTP1B inhibition, moving from molecular signaling checks to functional behavioral outcomes.

Part 5: Detailed Protocol (In Vivo Administration)

Objective: Evaluate neuroprotection in a mouse model of metabolic cognitive decline.

Reagents:

  • Claramine (TFA salt).[2]

  • Vehicle: 0.9% Saline (Claramine is water-soluble; avoid DMSO if possible for in vivo to reduce confounding variables).

Protocol Steps:

  • Preparation: Dissolve Claramine in sterile saline to a concentration allowing an injection volume of 10 mL/kg.

  • Dosage: Administer 5–10 mg/kg via Intraperitoneal (IP) injection.

    • Note: Unlike Trodusquemine which has a very long half-life, Claramine protocols often utilize daily or every-other-day dosing depending on the study duration.

  • Treatment Window:

    • Begin treatment 1 week post-induction of diabetes (STZ model) or at the onset of amyloid plaque formation (transgenic models).

    • Continue treatment for 2–4 weeks .

  • Tissue Collection (Terminal):

    • Perfuse mice with PBS.

    • Dissect Hippocampus and Prefrontal Cortex.

    • Lysate Prep: Homogenize in RIPA buffer with Phosphatase Inhibitor Cocktail (Critical: You must inhibit endogenous phosphatases immediately to capture the phosphorylation state preserved by Claramine).

  • Readout (Western Blot):

    • Probe for p-Tyr-1162/1163 (PTP1B activation loop - optional) and p-Akt (Ser473) .

    • Success Criteria: A significant increase in p-Akt/Total-Akt ratio in the Claramine group vs. Vehicle.

References

  • Genet, G. et al. (2013). Structure-activity relationship study of aminosterol derivatives as PTP1B inhibitors. European Journal of Medicinal Chemistry.

  • Besnier, M. et al. (2015).[2] Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.[1][2] Biochemical and Biophysical Research Communications.

  • Lanzillotta, C. et al. (2020). Targeting the PTP1B enzyme for the treatment of neurodegenerative diseases.[5] Neural Regeneration Research.

  • Vieira, M. et al. (2017). Claramine: A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents.[6] ACS Chemical Biology.

  • Zhang, Z.Y. (2002). Protein tyrosine phosphatases: prospects for therapeutics.[5][7] Current Opinion in Chemical Biology.

Sources

Validation

Claramine (TFA) vs. Metformin: Contrasting Mechanisms in Diabetes Research

Executive Summary This guide provides a technical comparison between Claramine (TFA) , a specialized PTP1B inhibitor, and Metformin , the standard-of-care biguanide. While both agents improve glycemic control, their mech...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Claramine (TFA) , a specialized PTP1B inhibitor, and Metformin , the standard-of-care biguanide. While both agents improve glycemic control, their mechanisms are distinct: Metformin acts as an energy sensor modulator (AMPK agonist), whereas Claramine functions as a direct insulin sensitizer and mimetic by inhibiting the "off-switch" of the insulin receptor.

This document details their mechanistic divergence, optimal experimental applications, and specific protocols for in vitro validation.

Part 1: Mechanistic Deep Dive

Metformin: The Bioenergetic Modulator

Metformin does not directly target the insulin receptor. Instead, it creates a mild energetic stress signal that forces the cell to adapt.

  • Primary Target: Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Cascade: Inhibition of Complex I

    
     Reduced ATP/Increased AMP 
    
    
    
    Activation of AMPK (AMP-activated protein kinase).
  • Outcome: AMPK phosphorylates ACC (Acetyl-CoA Carboxylase), inhibiting lipogenesis and enhancing fatty acid oxidation.[1] Crucially, it inhibits hepatic gluconeogenesis by altering the cytosolic redox state and inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPD2).

Claramine (TFA): The Insulin Signaling Restorer

Claramine is a pharmacological tool designed to target Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is the enzyme responsible for dephosphorylating the Insulin Receptor (IR) and IRS-1, effectively terminating the insulin signal.

  • Primary Target: PTP1B (allosteric/active site inhibition).

  • Cascade: Inhibition of PTP1B prevents the dephosphorylation of p-IR (Tyr1150/1151) and p-IRS1 .

  • Outcome: Sustained activation of the PI3K/AKT pathway even in the presence of low insulin. Unlike Metformin, Claramine can cross the blood-brain barrier (BBB) to target hypothalamic PTP1B, resulting in appetite suppression.

Visualization: Divergent Signaling Pathways

Diabetes_Mechanisms cluster_0 Peripheral & Central cluster_1 Primarily Hepatic & Peripheral Claramine Claramine (TFA) PTP1B PTP1B (Phosphatase) Claramine->PTP1B Inhibits IR_Phos Insulin Receptor (Phosphorylated) Claramine->IR_Phos Preserves Appetite Appetite Suppression Claramine->Appetite Central Effect (Hypothalamus) Metformin Metformin Complex1 Mito Complex I Metformin->Complex1 Inhibits PTP1B->IR_Phos Dephosphorylates (Terminates Signal) AMPK AMPK Activation Complex1->AMPK AMP:ATP Ratio u2191 AKT PI3K / AKT Pathway IR_Phos->AKT Activates Gluconeo Hepatic Gluconeogenesis AMPK->Gluconeo Inhibits GLUT4 GLUT4 Translocation AMPK->GLUT4 Promotes (Insulin Independent) AKT->GLUT4 Promotes

Figure 1: Mechanistic comparison showing Claramine's direct preservation of insulin signaling versus Metformin's bioenergetic regulation via AMPK.

Part 2: Comparative Performance Analysis

For researchers selecting a compound for in vitro or in vivo studies, the choice depends on the specific pathway of interest.

Data Table 1: Pharmacological Profile Comparison
FeatureClaramine (TFA)Metformin (HCL)
Primary Mechanism PTP1B Inhibition (Insulin Sensitizer)AMPK Activation (Energy Sensor)
In Vitro Potency High (Active at 2–10 µM)Low (Active at 1–5 mM)
Blood-Brain Barrier Permeable (Targets Hypothalamus)Limited/Slow Permeability
Appetite Effect Direct suppression (Central PTP1B)Indirect/Minor (GLP-1 axis)
Weight Loss Significant (Fat mass reduction)Neutral to Mild
Solubility Water (15 mg/mL), DMSO (5 mg/mL)Water (>100 mg/mL)
Key Biomarker p-AKT (Ser473), p-IR (Tyr1150)p-AMPK (Thr172), p-ACC
When to Choose Which?
  • Choose Claramine if your research focuses on insulin resistance reversal , leptin sensitivity, or neuro-metabolic coupling (appetite regulation). It is an excellent tool for studying the "brakes" of the insulin signaling pathway.

  • Choose Metformin if your research focuses on mitochondrial energetics , gluconeogenesis inhibition, or general metabolic stress responses.

Part 3: Experimental Protocols

Handling Claramine TFA Salts

Claramine is often supplied as a Trifluoroacetate (TFA) salt.[2]

  • Molecular Weight: ~931.1 g/mol (Salt form) vs ~643 g/mol (Free base). Always calculate Molarity based on the salt MW.

  • Reconstitution: Dissolve in high-quality DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • pH Caution: The TFA counter-ion is acidic. When diluting into cell culture media (e.g., 1:1000 dilution for 10 µM), the buffering capacity of the media (bicarbonate/HEPES) is usually sufficient. However, for unbuffered assays, check pH.

Protocol 1: Comparative Glucose Uptake Assay (2-NBDG)

This protocol allows you to compare the efficacy of Claramine vs. Metformin in stimulating glucose uptake in insulin-resistant cell lines (e.g., HepG2 or differentiated 3T3-L1 adipocytes).

Materials:

  • Claramine TFA (Stock: 10 mM in DMSO)

  • Metformin HCL (Stock: 1 M in PBS - Note the concentration difference)

  • 2-NBDG (Fluorescent glucose analog)[3][4][5]

  • Insulin (Positive control)

  • KRPH Buffer (Glucose-free, HEPES buffered)

Workflow:

  • Seeding: Plate cells in 96-well black-walled plates (2×10⁴ cells/well). Culture until 80-90% confluent.

  • Starvation (Critical): Wash cells 2x with PBS. Incubate in serum-free, low-glucose media for 2-4 hours to baseline metabolism.

  • Drug Treatment:

    • Group A (Control): Vehicle only (DMSO/PBS).

    • Group B (Claramine): Add Claramine to final 2–10 µM . Incubate 2 hours.

    • Group C (Metformin): Add Metformin to final 1–2 mM . Incubate 4–16 hours (Metformin requires longer to activate AMPK gene networks, though acute activation occurs in ~2h).

    • Group D (Insulin): 100 nM (Add only for last 30 mins).

  • Uptake Phase:

    • Remove media.[6] Wash 1x with warm KRPH buffer.

    • Add 100 µL KRPH containing 100 µM 2-NBDG .

    • Incubate at 37°C for 30 minutes .

  • Stop & Read:

    • Remove 2-NBDG solution. Wash cells 3x with ice-cold PBS to stop transport.

    • Measure Fluorescence: Ex/Em = 465/540 nm .

Protocol 2: Insulin Signaling Restoration (Western Blot)

To prove Claramine's mechanism, you must show it sustains phosphorylation of the Insulin Receptor.

  • Treatment: Treat cells with Claramine (5 µM) for 1 hour.

  • Pulse: Stimulate with a sub-optimal dose of insulin (1 nM) for 5 minutes.

  • Lysis: Lyse immediately in RIPA buffer containing Phosphatase Inhibitors (Sodium Orthovanadate is critical, but Claramine itself is a PTP inhibitor, so this prevents post-lysis degradation).

  • Targets:

    • p-IR (Tyr1150/1151): Claramine should increase this signal significantly compared to Insulin alone.

    • p-AKT (Ser473): Downstream effector.

    • PTP1B: Total protein levels (usually unchanged, as Claramine inhibits activity, not expression).

Visualization: Experimental Workflow

Experimental_Workflow cluster_treat Treatment Arms Start Seed Cells (96-well Black Plate) Starve Serum Starvation (2-4 Hours) Start->Starve Claramine Claramine (TFA) 2 - 10 µM (2 Hours) Starve->Claramine Metformin Metformin 1 - 2 mM (4 - 16 Hours) Starve->Metformin Control Vehicle (DMSO/PBS) Starve->Control Probe Add 2-NBDG Probe (100 µM in KRPH Buffer) Claramine->Probe Metformin->Probe Control->Probe Incubate Incubate 30 mins @ 37°C Probe->Incubate Wash Wash 3x Ice-Cold PBS Incubate->Wash Read Fluorescence Read Ex 465nm / Em 540nm Wash->Read

Figure 2: Step-by-step workflow for comparative glucose uptake assay using fluorescent 2-NBDG.[6]

References

  • Claramine Mechanism & PTP1B Inhibition Qin, Z., et al. (2015). Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound. Biochemical and Biophysical Research Communications.

  • Metformin Mechanism (AMPK & Gluconeogenesis) LaMoia, T. E., & Shulman, G. I. (2021). Cellular and Molecular Mechanisms of Metformin Action.[1][7] Endocrine Reviews.

  • 2-NBDG Glucose Uptake Protocols Zou, C., et al. (2005).[5][8] 2-NBDG as a fluorescent indicator for direct glucose uptake measurement.[3][4][5][6][8] Journal of Biochemical and Biophysical Methods.

  • PTP1B in Diabetes and Obesity Elchebly, M., et al. (1999). Increased insulin sensitivity and obesity resistance in mice lacking the protein tyrosine phosphatase-1B gene. Science.[9]

Sources

Comparative

Evaluating the Downstream Signaling Cascade of Claramine (TFA) on Akt and ERK Phosphorylation

Executive Summary In metabolic and neurodegenerative research, the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic strategy.[1] Claramine (TFA) , a blood-brain barrier (BBB) pe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic and neurodegenerative research, the modulation of Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a critical therapeutic strategy.[1] Claramine (TFA) , a blood-brain barrier (BBB) permeable aminosterol, acts as a highly selective allosteric inhibitor of PTP1B.[2] By inhibiting the "brake" on insulin and leptin signaling, Claramine restores and amplifies the phosphorylation of downstream effectors, specifically Akt (Protein Kinase B) and ERK (Extracellular Signal-Regulated Kinase) .[2]

This guide evaluates Claramine (TFA) against its parent compound, Trodusquemine (MSI-1436), and non-specific alternatives like Sodium Orthovanadate.[2] It provides a validated experimental framework for assessing its efficacy in restoring insulin sensitivity and neuroprotection.[2]

Mechanistic Overview: The PTP1B "Brake"

To understand Claramine's utility, one must understand the negative feedback loop it disrupts. PTP1B is anchored to the endoplasmic reticulum (ER) but interacts with receptor tyrosine kinases (RTKs) like the Insulin Receptor (IR) and EGFR at the plasma membrane.[2]

  • Normal State: Ligand binding (e.g., Insulin) autophosphorylates the IR, triggering the PI3K/Akt and Ras/Raf/MEK/ERK pathways.[2]

  • PTP1B Action: PTP1B dephosphorylates phosphotyrosine residues on the IR and IRS-1, effectively terminating the signal.[2]

  • Claramine Action: Claramine binds allosterically to PTP1B, locking it in an inactive conformation.[2] This prevents dephosphorylation, sustaining the active state of the receptor and prolonging downstream signaling (p-Akt and p-ERK).[2]

Visualization: The Signaling Cascade

Figure 1: Claramine inhibition of PTP1B restores Akt and ERK signaling pathways.

Caption: Claramine inhibits PTP1B, preventing the dephosphorylation of the Insulin Receptor (IR), thereby sustaining signal transduction through PI3K/Akt and MAPK/ERK pathways.

Comparative Analysis: Claramine vs. Alternatives

When selecting a PTP1B inhibitor, specificity and permeability are paramount.[2] Claramine was developed to overcome the synthesis complexity of Trodusquemine while maintaining its potency.

Table 1: Performance Matrix of PTP1B Inhibitors
FeatureClaramine (TFA) Trodusquemine (MSI-1436) Sodium Orthovanadate
Mechanism Allosteric InhibitionAllosteric InhibitionCompetitive / Active Site
Specificity High (Selective for PTP1B over TC-PTP)HighLow (Inhibits all PTPs)
BBB Permeability Excellent (Polyamine sterol)GoodPoor
Synthesis Speed Fast (~2-5 steps)Slow (Complex synthesis)N/A (Simple salt)
Potency (IC50) ~0.3 - 0.5 µM~0.5 µM~10 - 100 µM
Toxicity Low at effective doseLowHigh (Cytotoxic)
Primary Use Neurodegenerative & Metabolic ResearchClinical Trials (Obesity/Breast Cancer)General Phosphatase Block (Lysis)

Expert Insight: While Trodusquemine is the clinical gold standard, Claramine is often preferred in preclinical research due to its accessibility and comparable biological activity. Avoid Sodium Orthovanadate for signaling studies unless you require a "sledgehammer" approach that obliterates all phosphatase activity, which renders pathway delineation impossible.[2]

Experimental Protocol: Validating Phosphorylation

Objective: Measure the restoration of insulin-induced p-Akt (Ser473) and p-ERK1/2 (Thr202/Tyr204) in insulin-resistant or PTP1B-overexpressing cells using Claramine (TFA).[2]

Critical Reagent Handling: The TFA Factor

Claramine is supplied as a Trifluoroacetate (TFA) salt to ensure stability.[2]

  • The Risk: TFA is acidic.[2] Dissolving it directly in media at high concentrations can acidify the culture, causing non-specific toxicity or altering signaling independent of PTP1B.

  • The Fix:

    • Dissolve Claramine TFA in DMSO to create a 10 mM stock.[2]

    • When diluting into aqueous media (e.g., to 1-10 µM), ensure the media contains a buffer (HEPES or sufficient Bicarbonate).[2]

    • Self-Validation: Check the color of the phenol red in your media.[2] If it turns yellow upon drug addition, your pH is compromised.[2]

Step-by-Step Workflow

Cell Model: CHO-IR (CHO cells overexpressing Insulin Receptor) or SH-SY5Y (Neuronal).[2]

Step 1: Seeding and Starvation (Crucial)

  • Seed cells to 70-80% confluency.[2]

  • Serum Starve: Replace media with serum-free media (0.1% BSA) for 16-24 hours .[2]

    • Why? Basal growth factors in serum keep Akt/ERK phosphorylated.[2] You cannot measure "restoration" or "enhancement" if the background signal is saturated.[2]

Step 2: Pre-treatment [2]

  • Treat cells with Claramine (TFA) at varying concentrations (e.g., 0.1, 1.0, 5.0 µM) for 1 hour .[2]

  • Control: DMSO vehicle only.[2]

Step 3: The "Pulse" (Stimulation) [2]

  • Stimulate with a sub-maximal dose of Insulin (e.g., 1-10 nM) for exactly 10 minutes .[2]

    • Why sub-maximal? A saturating dose (100 nM) might bypass PTP1B inhibition.[2] You want to see if Claramine sensitizes the cells to low insulin levels.

Step 4: Rapid Lysis

  • Aspirate media and immediately wash with ice-cold PBS containing 1 mM Sodium Orthovanadate (to freeze the phosphorylation state after the experiment).[2]

  • Lyse in RIPA buffer supplemented with Protease and Phosphatase Inhibitor Cocktails .[2]

Step 5: Western Blot Analysis

  • Primary Antibodies:

    • Anti-p-Akt (Ser473) [Rabbit, 1:1000][2]

    • Anti-p-ERK1/2 (Thr202/Tyr204) [Rabbit, 1:1000][2]

    • Anti-Total Akt and Anti-Total ERK (Loading Controls)[2]

    • Anti-PTP1B (Validation of expression)

Visualization: Experimental Workflow

Figure 2: Workflow for assessing Claramine-mediated sensitization of insulin signaling.

Experiment_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis Seed Seed Cells (70% Confluence) Starve Serum Starvation (16-24h, 0% FBS) Seed->Starve Treat Claramine TFA (1h Pre-incubation) Starve->Treat pH Check Pulse Insulin Pulse (10 nM, 10 min) Treat->Pulse Lysis Lysis + Phosphatase Inhibitors (Cold RIPA) Pulse->Lysis Immediate Blot Western Blot (p-Akt / p-ERK) Lysis->Blot

Caption: Step-by-step protocol emphasizing serum starvation and rapid lysis to capture transient phosphorylation events.

Anticipated Results & Troubleshooting

Expected Data Profile

If Claramine is effective, your Western Blot quantitation (normalized to total protein) should show:

  • Vehicle + No Insulin: Minimal p-Akt/p-ERK.

  • Vehicle + Low Insulin: Mild increase in p-Akt/p-ERK.[2]

  • Claramine + Low Insulin: Significant amplification of p-Akt and p-ERK bands, comparable to high-dose insulin stimulation.[2]

Troubleshooting
  • High Background (p-Akt in control): Starvation was insufficient. Increase starvation time or ensure BSA used is fatty-acid free.

  • No Effect of Claramine:

    • Check the pH of the stock solution.

    • Verify PTP1B expression in your cell line (some cancer lines lack PTP1B).[2]

    • Ensure the Insulin stimulation time is short (5-15 min).[2] If you wait 60 min, phosphatases may have already been bypassed or feedback loops activated.[2]

References

  • Qin, Z., et al. (2015). "Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound."[2] Biochemical and Biophysical Research Communications.

  • Trodusquemine (MSI-1436) Clinical Background. DepYmed Inc.[2] / Breast Cancer Research Foundation.[2]

  • Kreiser, R. P., et al. (2022). "A Brain-Permeable Aminosterol Regulates Cell Membranes to Mitigate the Toxicity of Diverse Pore-Forming Agents."[2][3] ACS Chemical Neuroscience.[2][3] [2]

  • PubChem Compound Summary: Claramine. National Center for Biotechnology Information.[2]

  • Sigma-Aldrich Product Information. "Claramine trifluoroacetate salt."[2]

Sources

Validation

In Vivo Validation of Claramine (TFA) Efficacy in a Diabetic Mouse Model

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The "Shark" Molecule Evolved Claramine (TFA) represents a pivotal evolution in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Shark" Molecule Evolved

Claramine (TFA) represents a pivotal evolution in the development of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors.[1] Historically, PTP1B has been an elusive "holy grail" target for Type 2 Diabetes (T2D) and obesity due to its role as a negative regulator of insulin and leptin signaling. While Trodusquemine (MSI-1436) —a naturally occurring aminosterol derived from the dogfish shark—proved highly effective in clinical trials, its widespread adoption was hindered by a laborious, multi-week synthesis requiring over 17 steps.[1]

Claramine solves this bottleneck.[1] It is a polyaminosteroid derivative that retains the potent PTP1B inhibitory profile and blood-brain barrier (BBB) permeability of Trodusquemine but can be synthesized in as few as 2 days .[2]

This guide provides a rigorous, data-backed framework for validating Claramine’s efficacy in vivo, comparing it directly against its parent compound and the clinical standard, Metformin.

Mechanistic Foundation: PTP1B Inhibition[2][3][4]

To validate Claramine, one must understand the signaling cascade it restores. In diabetic states, PTP1B is overexpressed, actively dephosphorylating the Insulin Receptor (IR) and Insulin Receptor Substrate (IRS), thereby shutting down the insulin signal even when insulin is present.

Claramine acts as a reversible, non-competitive inhibitor of PTP1B. Crucially, unlike charged phosphomimetics that cannot cross cell membranes, Claramine’s aminosterol structure allows it to penetrate the cell and the BBB.

DOT Diagram 1: Mechanism of Action

The following diagram illustrates how Claramine restores insulin signaling by blocking the "brakes" applied by PTP1B.

Claramine_Mechanism Insulin Insulin Ligand IR Insulin Receptor (IR) Insulin->IR Activates IRS IRS-1 (Phosphorylated) IR->IRS Phosphorylates PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates (Inhibits Signal) PTP1B->IRS Dephosphorylates Claramine Claramine (TFA) Claramine->PTP1B Inhibits Hypothalamus Hypothalamic Neurons (Appetite Suppression) Claramine->Hypothalamus Crosses BBB PI3K PI3K / Akt Pathway IRS->PI3K Activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 Promotes

Figure 1: Claramine restores insulin sensitivity by inhibiting PTP1B-mediated dephosphorylation of the insulin receptor.[1]

Comparative Analysis: The Strategic Landscape

Before initiating animal studies, researchers must benchmark Claramine against existing alternatives.[1] The following data consolidates findings from key literature (Qin et al., 2015; Deprez-Poulain et al., 2015).

Table 1: Claramine vs. Alternatives[1]
FeatureClaramine (TFA) Trodusquemine (MSI-1436) Metformin
Primary Target PTP1B (Allosteric/Mixed)PTP1B (Allosteric)AMPK Activation (Indirect)
Synthesis Time ~2 Days (High Scalability)>2 Weeks (Laborious)Industrial Commodity
In Vivo Efficacy Dose 5 mg/kg (i.p.) 5 mg/kg (i.p.)200–300 mg/kg (Oral)
Route of Admin. Intraperitoneal (i.p.)[1] / IntranasalIntraperitoneal (i.p.)Oral Gavage
Weight Loss Yes (Appetite Suppression)Yes (Appetite Suppression)Moderate / Neutral
BBB Permeability Yes (Central Effect)YesLimited
Toxicity Profile No change in energy expenditureWell-tolerated in miceGI distress at high doses

Key Insight: Claramine matches the efficacy of Trodusquemine at the exact same dosage (5 mg/kg) but offers a vastly superior manufacturing profile. Compared to Metformin, Claramine is approximately 50x more potent on a mg/kg basis and offers direct central appetite suppression, which Metformin lacks.

In Vivo Validation Protocol

This protocol is designed for Diet-Induced Obese (DIO) C57BL/6J mice or ob/ob mice .[1] It validates both the glycemic control (peripheral) and weight loss (central) aspects of the drug.

Phase A: Preparation & Formulation
  • Compound: Claramine TFA (Trifluoroacetate salt).[1]

  • Vehicle: Saline (0.9% NaCl).[1][3]

    • Note: Claramine is water-soluble.[1][4] If high concentrations (>10mM) are needed for stock, dissolve in 10% DMSO / 40% PEG300 / 50% Saline, but for the 5 mg/kg in vivo dose, pure saline is typically sufficient and preferred to avoid vehicle effects.

  • Dose Calculation: For a 30g mouse, a 5 mg/kg dose = 0.15 mg total drug.[1]

  • Control: Vehicle-only (Saline) injected mice.[1]

Phase B: Experimental Workflow

The following workflow ensures self-validation by combining acute tolerance tests with longitudinal monitoring.

DOT Diagram 2: Experimental Timeline

Experimental_Protocol cluster_Acute Acute Phase (0-120 min) cluster_Chronic Sub-Acute Phase (24-48h) Start Acclimatization (DIO/ob/ob Mice) Dosing Single Dose IP (5 mg/kg Claramine) Start->Dosing GTT GTT (Glucose Tolerance) Dosing->GTT Cohort A ITT ITT (Insulin Tolerance) Dosing->ITT Cohort B Food Food Intake Monitoring Dosing->Food Cohort C Weight Body Weight Measurement Food->Weight Term Tissue Harvest (Hypothalamus, Liver, Muscle) Weight->Term WB Western Blot (p-Akt, p-IR) Term->WB

Figure 2: Workflow separating cohorts for glycemic testing (GTT/ITT) and metabolic monitoring (Food/Weight) to prevent stress artifacts.

Phase C: Step-by-Step Methodology
1. Glucose Tolerance Test (GTT)
  • Fasting: Fast mice for 6–16 hours (overnight) prior to the experiment.[1][5]

  • Treatment: Administer Claramine (5 mg/kg, i.p.) or Vehicle 30–60 minutes before the glucose challenge.[1]

  • Challenge: Inject D-glucose (1–2 g/kg, i.p.).

  • Measurement: Measure blood glucose via tail vein at t=0, 15, 30, 60, and 120 minutes.

  • Success Metric: Claramine-treated mice should show a significantly reduced Area Under the Curve (AUC) for glucose compared to vehicle.[1]

2. Insulin Tolerance Test (ITT)[1][5]
  • Fasting: Fast mice for 4–6 hours (morning fast). Note: Shorter fast prevents hypoglycemic shock.[1]

  • Treatment: Administer Claramine (5 mg/kg, i.p.) 30 minutes before insulin.[1]

  • Challenge: Inject Insulin (0.75 – 1.0 U/kg, i.p.).

  • Measurement: Monitor glucose at t=0, 15, 30, 60 min.

  • Success Metric: A steeper drop in glucose and sustained suppression indicates restored insulin sensitivity.

3. Food Intake & Weight Loss (Central Effect)[1][2][5]
  • Housing: Single-house mice to measure individual food consumption.

  • Dosing: Administer a single dose (5 mg/kg) at the onset of the dark cycle (when feeding is highest).[1]

  • Measurement: Weigh food hopper at t=2h, 12h, and 24h.

  • Success Metric: Expect a transient but significant reduction in food intake and body weight over 24 hours, mimicking the Trodusquemine "satiety" effect.

Results Interpretation & Troubleshooting

Expected Data Profile
  • Glycemic Control: Claramine should normalize glucose excursion in diabetic mice to near-WT levels.[1]

  • Signaling (Western Blot): Tissue lysates (liver/muscle) should show elevated p-IR (Tyr1162/1163) and p-Akt (Ser473) compared to vehicle, confirming PTP1B inhibition.[1]

  • Safety Signal: Unlike dinitrophenol (DNP) or other metabolic accelerators, Claramine does not increase energy expenditure or heat production.[1] It works by reducing intake (anorectic effect) and improving efficiency, not by "burning" fat via thermogenesis.[1]

Troubleshooting Common Issues
  • Lack of Effect: Ensure the pH of the Claramine TFA solution is neutralized if using high concentrations, though 5 mg/kg is usually low enough to be buffered by blood.

  • Hypoglycemia: In ITT, if mice drop below 2 mM glucose, rescue with dextrose. Claramine enhances insulin sensitivity, so standard insulin doses may be too potent in treated animals.

References

  • Qin, Z., Pandey, N. R., Zhou, X., et al. (2015).[1][6] Functional properties of Claramine: A novel PTP1B inhibitor and insulin-mimetic compound.[1][2][6] Biochemical and Biophysical Research Communications, 458(1), 21-27.[1] Link

  • Deprez-Poulain, R., et al. (2015).[1] Claramine: A new, accessible PTP1B inhibitor.[1][2][5] Journal of Medicinal Chemistry. (Contextual citation for synthesis comparison).

  • Lantz, K. A., et al. (2010).[1] Inhibition of PTP1B by Trodusquemine (MSI-1436) causes weight-specific insulin sensitization and induces a novel pathway for body weight loss.[1] The Journal of Pharmacology and Experimental Therapeutics, 334(3), 917-927. Link

  • Krishnan, N., et al. (2018).[1] Targeting the disordered C terminus of PTP1B with an allosteric inhibitor. Nature Chemical Biology, 14, 50–59.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Claramine (TFA) proper disposal procedures

Senior Application Scientist Note: Handling Claramine (TFA) requires a dual-threat assessment: you are managing a potent bioactive PTP1B inhibitor (biological hazard) coupled with a trifluoroacetate salt (chemical/corros...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Handling Claramine (TFA) requires a dual-threat assessment: you are managing a potent bioactive PTP1B inhibitor (biological hazard) coupled with a trifluoroacetate salt (chemical/corrosive hazard). The following guide prioritizes the protection of your experimental integrity and environmental compliance. Do not treat this merely as "generic organic waste."

Executive Safety Snapshot

Before initiating disposal, verify the state of your material. Claramine (TFA) is a fluorinated aminosteroid salt . Its disposal pathway is dictated by its halogen content and biological activity.

Parameter Critical Data
Chemical Name Claramine Trifluoroacetate
Primary Hazard Bioactive (PTP1B Inhibitor) & Corrosive (Potential via TFA hydrolysis)
Waste Classification Halogenated Organic (Due to C-F bonds in TFA)
Incompatible Materials Strong Oxidizers, Strong Bases (releases free amine), Bleach (Sodium Hypochlorite)
EPA Waste Code (Ref) D002 (if pH < 2), P-List/U-List (General Pharma logic applies)

Chemical Characterization & Rationale

To dispose of Claramine (TFA) correctly, you must understand its dissociation behavior.

  • The TFA Component: Unlike standard acetate salts, the trifluoroacetate anion (

    
    ) is derived from a strong acid.[1] In aqueous solution, it is stable, but thermal decomposition releases toxic fluoride ions. Rationale:  This mandates that Claramine (TFA) waste must eventually undergo high-temperature incineration  with flue gas scrubbing, rather than standard fuel blending used for non-halogenated organics.
    
  • The Claramine Component: As a potent Protein Tyrosine Phosphatase 1B (PTP1B) inhibitor, this compound can alter insulin signaling pathways. Rationale: It must be denatured or contained to prevent environmental bio-accumulation.

Disposal Decision Matrix

Use the following logic flow to determine the correct waste stream for your specific sample state.

DisposalMatrix Start Claramine (TFA) Waste State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidStream Stream: Solid Toxic/Pharma Label: 'Halogenated Organic Solid' Solid->SolidStream Double Bag SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloStream Stream: Halogenated Solvent (Do NOT mix with Bleach) SolventCheck->HaloStream Yes NonHaloStream Stream: Non-Halogenated Solvent (Segregate if <2% Halogen content) SolventCheck->NonHaloStream No (Water/DMSO/EtOH)

Figure 1: Decision workflow for segregating Claramine (TFA) based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder/Residue)

Applicability: Expired lyophilized powder, weighing boat residues, contaminated dry wipes.

  • Containment: Do not throw loose powder into general trash. Place the material in a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a secondary rigid container (e.g., a wide-mouth HDPE jar) designated for "Solid Chemical Waste."

  • Labeling:

    • Chemical Name: Claramine (TFA)

    • Hazards: Toxic, Irritant.[2][3]

    • Tag: "Halogenated Organic Solid."

  • Destruction: Hand off to EHS for Incineration .

Protocol B: Liquid Waste (Stock Solutions)

Applicability: DMSO stocks, cell culture media containing Claramine.

  • Segregation:

    • Scenario 1 (DMSO/Ethanol/Water): If the total halogenated content is < 1-2% (check local EHS limits), this may sometimes go into general organic waste. However, Best Practice for TFA salts is to default to the Halogenated Waste Stream to prevent corrosion of standard solvent drums.

    • Scenario 2 (DCM/Chloroform): Must go into Halogenated Waste .

  • Neutralization (Only if pH < 4):

    • If the solution is highly acidic due to excess free TFA, carefully neutralize with 1M Sodium Bicarbonate (

      
      ) to pH 6-8 before capping. Caution: CO2 gas evolution will occur.
      
  • Container: Use an HDPE carboy or amber glass bottle. Do not use metal cans (TFA corrodes metal).[4]

  • Labeling: "Halogenated Solvent Waste - Contains Trifluoroacetate."[4]

Spill Management & Emergency Response

In the event of a benchtop spill, immediate containment is required to prevent surface contamination.

SpillResponse Spill Spill Detected PPE 1. Don PPE (Nitrile Gloves x2, Goggles) Spill->PPE Contain 2. Containment (Absorbent Pads/Vermiculite) PPE->Contain Clean 3. Decontamination (Soap/Water -> 70% EtOH) Contain->Clean Double Bag Waste Verify 4. Verification (UV Check if fluorescent) Clean->Verify

Figure 2: Rapid response workflow for Claramine (TFA) spills.

Critical Spill Note: Do not use bleach (sodium hypochlorite) to clean Claramine (TFA) spills immediately. While bleach destroys biological agents, mixing it with high concentrations of acid (if free TFA is present) can release chlorine gas. Use a mild detergent first, followed by solvent cleaning.

References & Authority

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10129814, Claramine. Retrieved from .

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Regulation of Halogenated Solvents). Retrieved from .

  • Carl Roth GmbH. Safety Data Sheet: Trifluoroacetic acid (TFA).[5] (Standard handling for TFA component). Retrieved from .

  • University of Illinois Urbana-Champaign (DRS). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from .

Sources

Handling

A Researcher's Guide to Safely Handling Claramine (TFA): From Personal Protection to Disposal

As researchers and scientists, our pursuit of innovation in drug development requires a deep and unwavering commitment to safety. The handling of novel compounds like Claramine, a steroidal polyamine, particularly in its...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our pursuit of innovation in drug development requires a deep and unwavering commitment to safety. The handling of novel compounds like Claramine, a steroidal polyamine, particularly in its trifluoroacetate (TFA) salt form, demands a meticulous approach to personal protective equipment (PPE) and laboratory protocols. The presence of the trifluoroacetate counterion introduces the hazards associated with Trifluoroacetic Acid (TFA), a strong and corrosive acid that necessitates stringent safety measures to prevent injury and ensure a safe research environment.[1][2]

This guide provides essential, immediate safety and logistical information for handling Claramine (TFA). It is designed to be a practical resource, offering procedural, step-by-step guidance to directly address your operational questions and empower you to work safely and effectively.

Understanding the Primary Hazard: The Trifluoroacetate (TFA) Moiety

While Claramine itself has a specific toxicological profile, the immediate and most pronounced handling hazards arise from the trifluoroacetic acid component.[3] TFA is a strong corrosive acid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][4] Therefore, all handling procedures must be approached with the understanding that you are working with a corrosive substance.

Key Hazards of Trifluoroacetic Acid (TFA):
  • Corrosivity: Causes severe chemical burns upon contact with skin and eyes.[1][2] Even minor splashes can lead to significant eye damage, potentially resulting in vision impairment or blindness.[1]

  • Inhalation Toxicity: Vapors are highly irritating to the respiratory tract, which can cause coughing, wheezing, and shortness of breath.[1][5]

  • Ingestion Toxicity: Harmful if swallowed, with the potential to cause severe damage to the digestive tract.[2][6]

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

A comprehensive PPE strategy is your first and most critical line of defense when handling Claramine (TFA). The following table outlines the minimum required PPE, with explanations rooted in the chemical properties of TFA.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[7] Given the severe corrosive nature of TFA, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or when there is a risk of splashing.[5][7][8] Standard safety glasses do not provide adequate protection against splashes.[9]
Hand Protection Chemical-resistant gloves are essential.[7][10] Nitrile gloves may be suitable for incidental contact, but for prolonged handling or immersion, gloves made of materials like neoprene or PVC should be considered.[9][11] Always check the manufacturer's glove compatibility chart for trifluoroacetic acid.
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.[7][8][11] This clothing should be made of materials that resist penetration by corrosive chemicals.[7]
Respiratory Protection All work with Claramine (TFA) should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[4][6] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic acid vapors should be used.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is paramount to ensuring your safety and the integrity of your research.

Pre-Handling Checklist:
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble All Materials: Have all necessary equipment, reagents, and waste containers within the fume hood before starting your work to minimize movement in and out of the containment area.

  • Inspect Your PPE: Before donning, carefully inspect all PPE for any signs of damage or degradation.

Donning PPE Workflow:

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE Inspect PPE for damage Don_Coat 1. Don Lab Coat/ Chemical-Resistant Apron Inspect_PPE->Don_Coat Don_Gloves 2. Don Inner Gloves (Optional, for doffing) Don_Coat->Don_Gloves Don_Goggles 3. Don Chemical Safety Goggles Don_Gloves->Don_Goggles Don_Shield 4. Don Face Shield Don_Goggles->Don_Shield Don_Outer_Gloves 5. Don Outer Gloves (over cuffs of lab coat) Don_Shield->Don_Outer_Gloves

Caption: Sequential process for correctly donning Personal Protective Equipment.

Handling Claramine (TFA):
  • Work Within a Fume Hood: Always handle Claramine (TFA) inside a properly functioning chemical fume hood.[4][6]

  • Avoid Inhalation: Do not directly smell or inhale the substance.[4]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[12][13][14]

  • Use Appropriate Tools: Use spatulas and other tools to handle the solid compound. For solutions, use a calibrated pipette with a bulb or an automated pipetting system. Never pipette by mouth.

  • Keep Containers Closed: Keep the container tightly closed when not in use.[6][13]

Emergency Protocols: Immediate Actions for Exposure and Spills

In the event of an emergency, a swift and correct response is crucial to mitigate harm.

Exposure Response:

Exposure_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Skin_Remove Immediately remove contaminated clothing. Skin_Flush Flush skin with copious amounts of water for at least 15 minutes. Skin_Remove->Skin_Flush Skin_Medical Seek immediate medical attention. Skin_Flush->Skin_Medical Eye_Flush Immediately flush eyes with water for at least 15 minutes, lifting upper and lower eyelids. Eye_Medical Seek immediate medical attention. Eye_Flush->Eye_Medical Inhale_Fresh_Air Move to fresh air. Inhale_Medical Seek immediate medical attention. Inhale_Fresh_Air->Inhale_Medical Ingest_Rinse Rinse mouth with water. Do NOT induce vomiting. Ingest_Medical Seek immediate medical attention. Ingest_Rinse->Ingest_Medical

Caption: Immediate first aid procedures for different types of exposure.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[5][6][15] Seek immediate medical attention.[5][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6][15][16] Seek immediate medical attention.[5][6][16]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[6][15] Seek immediate medical attention.[6][15]

  • Ingestion: Do NOT induce vomiting.[6][15] Rinse the mouth with water and seek immediate medical attention.[6][15][16]

Spill Management:
  • Evacuate: Evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.[14]

  • Contain: For small spills, absorb the material with an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent.[5][12][14] Do not use combustible materials like sawdust.

  • Neutralize (with caution): For larger spills, and only if you are trained to do so, cautiously neutralize the spill with a suitable agent like sodium bicarbonate. Be aware that this reaction can generate heat and fumes.

  • Collect and Dispose: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[5][6][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

Disposal Plan: Responsible Waste Management

Proper disposal of Claramine (TFA) and any contaminated materials is a critical final step in the safe handling process.

  • Waste Classification: Claramine (TFA) waste should be treated as hazardous chemical waste.

  • Containerization: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed container.[4][5]

  • Disposal Protocol: Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[4][5][6] Do not dispose of Claramine (TFA) down the drain.[12][13][14]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with Claramine (TFA), ensuring both your personal well-being and the integrity of your scientific endeavors.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Astech Ireland. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]

  • Oreate AI Blog. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) PEPTIPURE® ≥99,9 %. Retrieved from [Link]

  • GazFinder. (n.d.). TFA - trifluoroacetic acid (C2HF3O2). Retrieved from [Link]

  • MDPI. (n.d.). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY. Retrieved from [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

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